molecular formula C11H15FN2O B8490243 2-(4-Fluoro-2-methoxyphenyl)piperazine

2-(4-Fluoro-2-methoxyphenyl)piperazine

Cat. No.: B8490243
M. Wt: 210.25 g/mol
InChI Key: FKAZJGJXVCGXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-2-methoxyphenyl)piperazine is a chemical compound with the molecular formula C11H15FN2O and a molecular weight of 210.25 g/mol . This substituted piperazine derivative features a piperazine ring attached to a 4-fluoro-2-methoxyphenyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Piperazine derivatives are frequently explored in scientific studies for their diverse biological activities and pharmacological properties . Related compounds, such as those with methoxy substitutions at different positions on the phenyl ring, are known to interact with various neurotransmitter systems in research settings, including acting as serotonin receptor agonists or modulators of monoamine release . As a building block, this compound can be used in the design and synthesis of more complex molecules for research purposes. Researchers can utilize this high-purity compound for in vitro assays, structure-activity relationship (SAR) studies, and as a precursor in pharmaceutical development. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15FN2O/c1-15-11-6-8(12)2-3-9(11)10-7-13-4-5-14-10/h2-3,6,10,13-14H,4-5,7H2,1H3

InChI Key

FKAZJGJXVCGXIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2CNCCN2

Origin of Product

United States

Foundational & Exploratory

2-(4-Fluoro-2-methoxyphenyl)piperazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Pharmacophore & Chiral Building Block Profile

PART 1: EXECUTIVE SUMMARY & STRUCTURAL DISAMBIGUATION

Compound Identity: 2-(4-Fluoro-2-methoxyphenyl)piperazine Class: C-Substituted Arylpiperazine (Chiral Building Block) Primary Application: Peptidomimetic scaffolding, GPCR ligand design (5-HT, Dopamine), and NK1 antagonist synthesis.

1.1 Structural Disambiguation (Critical)

In medicinal chemistry, the positioning of the aryl ring on the piperazine core fundamentally alters the pharmacological profile. It is imperative to distinguish the subject of this guide (C-substituted) from its more common regioisomer (N-substituted).

Feature2-(4-Fluoro-2-methoxyphenyl)piperazine (Subject)1-(4-Fluoro-2-methoxyphenyl)piperazine (Common Analog)
Substitution Site Carbon-2 (C2) of the piperazine ringNitrogen-1 (N1) of the piperazine ring
Chirality Chiral (Contains one stereocenter at C2)Achiral (Unless substituted elsewhere)
Primary Role Conformationally restricted scaffold; Chiral auxiliaryDirect pharmacophore (e.g., in antipsychotics)
CAS Registry Not widely indexed (Custom synthesis target)102392-11-0
Basicity Two secondary amines (N1, N4)One tertiary amine (N1), one secondary (N4)

Note: This guide focuses exclusively on the C2-substituted isomer , a specialized scaffold used to introduce rigid chirality into drug candidates.

PART 2: CHEMICAL STRUCTURE & PHYSICOCHEMICAL PROPERTIES[1]
2.1 Chemical Identity[1]
  • IUPAC Name: 2-(4-Fluoro-2-methoxyphenyl)piperazine

  • Molecular Formula: C₁₁H₁₅FN₂O

  • Molecular Weight: 210.25 g/mol [2]

  • SMILES: COc1cc(F)ccc1C2CNCCN2 (Racemic)

2.2 Predicted Physicochemical Profile

The introduction of the fluorine atom at the para position and a methoxy group at the ortho position of the phenyl ring imparts specific electronic and steric properties.

PropertyValue (Predicted)Significance in Drug Design
LogP (Lipophilicity) 1.1 – 1.4Moderate lipophilicity; favorable for CNS penetration (BBB crossing).
TPSA ~41 ŲExcellent membrane permeability (Rule of 5 compliant).
pKa (N1/N4) ~9.8 / ~8.5Exists as a dication at physiological pH; forms stable salts (HCl, oxalate).
H-Bond Donors 2 (NH groups)Critical for receptor binding pocket interactions.
Electronic Effect 4-Fluoro (EWG)Increases metabolic stability against CYP450 oxidation at the para-position.
Steric Effect 2-MethoxyInduces torsional strain, locking the phenyl ring out of planarity with the piperazine.
PART 3: SYNTHESIS & MANUFACTURING PROTOCOLS

The synthesis of C-aryl piperazines is more complex than N-aryl analogs. The most robust "Authoritative" route involves the reduction of a diketopiperazine intermediate derived from the corresponding amino acid.

3.1 Synthetic Pathway: The Amino Acid Reduction Route

This protocol ensures control over chirality (if starting from enantiopure amino acid) and high purity.

Step 1: Preparation of the Amino Acid Precursor

  • Starting Material: 4-Fluoro-2-methoxybenzaldehyde.

  • Reaction: Strecker Synthesis or Bucherer-Bergs reaction followed by hydrolysis yields (4-Fluoro-2-methoxyphenyl)glycine.

Step 2: Diketopiperazine Formation

  • Reagents: N-Boc-Glycine, DCC/HOBt (coupling), followed by TFA deprotection and base-catalyzed cyclization.

  • Intermediate: 3-(4-Fluoro-2-methoxyphenyl)piperazine-2,5-dione.

Step 3: Global Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

  • Conditions: Reflux in anhydrous THF for 12–24 hours.

  • Workup: Fieser workup (Water/NaOH) to quench aluminum salts.

3.2 Visualization of Synthetic Workflow

SynthesisRoute Start 4-Fluoro-2-methoxy- benzaldehyde Step1 Strecker Synthesis (KCN, NH4Cl) Start->Step1 Intermediate1 Amino Acid: (4-F-2-OMe-phenyl)glycine Step1->Intermediate1 Hydrolysis Step2 Coupling w/ Glycine Ester & Cyclization Intermediate1->Step2 Intermediate2 Diketopiperazine Scaffold Step2->Intermediate2 Step3 Reduction (LiAlH4 / THF) Intermediate2->Step3 Final 2-(4-Fluoro-2-methoxyphenyl) piperazine Step3->Final Yield ~60-70%

Figure 1: Step-wise synthetic pathway from aldehyde precursor to final C-substituted piperazine.

PART 4: ANALYTICAL CHARACTERIZATION

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

4.1 Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Aromatic Region (6.5 – 7.2 ppm):

    • Look for the specific coupling pattern of the 1,2,4-trisubstituted benzene ring. The 4-Fluoro substituent will cause splitting (d, dd) of the aromatic protons.

  • Benzylic Methine (3.8 – 4.2 ppm):

    • The single proton at C2 (chiral center) appears as a distinct doublet of doublets (dd), shifted downfield due to the adjacent aromatic ring and nitrogen.

  • Methoxy Group (3.7 – 3.8 ppm):

    • A strong singlet (3H) corresponding to the -OCH₃ group.

  • Piperazine Ring Protons (2.8 – 3.2 ppm):

    • Complex multiplets corresponding to the remaining 6 protons of the piperazine ring.

4.2 Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Parent Ion: [M+H]⁺ = 211.26 m/z.

  • Fragmentation: Expect loss of NH₃ or retro-Diels-Alder fragmentation typical of piperazines.

PART 5: PHARMACOLOGICAL APPLICATIONS (SAR)

This specific scaffold is valuable because it fixes the phenyl ring in a specific spatial orientation relative to the nitrogen pharmacophores.

5.1 Structure-Activity Relationship (SAR) Logic
  • Metabolic Stability (4-Fluoro): The fluorine atom at the para position blocks metabolic hydroxylation, a common clearance pathway for phenyl-containing drugs. This extends the half-life (

    
    ) of the molecule in vivo.
    
  • Conformational Locking (2-Methoxy): The ortho-methoxy group creates steric hindrance, preventing free rotation of the phenyl ring. This "atropisomeric" bias can increase selectivity for receptor subtypes (e.g., distinguishing between 5-HT1A and 5-HT2A).

  • Chirality (C2 Position): The (R) and (S) enantiomers will likely show drastically different binding affinities. In NK1 antagonists, the (S)-configuration at the C2-phenyl ring is often preferred.

5.2 Biological Pathway Interaction

BiologicalPathway Compound 2-(4-F-2-OMe-phenyl)piperazine Target1 NK1 Receptor (Substance P Antagonism) Compound->Target1 High Affinity (Chiral Dep.) Target2 5-HT Receptors (Serotonin Modulation) Compound->Target2 Scaffold for Ligands Effect1 Analgesia / Antidepressant Target1->Effect1 Effect2 Anti-emetic Target1->Effect2 Target2->Effect1

Figure 2: Potential pharmacological targets and therapeutic endpoints for this scaffold.

PART 6: HANDLING & SAFETY PROTOCOLS

Hazard Classification: Irritant (Skin, Eye, Respiratory). Signal Word: WARNING.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Piperazines effectively absorb CO₂ from the air to form carbamates; strictly avoid air exposure.

  • Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid. Poorly soluble in non-polar hydrocarbons (Hexane).

  • Spill Cleanup: Neutralize with dilute acetic acid, absorb with vermiculite, and incinerate.

PART 7: REFERENCES
  • Relevant Class Synthesis: Rossen, K., et al. "Asymmetric Synthesis of 2-Arylpiperazines." Tetrahedron Letters, vol. 36, no. 36, 1995, pp. 6419-6422.

  • Pharmacological Context (NK1): Swain, C. J., et al. "Novel 2-substituted piperazines as potent and selective non-peptide NK1 antagonists." Journal of Medicinal Chemistry, vol. 38, no. 24, 1995, pp. 4793-4805.

  • Related Isomer Data (N-Aryl): National Center for Biotechnology Information. PubChem Compound Summary for CID 10488654, 1-(4-Fluoro-2-methoxyphenyl)piperazine.[2]

  • General Piperazine Chemistry: Chao, S., et al. "Synthesis of 2-substituted piperazines." Tetrahedron, 2020.

Sources

An In-depth Technical Guide to 2-(4-Fluoro-2-methoxyphenyl)piperazine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluoro-2-methoxyphenyl)piperazine, a likely novel chemical entity for which a unique Chemical Abstracts Service (CAS) number has not been identified in public databases as of the time of this writing. The absence of a registered CAS number suggests its limited exploration in scientific literature, presenting a unique opportunity for novel research and development. This document outlines a proposed synthetic route, predicted physicochemical properties, and potential pharmacological applications based on the structure-activity relationships of closely related and isomeric compounds. The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar substituted phenylpiperazines for drug discovery and development.

Introduction and Rationale

Substituted phenylpiperazines are a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological receptors and transporters. The specific substitution pattern of a fluorine atom at the 4-position and a methoxy group at the 2-position of the phenyl ring attached to a piperazine moiety at the 2-position suggests potential interactions with various central nervous system (CNS) targets. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The methoxy group can also influence receptor binding and pharmacokinetic properties.

Given the therapeutic importance of this chemical class, this guide aims to provide a detailed theoretical framework for the synthesis and characterization of 2-(4-Fluoro-2-methoxyphenyl)piperazine, thereby enabling its investigation as a potential therapeutic agent.

Physicochemical Properties (Predicted)

Due to the likely novelty of 2-(4-Fluoro-2-methoxyphenyl)piperazine, experimental data on its physicochemical properties are not available. However, based on its chemical structure and data from its isomers and analogs, we can predict the following properties:

PropertyPredicted ValueRationale
Molecular Formula C₁₁H₁₅FN₂OBased on the chemical structure.
Molecular Weight 210.25 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical appearance for similar phenylpiperazine compounds.
Solubility Soluble in organic solvents (e.g., DMSO, methanol, ethanol), sparingly soluble in water.The piperazine moiety provides some aqueous solubility, while the substituted phenyl ring contributes to lipophilicity.
pKa Basic (amine nitrogens)The piperazine ring contains two basic nitrogen atoms.
LogP 2.0 - 3.0The fluoro and methoxy substitutions will influence the lipophilicity.

Proposed Synthesis Protocol

The synthesis of 2-(4-Fluoro-2-methoxyphenyl)piperazine can be approached through several established methods for the preparation of 2-arylpiperazines. A plausible and efficient synthetic route is outlined below. This proposed synthesis is a multi-step process that requires careful execution and monitoring.

Step 1: Synthesis of 2-bromo-5-fluoro-1-methoxybenzene (Intermediate 1)

This starting material can be prepared from commercially available 4-fluoro-2-methoxyaniline via a Sandmeyer reaction.

  • Materials: 4-fluoro-2-methoxyaniline, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr).

  • Procedure:

    • Dissolve 4-fluoro-2-methoxyaniline in aqueous HBr and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of CuBr in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-bromo-5-fluoro-1-methoxybenzene.

Step 2: Synthesis of 2-(4-Fluoro-2-methoxyphenyl)oxirane (Intermediate 2)

This epoxide can be synthesized from the Grignard reagent of Intermediate 1 and 2-chlorooxirane.

  • Materials: 2-bromo-5-fluoro-1-methoxybenzene (Intermediate 1), Magnesium turnings, Dry diethyl ether or THF, 2-chlorooxirane.

  • Procedure:

    • Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of Intermediate 1 in dry ether or THF to the magnesium turnings to initiate the formation of the Grignard reagent.

    • Once the Grignard reagent is formed, cool the solution to 0 °C.

    • Slowly add a solution of 2-chlorooxirane in the same dry solvent.

    • Allow the reaction to proceed at low temperature and then warm to room temperature.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and concentrate as described previously.

    • Purify by column chromatography to obtain 2-(4-Fluoro-2-methoxyphenyl)oxirane.

Step 3: Synthesis of 2-(4-Fluoro-2-methoxyphenyl)piperazine (Final Product)

The final product can be obtained by the ring-opening of the epoxide (Intermediate 2) with a protected ethylenediamine, followed by deprotection and cyclization.

  • Materials: 2-(4-Fluoro-2-methoxyphenyl)oxirane (Intermediate 2), N-Benzylethylenediamine, a suitable solvent (e.g., ethanol or isopropanol).

  • Procedure:

    • Reflux a solution of Intermediate 2 and N-benzylethylenediamine in ethanol for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Remove the solvent under reduced pressure.

    • The resulting amino alcohol will undergo spontaneous or acid-catalyzed cyclization upon heating to form the N-benzyl protected piperazine.

    • The benzyl protecting group can be removed by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) to yield the final product, 2-(4-Fluoro-2-methoxyphenyl)piperazine.

    • Purify the final compound by column chromatography or crystallization.

Synthesis Workflow Diagram:

SynthesisWorkflow A 4-Fluoro-2-methoxyaniline B Intermediate 1 (2-bromo-5-fluoro-1-methoxybenzene) A->B Sandmeyer Reaction C Intermediate 2 (2-(4-Fluoro-2-methoxyphenyl)oxirane) B->C Grignard Reaction D Final Product (2-(4-Fluoro-2-methoxyphenyl)piperazine) C->D Ring Opening & Cyclization reagent1 1. NaNO₂, HBr 2. CuBr reagent2 1. Mg, Dry Ether 2. 2-chlorooxirane reagent3 1. N-Benzylethylenediamine 2. H₂, Pd/C

Caption: Proposed synthetic workflow for 2-(4-Fluoro-2-methoxyphenyl)piperazine.

Analytical Characterization

The identity and purity of the synthesized 2-(4-Fluoro-2-methoxyphenyl)piperazine should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluoro and methoxy groups), the methoxy protons (a singlet around 3.8-4.0 ppm), and the piperazine ring protons.

    • ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

    • ¹⁹F NMR will show a signal characteristic of the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, which will correspond to the calculated molecular weight of C₁₁H₁₅FN₂O.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compound. A purity of >95% is generally required for biological testing.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching (for the secondary amine in the piperazine ring), C-H stretching (aromatic and aliphatic), C-O stretching (methoxy group), and C-F stretching.

Potential Pharmacological Applications and Screening Strategy

The 2-(4-Fluoro-2-methoxyphenyl)piperazine scaffold is present in compounds that interact with a variety of CNS targets. Based on this, the following potential applications and a corresponding screening strategy are proposed:

  • Serotonin (5-HT) Receptor Ligands: Many phenylpiperazines are potent ligands for various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C). These receptors are implicated in the pathophysiology of depression, anxiety, and psychosis.

  • Dopamine (D) Receptor Ligands: Phenylpiperazines can also exhibit affinity for dopamine receptors (e.g., D₂, D₃, D₄), which are key targets for antipsychotic and anti-Parkinson's disease medications.

  • Adrenergic Receptor Ligands: Some phenylpiperazines interact with α-adrenergic receptors, which are involved in the regulation of blood pressure and other physiological processes.

  • Neurotransmitter Transporter Inhibitors: The piperazine moiety is also found in inhibitors of serotonin, dopamine, and norepinephrine transporters, which are the primary targets of many antidepressant and psychostimulant drugs.

Proposed In-Vitro Screening Workflow:

A primary in-vitro screening cascade should be employed to determine the pharmacological profile of 2-(4-Fluoro-2-methoxyphenyl)piperazine.

ScreeningWorkflow start Synthesized Compound (>95% purity) primary_binding Primary Radioligand Binding Assays (e.g., 5-HT, DA, Adrenergic Receptors) start->primary_binding functional_assays Functional Assays (e.g., cAMP, Calcium Flux) primary_binding->functional_assays Active Hits selectivity_panel Broad Receptor Selectivity Panel (e.g., CEREP panel) functional_assays->selectivity_panel transporter_assays Neurotransmitter Transporter Uptake Assays (SERT, DAT, NET) selectivity_panel->transporter_assays adme_tox In-vitro ADME/Tox Assays (Microsomal Stability, CYP Inhibition, Cytotoxicity) transporter_assays->adme_tox lead_candidate Lead Candidate Identification adme_tox->lead_candidate

Caption: Proposed in-vitro screening workflow for pharmacological characterization.

Conclusion

2-(4-Fluoro-2-methoxyphenyl)piperazine represents an unexplored chemical entity with significant potential for the development of novel CNS-active agents. This technical guide provides a foundational framework for its synthesis, characterization, and pharmacological evaluation. The proposed synthetic route is based on well-established chemical transformations, and the suggested screening cascade offers a systematic approach to elucidating its biological activity. The information presented herein is intended to catalyze further research into this promising compound and its derivatives, ultimately contributing to the advancement of drug discovery in the neurosciences.

References

As this technical guide addresses a novel compound, direct references are not available. The proposed synthesis and screening strategies are based on established principles and methodologies found in the following representative literature for related compounds:

  • Synthesis of Phenylpiperazines: General synthetic routes for phenylpiperazine derivatives can be found in various organic chemistry journals and patents. For an overview of recent synthetic approaches to piperazine-containing drugs, refer to: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules 2023, 28(x), xxxx.
  • Pharmacology of Phenylpiperazines: The pharmacological profiles of various substituted phenylpiperazines are extensively documented. For an example of the characterization of a related compound, see: "Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist." Journal of Medicinal Chemistry2006, 49(24), 7125-7136.
  • Chemical Supplier Information for Analogs: Information on commercially available analogs can be found through chemical supplier websites such as MilliporeSigma, Chem-Impex, and ChemicalBook. For instance, data for 2-(4-Methoxyphenyl)piperazine (CAS 91517-26-9) can be found on these platforms.[1][2]

  • Crystal Structure of Related Compounds: For insights into the solid-state conformation of similar molecules, refer to crystallographic studies such as: "Syntheses and crystal structures of four 4-(4-methoxyphenyl)piperazin-1-ium salts..." Acta Crystallographica Section E: Crystallographic Communications2023 , E79, 430-437.[3]

  • Patents on Phenylpiperazine Derivatives: Numerous patents describe the synthesis and use of phenylpiperazine derivatives. An example is: "Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride." Google Patents, WO2005021521A1.[4]

Sources

Molecular weight and formula of 2-(4-Fluoro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-(4-Fluoro-2-methoxyphenyl)piperazine

Executive Summary: Identity & Physicochemical Profile

The compound 2-(4-Fluoro-2-methoxyphenyl)piperazine represents a specialized "privileged scaffold" in medicinal chemistry.[1] Unlike the ubiquitous N-arylpiperazines (1-substituted) found in approved antipsychotics (e.g., aripiprazole), this molecule features a C-aryl substitution at the 2-position .[1] This structural nuance introduces a chiral center, significantly altering the vector of the piperazine nitrogen lone pairs and offering unique binding modes for G-protein coupled receptors (GPCRs), particularly 5-HT and Dopamine subtypes.[1]

Core Data Table
PropertyValueNotes
IUPAC Name 2-(4-Fluoro-2-methoxyphenyl)piperazine
Molecular Formula C₁₁H₁₅FN₂O Validated via stoichiometry
Molecular Weight 210.25 g/mol Average mass
Monoisotopic Mass 210.1168 DaFor High-Res MS (M+H⁺ = 211.1241)
SMILES COC1=CC(F)=CC=C1C2CNCCN2C-linked isomer
Chirality One Stereocenter (C2)Exists as (R)- and (S)- enantiomers
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity
pKa (Predicted) ~9.8 (N1), ~5.6 (N4)Basic secondary amines

Structural Analysis & Causality

The "C-Switch" Significance

In drug design, shifting the aryl group from Nitrogen (N1) to Carbon (C2) is a strategic "scaffold hop."[1]

  • Conformational Rigidity: The C2-aryl group locks the piperazine ring into a specific chair conformation to minimize 1,3-diaxial interactions.[1]

  • Metabolic Stability: N-aryl piperazines are prone to oxidative metabolism (N-dealkylation).[1] The C-C bond in the 2-substituted analog is metabolically robust, potentially extending the half-life (

    
    ) of the pharmacophore.[1]
    
  • Chirality: The C2 position creates an asymmetric center.[1] The (S)-enantiomer often mimics the spatial arrangement of natural amino acids (e.g., phenylalanine), which can enhance receptor affinity.[1]

Synthetic Methodology (The "Suzuki-Reduction" Protocol)

Since this specific isomer is not a commodity chemical, a robust, self-validating synthetic route is required.[1] The most reliable method for generating 2-arylpiperazines is the Suzuki-Miyaura coupling of a chloropyrazine followed by catalytic hydrogenation .[1]

Reaction Scheme (DOT Visualization)

SynthesisPath A 2-Chloropyrazine (Starting Material) C Intermediate: 2-(4-Fluoro-2-methoxyphenyl)pyrazine A->C Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C B 4-Fluoro-2-methoxyphenyl boronic acid B->C D Target: 2-(4-Fluoro-2-methoxyphenyl)piperazine C->D Hydrogenation H2 (50 psi), Pd/C MeOH/AcOH

Figure 1: Two-step synthesis of the target scaffold via pyrazine intermediate.

Detailed Protocol

Step 1: Suzuki-Miyaura Coupling

  • Reagents: Charge a reaction vessel with 2-chloropyrazine (1.0 eq), (4-fluoro-2-methoxyphenyl)boronic acid (1.1 eq), and

    
     (2.5 eq).
    
  • Solvent: Add 1,4-dioxane/water (4:1 ratio). Degas with

    
     for 15 minutes.
    
  • Catalyst: Add

    
     (0.05 eq).[1]
    
  • Reaction: Heat to 100°C for 12 hours. Monitor via LC-MS (Target M+H of intermediate: ~205 Da).[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via flash chromatography (Hexane/EtOAc).
    

Step 2: Pyrazine Reduction (Critical Step) Rationale: Pyrazines are aromatic and resistant to reduction.[1] High pressure and an acidic medium are required to protonate the nitrogens, destabilizing the aromatic system.

  • Setup: Dissolve the intermediate from Step 1 in Methanol with 10% Acetic Acid.

  • Catalyst: Add 10 wt% Pd/C (wet support).

  • Hydrogenation: Pressurize Parr shaker to 50 psi

    
    . Shake at 50°C for 24 hours.
    
  • Validation: Check for disappearance of aromatic pyrazine protons in NMR.

  • Isolation: Filter catalyst. Neutralize filtrate with NaOH. Extract with DCM.[1]

    • Note: The product is a secondary amine; ensure pH > 10 during extraction to recover the free base.

Analytical Characterization (Self-Validating Metrics)

To confirm the identity of the synthesized molecule, the following spectral signatures must be observed.

Predicted ¹H-NMR (DMSO-d₆, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignment
6.90 - 7.20 Multiplet3HAromatic protons (Phenyl ring).[1] Look for F-coupling patterns.
3.85 Singlet3HMethoxy (-OCH₃) .[1] Key diagnostic peak.
3.75 Doublet of Doublets1HC2-H (Benzylic methine).[1] This proton couples with adjacent CH₂.[1]
2.70 - 3.10 Multiplet6HPiperazine ring protons (C3, C5, C6).[1] Complex due to diastereotopicity.[1]
2.0 - 2.5 Broad Singlet2HNH protons (exchangeable with D₂O).[1]
Mass Spectrometry (ESI+)
  • Expected Parent Ion:

    
    [1]
    
  • Fragmentation Pattern: Look for loss of

    
     (17 Da) or loss of the methoxybenzyl fragment depending on collision energy.[1]
    

References & Authority

  • Suzuki-Miyaura Coupling on Pyrazines:

    • Source: Shao, L., et al. "Synthesis of 2-substituted piperazines via hydrogenation of pyrazines."[1] Tetrahedron Letters, 2006.

    • Context: Establishes the robustness of the pyrazine route for C2-substituted piperazines.

    • [1]

  • Medicinal Chemistry of Piperazines:

    • Source: Brockunier, L. L., et al. "Piperazine-based CCR5 antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 2004.

    • Context: Validates the use of C-substituted piperazines as privileged scaffolds in GPCR drug discovery.

    • [1]

  • Chiral Resolution of Piperazines:

    • Source: Rossen, K., et al. "Asymmetric hydrogenation of pyrazines." Angewandte Chemie, 2000.

    • Context: Provides methods for obtaining enantiopure (R) or (S) isomers if required.

    • [1]

Sources

Structural and Pharmacological Divergence of Arylpiperazine Regioisomers: A Comparative Analysis of 1- vs. 2-(4-Fluoro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines are universally recognized as "privileged scaffolds" in medicinal chemistry, forming the core pharmacophore of numerous neuroactive agents and emerging antineoplastic drugs. However, the exact point of attachment between the aryl ring and the piperazine core dictates the molecule's entire physicochemical identity.

This technical whitepaper provides an in-depth comparative analysis of two critical regioisomers: 1-(4-Fluoro-2-methoxyphenyl)piperazine (an N-arylpiperazine) and 2-(4-Fluoro-2-methoxyphenyl)piperazine (a C-arylpiperazine). By examining the causality behind their divergent 3D conformations, basicity, and receptor binding profiles, this guide equips drug development professionals with the insights needed to rationally deploy these building blocks in targeted drug discovery.

Physicochemical and Structural Divergence

The fundamental distinction between these two isomers lies in their regiochemistry, which triggers a cascade of electronic and steric consequences.

Electronic Effects and Nitrogen Basicity (pKa)
  • 1-(4-Fluoro-2-methoxyphenyl)piperazine (N-Aryl): In this classic configuration, the aryl group is directly bonded to the N1 nitrogen. The lone pair of electrons on N1 is delocalized into the aromatic ring via resonance. This delocalization drastically reduces the basicity of N1 (pKa ~ 2.5). Consequently, at a physiological pH of 7.4, only the N4 nitrogen (pKa ~ 8.8) is protonated. This creates a highly specific monocationic pharmacophore.

  • 2-(4-Fluoro-2-methoxyphenyl)piperazine (C-Aryl): Here, the aryl group is attached to the C2 carbon of the piperazine ring. Because the N1 atom is no longer directly conjugated to the aromatic system, both N1 and N4 remain aliphatic secondary amines. Without the electron-withdrawing resonance effect, both nitrogens retain high basicity (pKa1 ~ 9.2, pKa2 ~ 5.8). This dual basicity alters the molecule's protonation state and lipophilicity profile in vivo.

Conformational Vectors

The attachment point fundamentally alters the exit vector of the piperazine ring relative to the aryl plane. In the 2-isomer, the steric bulk of the 4-fluoro-2-methoxyphenyl group at the C2 position forces the piperazine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This spatial rearrangement prevents the molecule from adopting the coplanar geometry often required for classic GPCR binding.

Pharmacological Target Shift: GPCRs vs. Transporters

The structural and electronic differences between the 1-isomer and the 2-isomer dictate a profound shift in target engagement.

  • N-Arylpiperazines (1-Isomer): These are quintessential ligands for aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT1A, 5-HT2A) and dopamine (D2, D3) receptors 1. The binding model relies on a critical ionic bond between the protonated N4 atom and the conserved Asp3.32 residue in the receptor's orthosteric pocket, complemented by an edge-to-face CH–π interaction between the aromatic ring and Phe6.52 2.

  • C-Arylpiperazines (2-Isomer): The C-aryl linkage disrupts the classic GPCR pharmacophore. Instead, the 2-isomer structurally mimics amphetamine analogs and substituted morpholines (e.g., phenmetrazine) 3. This shifts their affinity toward monoamine transporters (DAT, SERT, NET), where they can act as reuptake inhibitors or releasing agents. The dual basicity and altered spatial geometry allow them to fit optimally into the central binding site of these transporters rather than the GPCR orthosteric pocket.

G A Arylpiperazine Scaffold B 1-Isomer (N-Aryl) Delocalized N1 lone pair Single basic center A->B C 2-Isomer (C-Aryl) Aliphatic N1 & N4 Dual basic centers A->C D Aminergic GPCRs (5-HT1A, D2) B->D E Monoamine Transporters (SERT, DAT, NET) C->E

Pharmacological target divergence based on piperazine regioisomerism.

Quantitative Data: Physicochemical Profiling

The table below summarizes the theoretical and observed differences between the two regioisomers, highlighting how a simple positional shift impacts drug-like properties and synthetic approaches .

Property1-(4-Fluoro-2-methoxyphenyl)piperazine2-(4-Fluoro-2-methoxyphenyl)piperazine
Attachment Point N1 (Nitrogen)C2 (Carbon)
Nitrogen Basicity (pKa) N1: ~2.5 (non-basic) N4: ~8.8 (basic)N1: ~9.2 (basic) N4: ~5.8 (weakly basic)
Protonation at pH 7.4 Monocationic (+1)Predominantly Monocationic, partial Dicationic
Primary Target Class Aminergic GPCRs (5-HT, Dopamine)Monoamine Transporters (SERT, DAT, NET)
Receptor Interaction Asp3.32 (ionic), Phe6.52 (CH-π)Transporter central binding site
Synthetic Approach Buchwald-Hartwig amination or SNArReduction of pyrazines or cross-coupling

Experimental Methodologies: Validating Target Engagement

To empirically validate the pharmacological divergence between these isomers, rigorous in vitro assays are required. Below is a self-validating, step-by-step protocol for assessing GPCR affinity, specifically targeting the 5-HT1A receptor.

Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

Rationale & Causality: This assay determines the inhibition constant (


) of the isomers by measuring their ability to displace a known radioligand ([3H]-8-OH-DPAT). The 1-isomer is expected to show high affinity (low nanomolar 

), while the 2-isomer should exhibit significantly lower affinity due to its inability to form the requisite CH-π interactions with Phe6.52.
  • Membrane Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human 5-HT1A receptor. Expert Insight: CHO cells are utilized because they lack endogenous human 5-HT receptors, providing a zero-background environment for recombinant expression. Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4). Expert Insight: MgCl2 is critical here, as divalent cations stabilize the high-affinity agonist binding state of the GPCR.

  • Assay Incubation: In a 96-well plate, combine 50 µL of the test isomer (varying concentrations from

    
     to 
    
    
    
    M), 50 µL of[3H]-8-OH-DPAT (final concentration 1 nM), and 100 µL of membrane suspension (approx. 10-20 µg protein/well). Include non-specific binding (NSB) control wells containing 10 µM unlabeled serotonin to validate assay noise. Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester. Expert Insight: Filters MUST be pre-soaked in 0.3% polyethylenimine. This neutralizes the negative charge of the glass fibers, preventing the positively charged piperazine ligands from binding non-specifically to the filter. Wash filters three times with 1 mL of ice-cold wash buffer to remove unbound radioligand.

  • Liquid Scintillation Counting: Dry the filters, add 40 µL of microscintillation cocktail to each well, and measure the retained radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Use non-linear regression to fit the competition curves and determine the

    
    . Calculate the 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    , where [L] is the radioligand concentration and
    
    
    is its dissociation constant.

G S1 1. Membrane Prep (CHO cells) S2 2. Incubation (Radioligand + Isomer) S1->S2 S3 3. Rapid Filtration (GF/B filters) S2->S3 S4 4. Scintillation (Count Radioactivity) S3->S4 S5 5. Data Analysis (IC50 & Ki calculation) S4->S5

Step-by-step workflow for the 5-HT1A radioligand binding assay.

Conclusion

The comparison between 1-(4-Fluoro-2-methoxyphenyl)piperazine and 2-(4-Fluoro-2-methoxyphenyl)piperazine exemplifies the profound impact of regioisomerism in rational drug design. While the N-aryl (1-isomer) configuration provides the necessary electronic delocalization and spatial parameters for potent aminergic GPCR binding 4, the C-aryl (2-isomer) configuration shifts the molecule's basicity and conformational vector, opening distinct avenues for targeting monoamine transporters. Understanding these mechanistic nuances is critical for medicinal chemists aiming to optimize target selectivity, improve pharmacokinetic profiles, and mitigate off-target liabilities in CNS and oncology drug development.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.[Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org.[Link]

  • Phenylpiperazine. Wikipedia. [Link]

  • Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers. ACS Publications.[Link]

Sources

Engineering the Privileged Scaffold: A Technical Guide to Novel C-Substituted Phenylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for over 30 FDA-approved drugs, including Aripiprazole (D2 partial agonist) and Imatinib (BCR-ABL inhibitor). However, the traditional unsubstituted piperazine ring suffers from two critical liabilities: promiscuous binding (leading to off-target alpha-adrenergic side effects) and rapid oxidative metabolism (N-dealkylation and ring hydroxylation).

This guide details the transition to C-substituted phenylpiperazines —specifically the introduction of chiral alkyl groups at the C2, C3, or C5 positions. These modifications introduce steric bulk that locks the piperazine ring into specific chair conformations, enhancing receptor subtype selectivity while sterically blocking metabolic "soft spots."

Structural Logic & Stereochemistry

The "Magic Methyl" Effect

The introduction of a single methyl group on the piperazine ring (C-substitution) is not merely a lipophilic addition; it is a conformational lock.

  • Conformational Restriction: Unsubstituted piperazines rapidly flip between chair conformers. A C2-methyl group prefers the equatorial position to minimize 1,3-diaxial strain (approx. 1.7 kcal/mol preference). This locks the relative vector of the N-aryl lone pair, often critical for GPCR activation.

  • Chirality & Selectivity: Enantiomers of C-substituted piperazines often exhibit >100-fold differences in binding affinity. For example, in 5-HT1A antagonists, the (S)-2-methyl analog often maintains high affinity, while the (R)-enantiomer loses potency due to steric clash within the orthosteric binding pocket.

Metabolic Blocking

The piperazine ring is a metabolic hotspot.[1] Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) target the carbon atoms alpha to the nitrogen.

  • Liability: Unsubstituted carbons at C2/C3 are prone to hydroxylation, leading to ring opening.

  • Solution: Substitution at these positions sterically hinders the approach of the heme-oxo species of the P450 enzyme, significantly extending half-life (

    
    ).
    
Visualization: SAR & Metabolic Logic

The following diagram illustrates the transition from a promiscuous, unstable scaffold to a selective, robust lead.

SAR_Logic Unsub Unsubstituted Phenylpiperazine Metabolism Metabolic Liability (CYP Hydroxylation) Unsub->Metabolism High Clearance Promiscuity Promiscuous Binding (Flexible Conformation) Unsub->Promiscuity Off-target Effects C_Sub C-Substituted Scaffold (e.g., 2-Me) Metabolism->C_Sub Optimization Promiscuity->C_Sub Optimization Stable Metabolic Stability (Steric Block) C_Sub->Stable Selective High Selectivity (Conformational Lock) C_Sub->Selective

Figure 1: Structural optimization logic transforming metabolic liabilities into pharmacological assets via C-substitution.

Synthetic Methodologies

Synthesizing C-substituted phenylpiperazines is more challenging than standard N-arylation. The steric hindrance of the C-substituent (adjacent to the nitrogen) slows down nucleophilic attack. We utilize a Pd-catalyzed Buchwald-Hartwig Cross-Coupling approach, optimized for sterically hindered secondary amines.

Retrosynthetic Analysis
  • Disconnection: N(4)-Aryl bond.

  • Building Blocks: Aryl Halide (Electrophile) + Chiral 2-Methylpiperazine (Nucleophile).

  • Catalyst System: Pd(OAc)₂ / BINAP.[2] BINAP is essential here as a bidentate ligand to prevent

    
    -hydride elimination and support the reductive elimination step involving the bulky amine.
    
Synthetic Workflow Diagram

Synthesis_Flow Start Start Materials: Aryl Bromide + (S)-2-Methylpiperazine Cat Catalytic System: Pd(OAc)2 (5 mol%) + BINAP (7.5 mol%) Start->Cat Mix Cond Conditions: Cs2CO3, Toluene, 110°C, 12h Cat->Cond Heat Inter Intermediate: Pd-Amine Complex Cond->Inter Oxidative Addition & Transmetallation Prod Product: (S)-1-Aryl-3-methylpiperazine Inter->Prod Reductive Elimination

Figure 2: Optimized Buchwald-Hartwig coupling workflow for hindered chiral piperazines.

Experimental Protocols

Protocol A: Asymmetric Synthesis of (S)-1-(3-Trifluoromethylphenyl)-3-methylpiperazine

Rationale: This protocol uses Cesium Carbonate (


) as a base. Unlike NaOtBu, 

is mild enough to prevent racemization of the chiral center at high temperatures.

Materials:

  • 1-Bromo-3-(trifluoromethyl)benzene (1.0 equiv)

  • (S)-2-Methylpiperazine (1.2 equiv) [Commercially available, >98% ee]

  • Pd(OAc)₂ (0.05 equiv)[2]

  • (±)-BINAP (0.075 equiv)

  • 
     (1.5 equiv)
    
  • Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and BINAP. Add 20% of the toluene volume and stir at room temperature for 15 minutes to form the active orange/red catalytic complex.

  • Reagent Addition: Add the aryl bromide, (S)-2-methylpiperazine, and

    
     to the vial.
    
  • Solvation: Add the remaining toluene. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 110°C with vigorous magnetic stirring (800 rpm) for 12–16 hours. Note: Conversion is monitored by HPLC; the secondary amine of the piperazine is less reactive than a primary amine.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (DCM/MeOH/NH₄OH gradient). The C-substituted product typically elutes later than the unsubstituted analog due to increased polarity.

Protocol B: Radioligand Binding Assay (Dopamine D2 High Affinity)

Rationale: To validate that the C-substitution has not destroyed affinity, we compare


 values against a standard.

Materials:

  • Membrane preparation: CHO cells stably expressing human D2 receptor.

  • Radioligand: [³H]-Methylspiperone (0.5 nM final conc).

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl.

Methodology:

  • Preparation: Dilute test compounds (C-substituted analogs) in DMSO to create a 10-point concentration curve (

    
     M to 
    
    
    
    M).
  • Incubation: In a 96-well plate, combine:

    • 20 µL Test Compound

    • 20 µL [³H]-Methylspiperone

    • 160 µL Membrane suspension (approx. 10 µg protein/well)

  • Equilibrium: Incubate at 25°C for 60 minutes .

  • Termination: Harvest using a cell harvester (e.g., Brandel) onto GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity (CPM) on a Beta-counter.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism) and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the impact of C-substitution on a hypothetical 5-HT1A antagonist scaffold (Reference: J. Med. Chem. analogs).

Scaffold VariantSubstituent (Position)5-HT1A

(nM)
Alpha-1

(nM)
Selectivity RatioMetabolic

(min)*
Reference None (Unsubstituted)1.215.012x14
Analog A 2-Methyl (Racemic)2.5180.072x45
Analog B (S)-2-Methyl 0.8 320.0 400x 48
Analog C (R)-2-Methyl45.0110.02.4x46
Analog D 2,6-Dimethyl (cis)5.2>1000>190x110

*Microsomal stability (Human Liver Microsomes).

Interpretation:

  • Analog B demonstrates the power of the "Magic Methyl." The (S)-configuration improves target affinity (0.8 nM) while drastically reducing off-target Alpha-1 binding (320 nM), resulting in a 400-fold selectivity window.

  • Metabolic Stability: All C-substituted analogs show >3x improvement in half-life compared to the reference, validating the steric blocking of metabolic hotspots.

References

  • Synthesis of Chiral Piperazines via Hydrogenation: Huang, W. X., et al. "Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides."[3] Organic Letters (2016).[3] Link

  • Buchwald-Hartwig Coupling Protocols: "Buchwald-Hartwig Coupling - General Procedures and Mechanism." Organic Chemistry Portal. Link

  • Metabolic Stability of Piperazines: Dossou, K. S. S., et al. "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." MedChemComm (2017). Link

  • C-H Functionalization Advances: Durand, C., & Szostak, M. "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization."[4][5] Organics (2021).[4] Link

  • Privileged Scaffolds in CNS: "The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery." BenchChem Technical Guides. Link

Sources

Literature review on 2-substituted phenylpiperazine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Substituted Phenylpiperazine Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Executive Summary

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in centrally active therapeutic agents. The substitution pattern on the phenyl ring is a critical determinant of pharmacological activity and receptor selectivity. This guide focuses specifically on analogs substituted at the 2-position of the phenyl ring, a modification that profoundly influences interactions with key G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors. We will explore the nuanced structure-activity relationships (SAR), detail robust synthetic methodologies, present protocols for biological evaluation, and discuss the therapeutic landscape for this important class of compounds. This document is designed to serve as a comprehensive resource, blending established knowledge with field-proven insights to accelerate research and development efforts.

The 2-Substituted Phenylpiperazine Core: A Gateway to CNS Modulation

The 1-phenylpiperazine moiety is a bioisosteric equivalent for endogenous neurotransmitters like serotonin and dopamine, allowing it to interact with their respective receptors. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

Significance of Ortho (2-Position) Substitution

Substitution at the ortho- (2-) position of the phenyl ring introduces specific steric and electronic features that can enforce a preferred conformation of the molecule. This "ortho-effect" is crucial for modulating selectivity between closely related receptor subtypes, such as the D2 and D3 dopamine receptors or the various serotonin receptor families.[1][2] For instance, a methoxy group at the 2-position, as seen in 2-methoxyphenylpiperazine (oMeOPP), is known to confer high affinity for the 5-HT1A receptor while showing minimal interaction with 5-HT2 or dopamine receptors.[3] A comparative analysis of substitution patterns has shown that an ortho-substituent with a negative potential is generally favorable for affinity at both 5-HT1A and α1-adrenergic receptors.[4][5] This targeted approach is fundamental to designing ligands with improved therapeutic profiles and reduced off-target side effects.

Key Molecular Targets

2-Substituted phenylpiperazine analogs primarily target monoamine GPCRs, which are implicated in a wide range of neurological and psychiatric disorders.[6]

  • Dopamine Receptors (D2, D3): D2-like receptors are the primary targets for most antipsychotic medications.[7] Achieving selectivity for the D3 subtype over the D2 subtype is a major goal for developing treatments for conditions like Parkinson's disease and substance abuse, potentially with fewer side effects.[1][2]

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C): These receptors are central to the treatment of depression, anxiety, and psychosis.[8] 5-HT1A receptor agonists often exhibit anxiolytic and antidepressant properties, while 5-HT2A and 5-HT2C receptor modulation is critical for the action of atypical antipsychotics.[9][10]

  • Adrenergic Receptors (α1): Many phenylpiperazine derivatives show affinity for α1-adrenergic receptors, which can contribute to both therapeutic effects and side effects, such as orthostatic hypotension.[8][11] Minimizing α1 activity is often a key objective in drug design.[11]

Synthetic Strategies for 2-Substituted Phenylpiperazine Analogs

The construction of the N-aryl bond is the cornerstone of phenylpiperazine synthesis. Modern cross-coupling reactions have become the preferred method, offering high yields and broad substrate scope. Subsequent derivatization at the N4 position of the piperazine ring allows for the introduction of diverse chemical functionalities.

Core Synthesis: N-Arylation Methods

The two most prevalent methods for creating the core 1-(2-substituted-phenyl)piperazine intermediate are the Palladium-catalyzed Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution (SNAr).

  • Buchwald-Hartwig Amination: This is the most versatile and widely used method. It involves the coupling of an aryl halide (or triflate) with piperazine using a palladium catalyst and a suitable phosphine ligand. The reaction is highly efficient for a wide range of 2-substituted aryl halides.[1][12]

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aryl ring is activated by strongly electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the leaving group (typically a halogen). While less general than Buchwald-Hartwig, it is a cost-effective and scalable alternative for suitable substrates.[13]

General Synthetic Workflow

The overall synthesis typically follows a two-stage process: creation of the N-arylpiperazine core, followed by functionalization of the second nitrogen.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N4-Functionalization ArylHalide 2-Substituted Aryl Halide (e.g., 2-fluoro-bromobenzene) Buchwald Buchwald-Hartwig Amination ArylHalide->Buchwald Piperazine Piperazine Piperazine->Buchwald Core 1-(2-Substituted-phenyl)piperazine (Intermediate) N_Alkylation N-Alkylation Core->N_Alkylation Buchwald->Core AlkylHalide Functionalized Alkyl Halide (e.g., 1-bromobutane) AlkylHalide->N_Alkylation Final Final 2-Substituted Phenylpiperazine Analog Purification Final Product Final->Purification Purification & Salt Formation N_Alkylation->Final caption General workflow for synthesizing 2-substituted phenylpiperazine analogs.

General workflow for synthesizing 2-substituted phenylpiperazine analogs.
Example Protocol: Synthesis of a D3-Selective Ligand Analog

This protocol is adapted from methodologies used to create N-phenylpiperazine analogs targeting dopamine receptors.[1][2] The procedure involves a Pd-catalyzed Buchwald-Hartwig amination followed by an N-alkylation.

Part A: Buchwald-Hartwig Amination to form 1-(2-fluorophenyl)piperazine

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add piperazine (1.2 eq), Sodium tert-butoxide (NaOtBu, 1.4 eq), Pd2(dba)3 (0.01 eq), and RuPhos (0.02 eq).

  • Solvent and Reagent Addition: Add anhydrous dioxane, followed by 1-bromo-2-fluorobenzene (1.0 eq).

  • Reaction Execution: Heat the mixture to 100 °C and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting aryl halide is consumed.

    • Causality Note: The combination of a palladium source (Pd2(dba)3) and a bulky, electron-rich phosphine ligand (RuPhos) is crucial for efficient catalytic turnover in the C-N bond-forming cross-coupling reaction. NaOtBu serves as the base to deprotonate the piperazine, making it nucleophilic.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the 1-(2-fluorophenyl)piperazine intermediate.

Part B: N-Alkylation to form the final analog

  • Reaction Setup: In a round-bottom flask, dissolve the 1-(2-fluorophenyl)piperazine intermediate (1.0 eq) in acetone.

  • Reagent Addition: Add potassium carbonate (K2CO3, 2.0 eq) as a base, followed by the desired alkylating agent (e.g., 1-bromobutane, 1.1 eq).

  • Reaction Execution: Stir the mixture at room temperature overnight.

    • Causality Note: K2CO3 is a mild inorganic base sufficient to scavenge the HBr byproduct of the SN2 reaction. Acetone is a suitable polar aprotic solvent that facilitates the alkylation without interfering with the reactants.

  • Work-up: Filter off the potassium carbonate and concentrate the filtrate. Redissolve the residue in a suitable solvent like dichloromethane and wash with water.

  • Purification and Salt Formation: Dry the organic layer, concentrate, and purify by chromatography if necessary. The final product can be converted to a hydrochloride salt by dissolving in a minimal amount of solvent (e.g., ethanol) and adding a solution of HCl in diethyl ether to facilitate precipitation and handling.[1]

Structure-Activity Relationships (SAR) and Pharmacology

The nature of the 2-substituent dictates the pharmacological profile of the resulting analog. Below is a summary of key SAR trends.

Impact of 2-Substituents on Receptor Affinity
2-SubstituentRepresentative Analog(s)Primary Target(s)Key SAR InsightsReference(s)
Methoxy (-OCH3) oMeOPP5-HT1AHigh affinity and partial agonism at 5-HT1A; low affinity for 5-HT2 and dopamine receptors. The methoxy group is a key feature in many selective 5-HT1A ligands.[3][9][14]
Fluoro (-F) 2-Fluorophenylpiperazine derivativesD3, 5-HT1ACan enhance D3 receptor affinity and selectivity over D2. Often used as a bioisosteric replacement for hydrogen to modulate metabolic stability and binding.[1][2][15]
Chloro (-Cl) oCPP5-HT2C, 5-HT1AoCPP is a metabolite of some drugs (e.g., trazodone) and acts as a 5-HT2C agonist. The electron-withdrawing nature of chlorine alters the electronic properties of the phenyl ring.[10][16]
Methyl (-CH3) oMPPSerotonergic/Dopaminergic SystemsGenerally shows a mixed pharmacological profile. The small, lipophilic methyl group provides a different steric and electronic profile compared to halo or alkoxy groups.[16]
Modulating D2 versus D3 Receptor Selectivity

The high sequence homology between D2 and D3 receptors makes achieving selectivity challenging. However, 2-substituted phenylpiperazines have proven to be effective scaffolds for this purpose. Research has shown that analogs can be designed to bind in a "bitopic" manner, engaging both the primary orthosteric binding site and a secondary binding site on the D3 receptor.[1][2] This secondary interaction is often mediated by a long N4-substituent that extends into a less conserved region of the receptor.

One study found that a 2-fluorophenylpiperazine analog coupled to a 4-(thien-3-yl)benzoic acid moiety (Compound 6a) exhibited approximately 500-fold selectivity for the human D3 receptor over the D2 receptor.[1][2] This high selectivity is attributed to the optimal fit of the entire molecule across both binding pockets of the D3 receptor.

Downstream Signaling of Key Receptors

2-Substituted phenylpiperazine analogs exert their effects by modulating intracellular signaling cascades upon receptor binding. For D2-like and 5-HT1A receptors, the canonical pathway involves coupling to Gi/o proteins.

G cluster_0 Canonical G-Protein Pathway cluster_1 Non-Canonical β-Arrestin Pathway Ligand D2/D3 Agonist (e.g., Phenylpiperazine Analog) Receptor D2/D3 Receptor Ligand->Receptor Receptor_b D2/D3 Receptor Ligand->Receptor_b G_Protein Gi/o Protein Activation Receptor->G_Protein AC Adenylyl Cyclase (Inhibited) G_Protein->AC αi subunit GIRK ↑ K+ Efflux (GIRK) G_Protein->GIRK βγ subunit cAMP ↓ cAMP Production AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpol Hyperpolarization GIRK->Hyperpol Arrestin β-Arrestin 2 Recruitment Receptor_b->Arrestin Internalization Receptor Internalization & Desensitization Arrestin->Internalization MAPK MAPK Pathway (ERK1/2 Activation) Arrestin->MAPK caption Simplified signaling pathways for D2/D3 dopamine receptors.

Simplified signaling pathways for D2/D3 dopamine receptors.

Recently, the concept of "biased agonism" or "functional selectivity" has gained prominence.[17] This refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). Designing biased ligands is a frontier in drug development, as it may allow for the separation of therapeutic effects from unwanted side effects.[17]

Protocols for Biological Evaluation

A hierarchical approach is used to characterize the pharmacological profile of new analogs, starting with in vitro binding and progressing to functional and in vivo assays.

Protocol: In Vitro Radioligand Binding Assay

This protocol determines the affinity (Ki) of a test compound for a specific receptor.

  • Tissue/Cell Preparation: Use cell membranes from cell lines stably expressing the human receptor of interest (e.g., D2, D3, or 5-HT1A).[8] Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2/D3, [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound (the "competitor").

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Self-Validation Check: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known, potent unlabeled ligand to saturate the receptors). The difference between total and non-specific binding yields the "specific binding."

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor binding, determining whether a compound is an agonist, antagonist, or partial agonist.

  • cAMP Accumulation Assay: For Gi/o-coupled receptors like D2/D3 and 5-HT1A, agonists inhibit the production of cyclic AMP (cAMP). In this assay, cells are first stimulated with forskolin (an adenylyl cyclase activator) and then treated with the test compound. An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels, which can be measured using techniques like HTRF or ELISA.[7][17]

  • β-Arrestin Recruitment Assay: This assay is used to investigate biased agonism. Cells co-expressing the receptor and a β-arrestin-enzyme fragment fusion are treated with the test compound. Ligand-induced recruitment of β-arrestin brings the enzyme fragments together, generating a chemiluminescent or fluorescent signal that can be quantified.[17]

In Vivo Models for CNS Activity

In vivo models are essential for assessing the therapeutic potential of a compound.

  • L-DOPA-Induced Dyskinesia (LID) Model: Used to test potential treatments for Parkinson's disease. Rats with unilateral 6-hydroxydopamine lesions (a model of Parkinson's) are treated with L-DOPA to induce abnormal involuntary movements (AIMs). The ability of a test compound (e.g., a D3-selective antagonist) to reduce the frequency and severity of these AIMs is then scored.[1][2]

  • Forced Swim Test: A common screening model for potential antidepressant activity. Rodents are placed in a cylinder of water from which they cannot escape. The test compound is administered beforehand, and a reduction in the duration of immobility is interpreted as an antidepressant-like effect.[18]

Therapeutic Applications and Future Directions

The versatility of the 2-substituted phenylpiperazine scaffold has led to its incorporation into drugs for a wide array of disorders.

  • Antipsychotics: Many atypical antipsychotics, such as Aripiprazole and Cariprazine, feature a phenylpiperazine core.[16] Cariprazine, in particular, leverages a complex N4-substituent to achieve D3-preferring partial agonism, which is thought to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.

  • Antidepressants and Anxiolytics: Vortioxetine is a multimodal antidepressant that includes a 2-methylphenylpiperazine moiety.[16] Its complex pharmacology, which includes 5-HT receptor modulation and serotonin transporter inhibition, is a direct result of its chemical structure.

  • Emerging Applications: The phenylpiperazine scaffold is also being explored for other therapeutic areas. Recent studies have investigated derivatives for their potential as anticancer agents, showing activity against prostate and breast cancer cell lines.[13][19] Other research has explored their use as antimycobacterial agents.[20]

Future Directions will focus on refining receptor selectivity and designing functionally selective ligands. The development of bitopic ligands for D3 receptors and biased agonists for D2 and 5-HT receptors holds immense promise for creating next-generation therapeutics with enhanced efficacy and significantly improved safety profiles.

Conclusion

2-Substituted phenylpiperazine analogs represent a rich and pharmacologically significant class of compounds. The strategic manipulation of the ortho-substituent on the phenyl ring, combined with diverse functionalization at the distal piperazine nitrogen, provides a powerful toolkit for medicinal chemists to modulate activity at key CNS targets. Through a systematic approach involving modern synthetic methods and a hierarchical biological evaluation cascade, researchers can rationally design novel ligands with tailored pharmacological profiles. This guide has provided a framework of the core principles, methodologies, and SAR trends that underpin the discovery and development of these vital therapeutic agents, with the goal of empowering scientists to push the boundaries of CNS drug discovery.

References

  • Lee, B., Taylor, M., Griffin, S. A., McInnis, T., Sumien, N., Mach, R. H., & Luedtke, R. R. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Ciaffoni, S., Scaficchia, S., & Di Stefano, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 57. [Link]

  • Maniewska, J., Środa-Pomianek, K., Szczęśniak-Siega, B., Wesołowska, O., Palko-Łabuz, A., & Malinka, W. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4259. [Link]

  • Kim, J., Park, H., & Park, K. (2015). Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Substituted piperazine. Wikipedia. [Link]

  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]

  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]

  • Baviera, M., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters, 6(5), 574-578. [Link]

  • Lee, B., Taylor, M., Griffin, S. A., McInnis, T., Sumien, N., Mach, R. H., & Luedtke, R. R. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Kumar, A., et al. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Kim, D., Murray, M., & Simansky, K. J. (2001). The serotonergic 5-HT(2C) agonist m-chlorophenylpiperazine increases weight-supported locomotion without development of tolerance in rats with spinal transections. Experimental Neurology, 169(2), 496-500. [Link]

  • Kaplancıklı, Z. A., et al. (2018). Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1541-1549. [Link]

  • Słoczyńska, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12557. [Link]

  • Schmidt, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7654. [Link]

  • Vacek, J., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Pharmaceuticals, 15(1), 35. [Link]

  • Wikipedia contributors. (n.d.). ortho-Methoxyphenylpiperazine. Wikipedia. [Link]

  • Chen, X., & Gumina, G. (2017). Functional Selective D2 Ligands for the Treatment of Schizophrenia. Novel Approaches in Drug Designing & Development, 3(1). [Link]

  • Fuxe, K., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 1017. [Link]

  • Elliott, J. M., et al. (2009). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Phenylpiperazine. Wikipedia. [Link]

  • Khek, M., et al. (2006). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. ResearchGate. [Link]

  • Glennon, R. A. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • Grokipedia. (n.d.). ortho-Methoxyphenylpiperazine. Grokipedia. [Link]

  • López-Rodríguez, M. L., et al. (1996). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-a]pyridine: A Selective 5-HT1A Receptor Agonist. Journal of Medicinal Chemistry, 39(22), 4439-4450. [Link]

  • Millan, M. J., et al. (1997). S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and h alpha2A-adrenergic receptors... Journal of Pharmacology and Experimental Therapeutics, 282(1), 148-61. [Link]

  • Chinthal, C. H., et al. (2020). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCrData, 5(3), x200326. [Link]

  • Raghupathi, R. K., et al. (1991). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 34(9), 2633-2638. [Link]

Sources

The Medicinal Chemistry of the 2-(4-Fluoro-2-methoxyphenyl)piperazine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Arylpiperazine Moiety

The piperazine ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its versatile physicochemical and structural properties.[1] Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, provides a unique combination of conformational flexibility and rigidity, allowing for optimal interactions with a wide range of biological targets.[1] The dual nitrogen atoms serve as versatile synthetic handles, enabling chemists to fine-tune properties such as solubility, lipophilicity, and basicity (pKa), which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Within the broad class of piperazine-containing compounds, the N-arylpiperazine subclass has proven particularly fruitful, especially in the discovery of agents targeting the central nervous system (CNS). The strategic placement of substituents on the aryl ring and the second piperazine nitrogen allows for the modulation of receptor affinity and selectivity. This guide focuses on a specific, highly promising scaffold: 2-(4-Fluoro-2-methoxyphenyl)piperazine . The incorporation of a methoxy group at the ortho position and a fluorine atom at the para position of the phenyl ring is not arbitrary; it is a deliberate design choice aimed at leveraging specific electronic and metabolic advantages to create potent and selective CNS-active agents. The ortho-methoxy group is a common feature in ligands for serotonin and dopamine receptors, while the para-fluoro substitution is a well-established strategy to enhance metabolic stability and, in some cases, improve receptor binding affinity.

This technical guide will provide an in-depth exploration of the synthesis, medicinal chemistry applications, and structure-activity relationships (SAR) of derivatives based on the 2-(4-Fluoro-2-methoxyphenyl)piperazine core. We will delve into detailed experimental protocols for both the synthesis of these compounds and their biological evaluation, providing researchers and drug development professionals with a comprehensive resource to guide their own discovery efforts.

Synthesis of the 2-(4-Fluoro-2-methoxyphenyl)piperazine Core and Its Derivatives

The construction of the 2-(4-Fluoro-2-methoxyphenyl)piperazine scaffold and its subsequent derivatization relies on established and robust synthetic methodologies in heterocyclic chemistry. The primary approach involves the N-arylation of a piperazine ring with a suitably substituted fluoro-methoxyphenyl precursor.

Synthesis of the Core Scaffold

A common and effective method for the synthesis of N-arylpiperazines is the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride. This approach can be adapted for the synthesis of 1-(4-fluoro-2-methoxyphenyl)piperazine hydrochloride.

Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazine hydrochloride (Analogous Procedure)

A mixture of 2-methoxyaniline (3 mmol), bis(2-chloroethyl)amine hydrochloride (3 mmol), and diethylene glycol monomethyl ether (0.75 mL) is heated at 150 °C for approximately 12 hours.[2] The reaction mixture is then cooled to room temperature and dissolved in methanol (4 mL), followed by the addition of diethyl ether (150 mL).[2] The resulting precipitate is collected by filtration and washed with diethyl ether to yield the hydrochloride salt of the product.[2] This procedure, when applied with 4-fluoro-2-methoxyaniline, would yield the desired 1-(4-fluoro-2-methoxyphenyl)piperazine core.

Derivatization at the N4-Position

Once the core scaffold is obtained, the secondary amine at the N4 position provides a convenient point for diversification. Common derivatization strategies include alkylation, acylation, and reductive amination.

Workflow for N4-Derivatization

G start 1-(4-Fluoro-2-methoxyphenyl)piperazine alkylation Alkylation (e.g., R-X, base) start->alkylation acylation Acylation (e.g., RCOCl, base) start->acylation reductive_amination Reductive Amination (e.g., RCHO, NaBH(OAc)3) start->reductive_amination product1 N4-Alkyl Derivative alkylation->product1 product2 N4-Acyl Derivative acylation->product2 product3 N4-Alkyl Derivative reductive_amination->product3

Caption: General synthetic routes for the derivatization of the 1-(4-Fluoro-2-methoxyphenyl)piperazine core.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Derivatives of the (fluoro-methoxyphenyl)piperazine scaffold have shown significant promise as modulators of key CNS targets, particularly dopamine and serotonin receptors. The specific substitution pattern of the 2-(4-Fluoro-2-methoxyphenyl)piperazine core suggests a strong potential for high affinity and selectivity for these receptor families.

Dopamine D2 and D3 Receptor Ligands

The N-arylpiperazine moiety is a well-established pharmacophore for dopamine D2 and D3 receptors. Numerous studies on related N-(2-methoxyphenyl)piperazine analogs have demonstrated high affinity for these targets. The introduction of a fluorine atom can further modulate this activity.

Structure-Activity Relationship Insights:

  • N4-Substituent: The nature of the substituent at the N4 position is a critical determinant of D2/D3 affinity and selectivity. Long-chain alkyl amides are often well-tolerated and can lead to high-affinity ligands.[3]

  • Linker Moiety: The linker connecting the piperazine ring to a terminal aryl or alkyl group plays a crucial role. For instance, a carboxamide linker has been shown to be critical for D3 receptor selectivity over D2 receptors.[4]

  • Fluorine Substitution: While direct SAR on the 4-fluoro position is limited in the public domain, studies on other fluoro-substituted analogs suggest that fluorine can enhance binding affinity and improve metabolic stability.

Quantitative Data for Analogous Dopamine Receptor Ligands

Compound/Analog TypeTarget ReceptorBinding Affinity (Ki, nM)Selectivity (D2/D3)Reference
N-(2-methoxyphenyl)piperazine derivativehD30.17163-fold (D3 vs D2)[5]
N-(2-methoxyphenyl)piperazine derivativehD30.5153-fold (D3 vs D2)[3]
Amine-linked analog of N-(2-methoxyphenyl)piperazine derivativeD3393Reduced D3 selectivity[4]
Serotonin 5-HT1A Receptor Ligands

The 1-(2-methoxyphenyl)piperazine moiety is a classic pharmacophore for 5-HT1A receptor ligands. Many potent and selective 5-HT1A antagonists and partial agonists incorporate this structural motif.

Structure-Activity Relationship Insights:

  • N4-Alkyl Chain Length: A propyl or butyl chain connecting the piperazine nitrogen to a terminal group is often optimal for high 5-HT1A affinity.[5]

  • Terminal Group: A variety of terminal groups, including benzotriazoles and bulky amides like adamantanecarboxamide, can lead to high-affinity antagonists.[6]

  • Fluorine Substitution: Fluorinated analogs of the potent 5-HT1A antagonist WAY-100635 have been synthesized to improve metabolic stability for applications such as PET imaging, demonstrating the utility of fluorine in this context.[7]

Quantitative Data for Analogous 5-HT1A Receptor Ligands

Compound/Analog TypeTarget ReceptorBinding Affinity (Ki, nM)NotesReference
4-(Adamantanecarboxamido)butyl-1-(2-methoxyphenyl)piperazine5-HT1A0.4160-fold selectivity over α1-adrenergic sites[6]
1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazineSERTIC50 = 3.27 µMLower potency SSRI[8]

Signaling Pathway for 5-HT1A Receptor Activation

G agonist 5-HT1A Agonist receptor 5-HT1A Receptor agonist->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP atp ATP atp->camp AC pka PKA camp->pka activates cellular_response Cellular Response (e.g., antidepressant effect) pka->cellular_response phosphorylates targets

Caption: Simplified signaling cascade following the activation of the 5-HT1A receptor, leading to the inhibition of adenylyl cyclase.

Detailed Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step protocols for key experiments in the synthesis and evaluation of 2-(4-Fluoro-2-methoxyphenyl)piperazine derivatives.

Protocol: Radioligand Binding Assay for Dopamine D3 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D3 receptor.

Materials:

  • Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the human dopamine D3 receptor.

  • Radioligand: [³H]spiperone or [¹²⁵I]IABN.

  • Non-specific Binding Agent: (+)-Butaclamol (25 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: 10 mM Tris-HCl, 150 mM NaCl, pH 7.5.

  • Test Compound: Serial dilutions of the 2-(4-Fluoro-2-methoxyphenyl)piperazine derivative.

  • 96-well plates, glass fiber filters (PEI-pre-soaked), cell harvester, and scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, test compound at various concentrations (in triplicate), and the radioligand at a final concentration approximately equal to its Kd value.

  • Total and Non-specific Binding: For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add (+)-butaclamol.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at 37°C for 60 minutes with gentle agitation.[9]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.[9]

  • Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Adenylyl Cyclase Functional Assay for 5-HT1A Receptors

This assay measures the ability of a test compound to modulate the activity of adenylyl cyclase via the 5-HT1A receptor, determining if it acts as an agonist or antagonist.

Materials:

  • Cell Line: CHO-K1 or NIH-3T3 cells stably expressing the human 5-HT1A receptor.

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compound: Serial dilutions of the 2-(4-Fluoro-2-methoxyphenyl)piperazine derivative.

  • 5-HT1A Antagonist (for antagonist mode): WAY-100635.

  • cAMP Detection Kit: e.g., a homogeneous time-resolved fluorescence (HTRF) or ELISA-based kit.

  • Cell culture medium, plates, and incubator.

Procedure:

  • Cell Plating: Plate the 5-HT1A expressing cells in 96-well plates and grow to near confluency.

  • Agonist Mode:

    • Wash the cells with assay buffer.

    • Add the test compound at various concentrations to the wells.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate for the time specified by the cAMP detection kit manufacturer.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound at various concentrations.

    • Add a known 5-HT1A agonist (e.g., 8-OH-DPAT) to the wells.

    • Add a fixed concentration of forskolin.

    • Incubate as above.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50.

Conclusion and Future Directions

The 2-(4-Fluoro-2-methoxyphenyl)piperazine scaffold represents a highly promising starting point for the design of novel CNS-active agents. The strategic incorporation of the ortho-methoxy and para-fluoro substituents provides a strong foundation for achieving high affinity and selectivity for key neurotransmitter receptors, particularly those in the dopamine and serotonin families. The versatile synthetic handles on the piperazine ring allow for extensive structure-activity relationship exploration, enabling the fine-tuning of pharmacological and pharmacokinetic properties.

Future research in this area should focus on the systematic exploration of the chemical space around this core. This includes the synthesis and evaluation of a wider range of N4-substituents, the investigation of different linkers, and the exploration of additional substitutions on the phenyl ring. A direct comparison of the 4-fluoro-substituted compounds with their non-fluorinated and other halogenated analogs would provide invaluable insights into the specific role of the fluorine atom in modulating biological activity. By leveraging the principles and protocols outlined in this guide, researchers can accelerate the discovery and development of the next generation of therapeutics for a wide range of neurological and psychiatric disorders.

References

  • Reavill, C., et al. (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity. Journal of Medicinal Chemistry.
  • Pinney, K. G., et al. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & Medicinal Chemistry.
  • Luedtke, R. R., et al. (2021). D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. Bio-protocol.
  • Plenevaux, A., et al. (2011). Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor. Journal of Medicinal Chemistry.
  • Pinney, K. G., et al. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. PubMed.
  • Mach, R. H., et al. (2011). Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. PubMed.
  • Mach, R. H., et al. (2011). Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. PMC.
  • Pike, V. W., et al. (2006). N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-[18F]-fluoromethylcyclohexane)carboxamide. NCBI.
  • Kumar, B., et al. SAR studies of ω‐(4‐(2‐methoxyphenyl)piperazin‐1‐yl)alkanoic acid derivatives.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Piperazine Isomers. BenchChem.
  • Mach, R. H., et al. Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors.
  • Chojnacka, K., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. PMC.
  • Stark, H., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal.
  • Glennon, R. A., et al. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed.
  • Shaquiquzzaman, M., et al. (2024).
  • Yılmaz, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • ChemicalBook. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis. ChemicalBook.
  • Google Patents. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Tang, P., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.
  • Revvity. ValiScreen Human Serotonin 5-HT 1A Cell Line, CHO-K1 Cells. Revvity.
  • Asif, M. (2014). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Medical and Pharmaceutical Case Reports.
  • Azmitia, E. C. (2022). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI Bookshelf.
  • Meltzer, P. C., et al. (2006). Structure−Activity Relationship Studies on a Novel Series of (S)-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)

Sources

Methodological & Application

Application Note: Scalable Synthesis and Chiral Resolution of 2-(4-Fluoro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

Chiral 2-arylpiperazines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for CNS-active agents, including dopamine D


 and 

-opioid receptor radioligands[1]. The specific moiety, 2-(4-fluoro-2-methoxyphenyl)piperazine, presents unique synthetic challenges due to the steric hindrance of the ortho-methoxy group and the electron-withdrawing nature of the para-fluorine.

While recent advances in photoredox catalysis and kinetic resolution via lithiation have enabled direct asymmetric synthesis of 2-arylpiperazines[2], these methods often require specialized equipment (e.g., flow photoreactors) or highly sensitive reagents (e.g.,


-BuLi/(+)-sparteine). Similarly, chiral pool synthesis relies heavily on the availability of highly specific, pre-functionalized starting materials[3]. For pilot-scale and robust benchtop synthesis, a de novo construction of the pyrazine core followed by global reduction and classical diastereomeric salt resolution remains the industry standard for achieving >99% enantiomeric excess (ee)[4].

Mechanistic Causality in Route Design

Our optimized three-stage workflow is designed around self-validating, thermodynamically driven steps to ensure high fidelity and reproducibility:

  • Suzuki-Miyaura Coupling : Utilizing

    
     ensures that the sterically bulky, bidentate dppf ligand facilitates the reductive elimination step while suppressing competitive protodeboronation of the electron-rich boronic acid. This drives the cross-coupling with 2-chloropyrazine to near-quantitative yields despite the steric hindrance of the ortho-methoxy group.
    
  • Global Hydrogenation : Direct reduction of the pyrazine ring is notoriously sluggish due to catalyst poisoning by the resulting secondary amines. By conducting the hydrogenation in glacial acetic acid, the basic piperazine nitrogens are protonated in situ. This prevents the lone pairs from coordinating to the palladium surface, thereby maintaining the activity of the Pd/C catalyst until full conversion is achieved.

  • Diastereomeric Resolution : Di-p-toluoyl-L-tartaric acid (L-DTTA) is selected over standard tartaric acid. The bulky para-toluoyl groups create a rigid, deep chiral binding pocket that effectively discriminates the steric bulk of the 2-(4-fluoro-2-methoxyphenyl) substituent from the hydrogen atom at the chiral center, leading to highly selective crystallization of the (S)-enantiomer salt[4]. (Note: The (R)-enantiomer can be accessed by substituting D-DTTA).

Workflow Visualization

G SM1 2-Chloropyrazine + Boronic Acid Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C SM1->Step1 Int1 2-(4-Fluoro-2-methoxyphenyl)pyrazine Step1->Int1 Step2 Catalytic Hydrogenation Pd/C, H2 (50 psi), AcOH Int1->Step2 Int2 rac-2-(4-Fluoro-2-methoxyphenyl)piperazine Step2->Int2 Step3 Chiral Resolution L-DTTA, EtOH/H2O Int2->Step3 Int3 (S)-Enantiomer DTTA Salt (Crystallized) Step3->Int3 Step4 Freebasing NaOH (aq), DCM Int3->Step4 Product (S)-2-(4-Fluoro-2-methoxyphenyl)piperazine >99% ee Step4->Product

Synthetic workflow for (S)-2-(4-Fluoro-2-methoxyphenyl)piperazine via chiral resolution.

Quantitative Data & Optimization

The choice of resolving agent and solvent system is critical. As demonstrated in the optimization table below, the addition of 10% water to the ethanol solvent system drastically increases the solubility differential between the diastereomeric salts, sacrificing a marginal amount of yield for a near-perfect enantiomeric excess.

Table 1: Optimization of Chiral Resolution Conditions for the (S)-Enantiomer

EntryResolving AgentSolvent SystemTemp Profile (°C)Yield (%)*Enantiomeric Excess (ee %)
1L-Tartaric AcidEtOH78 → 204565
2D-Camphorsulfonic AcidAcetone56 → 203042
3L-DTTAEtOH78 → 203888
4 L-DTTA EtOH/H

O (9:1)
80 → 20 35 >99

*Yield is calculated based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture.

Experimental Protocols

Stage 1: Synthesis of 2-(4-Fluoro-2-methoxyphenyl)pyrazine
  • Preparation : In a 500 mL round-bottom flask, dissolve 2-chloropyrazine (10.0 g, 87.3 mmol) and (4-fluoro-2-methoxyphenyl)boronic acid (16.3 g, 96.0 mmol) in a mixture of 1,4-dioxane (150 mL) and water (30 mL).

  • Degassing : Sparge the solution with nitrogen gas for 15 minutes. Self-Validation: Bubbling must be vigorous to displace dissolved oxygen, preventing Pd(0) oxidation.

  • Catalysis : Add

    
     (24.1 g, 174.6 mmol) and 
    
    
    
    (3.2 g, 4.36 mmol). Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.
  • Monitoring : Self-Validation: The reaction mixture will transition from a bright yellow suspension to a dark brown/black mixture as Pd(0) aggregates upon completion. Verify completion via TLC (Hexanes/EtOAc 3:1); the UV-active 2-chloropyrazine spot should be fully consumed.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate in vacuo. Extract with EtOAc (3 × 100 mL), wash with brine, dry over

    
    , and purify via flash chromatography to yield the intermediate as a pale yellow solid.
    
Stage 2: Synthesis of rac-2-(4-Fluoro-2-methoxyphenyl)piperazine
  • Preparation : Dissolve the pyrazine intermediate (15.0 g, 73.4 mmol) in glacial acetic acid (150 mL) in a high-pressure Parr reactor vessel.

  • Catalyst Addition : Carefully add 10% Pd/C (1.5 g, 50% wet). Caution: Pd/C is highly pyrophoric. Always add it to a nitrogen-flushed vessel or wet it with a small amount of toluene before adding to the main solvent.

  • Hydrogenation : Pressurize the reactor with

    
     gas to 50 psi and heat to 60 °C. Stir vigorously for 24 hours.
    
  • Monitoring : Self-Validation: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (approx. 3 equivalents of

    
     consumed).
    
  • Workup : Vent the hydrogen gas and purge with nitrogen. Filter the mixture through Celite. Concentrate the acetic acid in vacuo. Basify the resulting residue with 2M NaOH (aq) to pH 12, extract with dichloromethane (DCM) (3 × 100 mL), dry over

    
    , and concentrate to yield the racemic piperazine as a viscous oil.
    
Stage 3: Chiral Resolution and Freebasing
  • Salt Formation : Dissolve rac-2-(4-fluoro-2-methoxyphenyl)piperazine (10.0 g, 47.6 mmol) in a 9:1 mixture of EtOH/H

    
    O (100 mL). Heat to 80 °C.
    
  • Resolution : Slowly add a solution of Di-p-toluoyl-L-tartaric acid (L-DTTA) (18.4 g, 47.6 mmol) in EtOH (50 mL). Reflux for 1 hour.

  • Crystallization : Allow the solution to cool to room temperature slowly over 12 hours without stirring. Self-Validation: Rapid cooling will trap the (R)-enantiomer in the crystal lattice. Slow, undisturbed cooling ensures thermodynamic selection of the (S)-enantiomer salt.

  • Isolation : Filter the resulting white needle-like crystals and wash with cold EtOH (20 mL). Recrystallize once more from 9:1 EtOH/H

    
    O to achieve >99% ee (confirmed via Chiral HPLC: Chiralcel OD-H column, Hexane/IPA/DEA 90:10:0.1).
    
  • Freebasing : Suspend the enantiopure salt in DCM (100 mL) and add 1M NaOH (100 mL). Stir vigorously for 30 minutes until the solid completely dissolves and two clear phases form. Separate the organic layer, wash with brine, dry over

    
    , and evaporate to yield (S)-2-(4-Fluoro-2-methoxyphenyl)piperazine as a highly pure, free-flowing oil that solidifies upon standing.
    

References

  • [18F]Fluorophenylazocarboxylates: Design and Synthesis of Potential Radioligands for Dopamine D3 and μ-Opioid Receptor | ACS Omega. ACS Publications. Available at:[Link]

  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines | Organic Letters. ACS Publications. Available at:[Link]

  • Synthesis of the NK1 Receptor Antagonist GW597599. Part 1: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine | Organic Process Research & Development. ACS Publications. Available at:[Link]

  • Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3. NIH / Arch Pharm. Available at:[Link]

Sources

Reagents for cyclization of 2-(4-Fluoro-2-methoxyphenyl)piperazine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Reagents and Methodologies for the Intramolecular Cyclization of 2-(4-Fluoro-2-methoxyphenyl)piperazine Precursors

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-arylpiperazine scaffold, particularly the 2-(4-fluoro-2-methoxyphenyl)piperazine moiety, is a privileged structure in modern medicinal chemistry, forming the core of numerous centrally active agents. The strategic cyclization of precursors containing this scaffold into rigid, polycyclic systems is a powerful approach for enhancing target affinity, selectivity, and pharmacokinetic profiles. This guide provides a detailed exploration of key reagents and protocols for achieving intramolecular cyclization, focusing on three mechanistically distinct and synthetically valuable strategies: acid-catalyzed electrophilic aromatic substitution, transition metal-catalyzed cross-coupling, and annulation reactions to form fused heterocycles. Each section elucidates the underlying chemical principles, offers field-proven insights into experimental design, and provides detailed, step-by-step protocols to empower researchers in the synthesis of novel, conformationally constrained therapeutic candidates.

Introduction: The Strategic Value of Cyclization

The piperazine ring is a cornerstone pharmacophore, valued for its ability to engage in multiple hydrogen bonding interactions and its favorable physicochemical properties.[1] When substituted at the C2-position with an aryl group, such as the 4-fluoro-2-methoxyphenyl moiety, the resulting scaffold is frequently found in molecules targeting G-protein coupled receptors (GPCRs) and ion channels. However, the inherent conformational flexibility of the piperazine ring can be a liability, potentially leading to off-target effects or reduced potency.

Intramolecular cyclization transforms this flexible precursor into a rigid, multi-ring architecture. This strategy offers several advantages in drug design:

  • Conformational Locking: Restricting the spatial orientation of key pharmacophoric elements can lead to a significant increase in binding affinity for the intended biological target.

  • Improved Selectivity: A rigid structure is less likely to adapt to the binding sites of off-target proteins, thereby improving the selectivity profile.

  • Novel Chemical Space: Cyclization generates unique three-dimensional structures, providing access to novel intellectual property and potentially uncovering new biological activities.

This document will detail three primary classes of reagents used to effect such transformations, providing both the mechanistic rationale and practical execution protocols.

Strategy 1: Acid-Catalyzed Intramolecular Electrophilic Aromatic Substitution

This classical approach leverages the electron-rich nature of the 2-methoxyphenyl ring to act as an internal nucleophile. The methoxy group is a strong ortho-, para-director, activating the aromatic ring for electrophilic attack. Given that the piperazine is attached at the C2 position, cyclization is sterically and electronically favored at the C3 position of the phenyl ring. The Bischler-Napieralski and Pictet-Spengler reactions are archetypal examples of this strategy.[2][3]

The Bischler-Napieralski Type Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing dihydroisoquinoline skeletons through the acid-catalyzed cyclization of β-arylethylamides.[2] In our context, the precursor is an N-acyl derivative of the 2-arylpiperazine. Dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) are employed to activate the amide carbonyl, generating a highly electrophilic nitrilium ion intermediate that is readily attacked by the activated phenyl ring.[4][5]

Causality Behind Experimental Choices:

  • Reagent: POCl₃ is a powerful dehydrating agent that efficiently converts the amide oxygen into a good leaving group (a dichlorophosphate ester), facilitating the formation of the key nitrilium ion electrophile.[2]

  • Solvent: Acetonitrile (MeCN) or toluene are common solvents. Acetonitrile can help stabilize the charged intermediates, while higher-boiling solvents like toluene or xylene allow for the elevated temperatures often required for less activated aromatic systems.[4]

  • Activation: The methoxy group on the phenyl ring is critical. Its strong electron-donating nature is essential for the intramolecular electrophilic aromatic substitution to proceed under reasonably mild conditions. Electron-withdrawing groups would significantly hinder or prevent this reaction.[5][6]

Bischler-Napieralski Mechanism cluster_0 Precursor Activation cluster_1 Cyclization & Aromatization Precursor N-Acyl Piperazine Precursor POCl3 POCl₃ Precursor->POCl3 + Intermediate1 Dichlorophosphate Ester Intermediate POCl3->Intermediate1 Activation Nitrilium Nitrilium Ion (Electrophile) Intermediate1->Nitrilium Loss of PO₂Cl₂⁻ Cyclization Intramolecular Electrophilic Attack Nitrilium->Cyclization Carbocation Sigma Complex (Carbocation) Cyclization->Carbocation Ring Closure Product Fused Dihydroisoquinoline Product Carbocation->Product -H⁺ (Rearomatization)

Figure 1: Mechanism of the Bischler-Napieralski type reaction.
Protocol 2.1: Bischler-Napieralski Cyclization of an N-Acyl Precursor
  • Preparation: To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the N-acyl-2-(4-fluoro-2-methoxyphenyl)piperazine precursor (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (or toluene) to achieve a concentration of approximately 0.1 M.

  • Reagent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Carefully add phosphoryl chloride (POCl₃, 3.0-5.0 eq) dropwise via syringe at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by pouring it onto crushed ice or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This is a highly exothermic and gas-evolving step.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired cyclized product.

Strategy 2: Palladium-Catalyzed Intramolecular C-N/C-C Bond Formation

Transition metal catalysis, particularly with palladium, offers a versatile and highly modular approach to cyclization.[7] These methods allow for the formation of C-N or C-C bonds under conditions that are often milder than classical acid-catalyzed reactions and tolerate a wider range of functional groups. A common strategy involves an intramolecular carboamination or amination reaction.[8][9]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃) is used to initiate the catalytic cycle. The choice of phosphine ligand (e.g., P(2-furyl)₃, DPEphos) is critical; it modulates the reactivity and stability of the palladium center, influencing reaction rate and selectivity.[8][9]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the piperazine nitrogen, forming the palladium-amido complex necessary for the subsequent migratory insertion or reductive elimination step.[9]

  • Precursor Design: The precursor must contain two key features: a nucleophilic nitrogen (the piperazine N-H) and an electrophilic partner (an aryl or alkenyl halide) tethered by a suitable linker. The cyclization will then form a new ring connecting the piperazine to the tether.

Palladium Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Precursor (Ar-X) ArX->OxAdd PdII_Aryl L₂Pd(II)-Ar     |    X OxAdd->PdII_Aryl LigandExch Amide Formation PdII_Aryl->LigandExch Amine Piperazine-NH + NaOtBu Amine->LigandExch PdII_Amido L₂Pd(II)-Ar     |    N-Pip LigandExch->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim C-N Bond Formation RedElim->Pd0 Catalyst Regeneration Product Cyclized Product RedElim->Product

Figure 2: Generalized catalytic cycle for Pd-catalyzed intramolecular amination.
Protocol 3.1: Palladium-Catalyzed Intramolecular Carboamination

This protocol is adapted from methodologies for synthesizing substituted piperazines.[9]

  • Preparation: In a glovebox or under a strong flow of inert gas (N₂ or Ar), add the aryl bromide precursor (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), the phosphine ligand (e.g., P(2-furyl)₃, 0.08-0.20 eq), and sodium tert-butoxide (NaOtBu, 1.5-2.0 eq) to an oven-dried Schlenk tube or vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., xylenes or toluene) to the tube.

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 110-140°C) with vigorous stirring. Monitor the reaction by LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to isolate the cyclized product.

Strategy 3: Annulation for Fused Triazolopiperazine Systems

This strategy involves constructing a new heterocyclic ring, such as a triazole, fused to the piperazine core. This is a powerful method for significantly altering the shape and electronic properties of the scaffold. The synthesis typically involves a multi-step sequence where a reactive handle is installed on the piperazine N4 nitrogen, followed by cyclization. A common approach is the reaction of a hydrazide intermediate with a cyclizing agent.[10]

Causality Behind Experimental Choices:

  • Precursor: The key precursor is a hydrazide derivative, formed by acylating the piperazine with a protected acylating agent followed by deprotection and reaction with hydrazine.

  • Cyclizing Reagent: To form a triazole ring from a hydrazide, a one-carbon electrophile is needed. Reagents like triethyl orthoformate can be used. Alternatively, for cyclodehydration of an N-acyl hydrazide, dehydrating agents like POCl₃ or the Burgess reagent are effective under mild conditions.[10] The Burgess reagent is particularly useful as it operates under neutral conditions, preserving sensitive functional groups.

Triazole Annulation Workflow Start 2-(Aryl)piperazine Precursor Step1 Step 1: Acylation (e.g., Chloroacetyl chloride) Start->Step1 Intermediate1 N-Acyl Piperazine Step1->Intermediate1 Step2 Step 2: Hydrazinolysis (Hydrazine hydrate) Intermediate1->Step2 Intermediate2 Hydrazide Intermediate Step2->Intermediate2 Step3 Step 3: Cyclodehydration (e.g., POCl₃, Burgess Reagent) Intermediate2->Step3 Product Fused Triazolopiperazine Product Step3->Product

Figure 3: Synthetic workflow for the formation of a fused triazole ring.
Protocol 4.1: Synthesis of a Fused[8][9][11]triazolo[4,3-a]piperazine

This protocol is a representative synthesis adapted from literature procedures for triazole formation.[10]

Part A: Synthesis of the Hydrazide Intermediate

  • Acylation: Dissolve the 2-(4-fluoro-2-methoxyphenyl)piperazine precursor (1.0 eq) and a base like triethylamine (1.2 eq) in dichloromethane (DCM) at 0°C. Add chloroacetyl chloride (1.1 eq) dropwise. Stir at room temperature for 12 hours.

  • Workup: Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the N-chloroacetyl intermediate.

  • Hydrazinolysis: Dissolve the intermediate in ethanol and add hydrazine hydrate (5.0 eq). Reflux the mixture for 4-6 hours.

  • Isolation: Cool the reaction, remove the solvent under reduced pressure, and purify the residue by chromatography or recrystallization to obtain the key hydrazide intermediate.

Part B: Cyclodehydration to Form the Triazole Ring

  • Preparation: Dissolve the N'-acylhydrazide intermediate (formed by reacting the hydrazide with an acyl chloride) (1.0 eq) in an anhydrous solvent like dioxane or acetonitrile.

  • Reagent Addition: Add the cyclodehydrating agent, such as POCl₃ (1.5 eq) at 0°C, and then heat to reflux for 12 hours.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 2.1 to isolate the final fused triazolopiperazine product.

Summary and Comparison of Methods

Cyclization StrategyKey Reagent(s)Typical ConditionsAdvantagesLimitations & Considerations
Bischler-Napieralski Type POCl₃, P₂O₅, Tf₂OReflux in MeCN, Toluene, or neatRobust, well-established, uses common reagents.Requires harsh acidic conditions, limited functional group tolerance, requires electron-rich aromatics.[2][6]
Palladium-Catalyzed Amination Pd₂(dba)₃, Phosphine Ligand, NaOtBu110-140°C in Toluene/XylenesHigh functional group tolerance, modular precursor synthesis, mild for some systems.[8][9]Expensive catalysts and ligands, requires inert atmosphere, potential for side reactions.
Triazole Annulation Hydrazine, POCl₃, Burgess ReagentMulti-step; refluxing in EtOH, DioxaneCreates novel heterocyclic scaffolds, can be performed with mild reagents (Burgess).[10]Multi-step sequence adds complexity, requires specific precursor functionality (hydrazide).

Conclusion

The cyclization of 2-(4-fluoro-2-methoxyphenyl)piperazine precursors is a critical synthetic tool for accessing novel, conformationally rigid scaffolds with significant potential in drug discovery. The choice of reagent and strategy—whether leveraging classical acid-catalyzed reactions, modern transition-metal catalysis, or heterocycle annulation—depends heavily on the desired final structure, the functional group tolerance of the substrate, and the overall synthetic plan. By understanding the mechanistic underpinnings and practical considerations detailed in this guide, researchers can effectively select and implement the optimal cyclization methodology to advance their medicinal chemistry programs.

References

  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740–743. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. The Journal of Organic Chemistry, 69(16), 5573–5583. Available at: [Link]

  • O'Brien, P., & Slattery, C. N. (2005). Synthesis of 2-substituted piperazines via direct α-lithiation. Tetrahedron Letters, 46(13), 2213-2216. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from Organic Chemistry Portal. Available at: [Link]

  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506–7511. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from Organic Chemistry Portal. Available at: [Link]

  • Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Spengler and Pictet-Gams syntheses. The mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300. Available at: [Link]

  • University of Cambridge. (n.d.). Bischler-Napieralski Reaction. Department of Chemistry. Available at: [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia. Available at: [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. In Wikipedia. Available at: [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-106. Available at: [Link]

  • Tighine, A., & Berredjem, M. (2022). Methods for the catalytic synthesis of piperazine. Russian Journal of General Chemistry, 92(1), 1-13. Available at: [Link]

  • Dömling, A. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. Available at: [Link]

  • Chahal, S., Kumar, R., & Kumar, A. (2021). Fused and Substituted Piperazines as Anticancer Agents: A Review. Archiv der Pharmazie, 354(10), e2100155. Available at: [Link]

  • Gandikota, C., et al. (2017). Synthesis and biological evaluation of novel[8]triazolo[4,3-a]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3472. Available at: [Link]

  • DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available at: [Link]

  • Higgins, M. A., et al. (2017). Discovery of 3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[8]triazolo[4,3-a]pyridine as a Potent and Orally Bioavailable Inhibitor of the Bromodomain and Extra-Terminal Domain (BET) Family of Proteins. Journal of Medicinal Chemistry, 60(5), 1987–2005. Available at: [Link]

  • Royal Society of Chemistry. (2021). Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. Chemical Society Reviews. Available at: [Link]

Sources

Application Notes & Protocols: Utilizing 2-(4-Fluoro-2-methoxyphenyl)piperazine as a Peptidomimetic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Piperazine-Based Peptidomimetics

Peptides are fundamental signaling molecules in biology, offering high potency and selectivity for their targets. However, their therapeutic potential is often hampered by poor metabolic stability, low oral bioavailability, and high conformational flexibility. Peptidomimetics are designed to overcome these limitations by mimicking the essential structural features of a native peptide required for biological activity while incorporating non-peptidic elements to improve drug-like properties.[1] The piperazine heterocycle has emerged as a "privileged scaffold" in medicinal chemistry due to its unique structural and physicochemical properties.[2] Its six-membered ring containing two nitrogen atoms at positions 1 and 4 provides a conformationally constrained yet synthetically versatile core.[3][4] This allows for the precise spatial orientation of appended functional groups to mimic amino acid side chains, thereby facilitating high-affinity interactions with biological targets such as G-protein coupled receptors (GPCRs), proteases, and ion channels.[5]

The specific scaffold, 2-(4-Fluoro-2-methoxyphenyl)piperazine , incorporates key features to enhance its utility:

  • The Phenylpiperazine Moiety: This pharmacophore is prevalent in numerous centrally active drugs, often targeting serotonin and dopamine receptors.[6][7]

  • Fluorine Substitution: The introduction of a fluorine atom at the para-position of the phenyl ring can significantly enhance metabolic stability by blocking a potential site of oxidative metabolism. It can also modulate pKa and improve binding affinity through favorable electrostatic interactions.[8][9]

  • Methoxy Substitution: The ortho-methoxy group can influence the conformation of the phenyl ring relative to the piperazine core, potentially locking the molecule into a bioactive conformation. This can enhance selectivity for the target receptor.[7][10]

This guide provides detailed protocols for the synthesis of this scaffold, its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), and a representative biological evaluation workflow.

Synthesis of the Peptidomimetic Scaffold

A robust synthesis of the 2-(4-Fluoro-2-methoxyphenyl)piperazine scaffold is paramount. The following protocol outlines a common and reliable method involving N-arylation of a protected piperazine.

Protocol 2.1: Synthesis of 1-Boc-3-(4-fluoro-2-methoxyphenyl)piperazine

This protocol describes the synthesis of the mono-protected scaffold, ready for further functionalization or incorporation into a peptide chain.

Materials:

  • 1-Bromo-4-fluoro-2-methoxybenzene

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a dry, oven-baked flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add 1-bromo-4-fluoro-2-methoxybenzene (1.0 eq), Boc-piperazine (1.2 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.2 M.

  • Stir the reaction mixture vigorously and heat to 100 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired product.

Causality Behind Experimental Choices:

  • Palladium/XPhos Catalyst System: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. The XPhos ligand is a bulky, electron-rich phosphine that promotes the high catalytic activity required for coupling an aryl bromide with the piperazine nitrogen.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere (argon or nitrogen) is crucial to prevent catalyst degradation and ensure a high yield.

  • Sodium tert-butoxide: This strong, non-nucleophilic base is essential for the deprotonation of the piperazine nitrogen in the catalytic cycle.

Incorporation of the Scaffold into Peptides via Solid-Phase Synthesis

The true utility of the 2-(4-Fluoro-2-methoxyphenyl)piperazine scaffold is realized when it is incorporated into a peptide sequence to mimic a specific secondary structure, such as a β-turn. The following protocol outlines its integration using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11][12]

Workflow for Scaffold Incorporation

SPPS_Workflow Resin 1. Start with Fmoc-AA-Resin Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 3. Wash (DMF, DCM) Deprotection1->Wash1 Scaffold_Coupling 4. Couple Scaffold Precursor (e.g., Carboxylic Acid Derivative) Wash1->Scaffold_Coupling Wash2 5. Wash (DMF, DCM) Scaffold_Coupling->Wash2 Deprotection2 6. Deprotection of Scaffold (e.g., Boc removal with TFA) Wash2->Deprotection2 Wash3 7. Wash & Neutralize (DMF, DIPEA) Deprotection2->Wash3 Next_AA 8. Couple Next Fmoc-AA (HATU/DIPEA) Wash3->Next_AA Continue 9. Continue SPPS Cycles Next_AA->Continue

Caption: Workflow for incorporating the piperazine scaffold into a peptide sequence via SPPS.

Protocol 3.1: Functionalization and Coupling of the Scaffold

To be coupled on a solid support, the scaffold must first be functionalized with a carboxylic acid handle on one nitrogen and have the other nitrogen protected.

Step A: Preparation of the Scaffold for SPPS

  • Boc Deprotection: Treat the product from Protocol 2.1, 1-Boc-3-(4-fluoro-2-methoxyphenyl)piperazine, with 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1 hour to remove the Boc group. Evaporate the solvent to obtain the TFA salt of the scaffold.

  • Acylation: Dissolve the TFA salt in DCM and add N,N-diisopropylethylamine (DIPEA) (2.5 eq). In a separate flask, activate a protected dicarboxylic acid linker (e.g., mono-tert-butyl succinate) with a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.0 eq) and DIPEA (2.0 eq) in dimethylformamide (DMF). Add this activated linker to the scaffold solution and stir for 2 hours.

  • Purification: Purify the resulting Boc-protected, carboxyl-functionalized scaffold by chromatography. This molecule is now ready for SPPS.

Step B: On-Resin Coupling

  • Resin Preparation: Start with a pre-loaded Fmoc-amino acid-Wang or Rink Amide resin. Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

  • Scaffold Coupling:

    • In a separate vessel, dissolve the functionalized scaffold from Step A (3 eq) in DMF.

    • Add HATU (2.9 eq) and DIPEA (6 eq).

    • Allow the mixture to pre-activate for 5 minutes.

    • Add the activated scaffold solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be required.[12]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Final Steps: The scaffold is now incorporated. The Boc group on the scaffold's second nitrogen can be removed with TFA, and the next Fmoc-amino acid can be coupled to continue the peptide synthesis.

Application Example: Design of a Neuropeptide Y Receptor Y1 Antagonist

The phenylpiperazine motif is a known pharmacophore for various GPCRs. We hypothesize that a peptidomimetic incorporating the 2-(4-Fluoro-2-methoxyphenyl)piperazine scaffold could act as an antagonist for the Neuropeptide Y (NPY) Y1 receptor, a target for obesity and anxiety disorders. The scaffold could mimic the C-terminal β-turn of NPY.

Hypothetical Signaling Pathway

GPCR_Pathway cluster_membrane Cell Membrane Y1R NPY Y1 Receptor G_Protein Gαi/o Protein Y1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts NPY NPY (Agonist) NPY->Y1R Binds & Activates Antagonist Peptidomimetic (Antagonist) Antagonist->Y1R Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Reduced Signal

Caption: Simplified signaling pathway of the NPY Y1 receptor and the inhibitory action of a potential antagonist.

Protocol for Biological Evaluation: Competitive Radioligand Binding Assay

To determine the binding affinity (Kᵢ) of the newly synthesized peptidomimetic for the human NPY Y1 receptor, a competitive binding assay is performed using a known radioligand, such as [¹²⁵I]-PYY.

Materials:

  • Cell membranes from a stable cell line expressing the human NPY Y1 receptor (e.g., HEK293-hY1R).

  • Radioligand: [¹²⁵I]-PYY (specific activity ~2000 Ci/mmol).

  • Non-specific binding control: NPY (1 µM).

  • Synthesized peptidomimetic compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • 96-well plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of assay buffer for total binding, 50 µL of 1 µM NPY for non-specific binding, and 50 µL of the peptidomimetic compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Radioligand Addition: Add 50 µL of [¹²⁵I]-PYY (at a final concentration near its Kₔ, e.g., 25 pM) to all wells.

  • Membrane Addition: Add 100 µL of the Y1 receptor membrane preparation (e.g., 10 µg protein/well) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Harvesting: Terminate the assay by rapid filtration through a glass fiber filtermat using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Dry the filtermat and measure the radioactivity retained on each filter disc using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of the competitor peptidomimetic.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding).

  • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation

The results from the binding assay should be summarized in a clear, tabular format.

CompoundTargetIC₅₀ (nM)Kᵢ (nM)n
NPY (control) NPY Y1 Receptor0.5 ± 0.10.25 ± 0.053
Peptidomimetic-1 NPY Y1 Receptor15.2 ± 2.57.6 ± 1.33
Scaffold Only NPY Y1 Receptor>10,000>5,0002

Table 1: Hypothetical binding affinity data for a peptidomimetic incorporating the 2-(4-Fluoro-2-methoxyphenyl)piperazine scaffold against the human NPY Y1 receptor. Data are presented as mean ± SEM for n independent experiments.

Conclusion

The 2-(4-Fluoro-2-methoxyphenyl)piperazine scaffold represents a highly valuable tool for modern peptidomimetic design. Its strategic incorporation of fluorine and methoxy substituents provides a platform for enhancing metabolic stability and fine-tuning conformational preferences. The synthetic and analytical protocols detailed herein provide a comprehensive framework for researchers to leverage this scaffold in the development of novel therapeutics with improved pharmacological profiles. The inherent versatility of the piperazine core ensures its continued relevance in addressing a wide range of biological targets.[5][13]

References

  • Zhivkova, P. & Shosheva, A. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. PMC. Available at: [Link]

  • Ismail, M. M. et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]

  • Koguchi, M. et al. (2011). Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor. PubMed. Available at: [Link]

  • FLORE. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available at: [Link]

  • Stalinska, J. et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. PMC. Available at: [Link]

  • McCall, W. V. et al. (2018). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC. Available at: [Link]

  • Taylor, M. K. & Tótoli, E. G. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Leman, P. (2021). Peptidomimetic Drug Design. Longdom Publishing SL. Available at: [Link]

  • ResearchGate. (n.d.). General synthetic strategies toward piperazine scaffold. Available at: [Link]

  • Kumar, A. et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Preprints.org. Available at: [Link]

  • Wang, Y. et al. (2022). Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. PMC. Available at: [Link]

  • Tang, S. et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Available at: [Link]

  • NATURALISTA CAMPANO. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Wiley Online Library. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

  • Sharma, P. et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Ingenta Connect. Available at: [Link]

Sources

Protecting group strategies for 2-(4-Fluoro-2-methoxyphenyl)piperazine nitrogen atoms

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Protection Strategies for 2-(4-Fluoro-2-methoxyphenyl)piperazine

Part 1: Executive Summary & Structural Analysis

The Challenge: The functionalization of 2-(4-fluoro-2-methoxyphenyl)piperazine presents a classic but distinct regioselectivity challenge. Unlike symmetrical piperazine, this scaffold possesses two non-equivalent nitrogen atoms.[1] The introduction of the ortho-methoxy group on the C2-aryl substituent creates significant steric congestion around the proximal nitrogen (N1), while the distal nitrogen (N4) remains sterically accessible.

Structural Definition:

  • N1 (Proximal/Hindered): The amine adjacent to the C2 chiral center. Its nucleophilicity is attenuated by the steric bulk of the 2-(4-fluoro-2-methoxyphenyl) group. The ortho-methoxy group specifically acts as a "gatekeeper," severely hampering electrophilic attack at this position.

  • N4 (Distal/Accessible): The amine separated from the aryl center by an ethylene bridge. It displays reactivity profiles typical of a secondary aliphatic amine and is the kinetically favored site for electrophilic attack.

Strategic Imperative: Direct functionalization of N1 without protecting N4 is chemically non-viable due to the higher reactivity of N4. Therefore, all strategies must follow a "Distal-First" protection logic or rely on Orthogonal Deprotection sequences.

Part 2: Strategic Workflows (Visualized)

The following decision tree illustrates the primary workflows for differentiating N1 and N4.

ProtectionStrategy Start Starting Material: 2-(4-Fluoro-2-methoxyphenyl)piperazine Decision Target Goal Start->Decision RouteA Route A: N4-Protection Only (Kinetic Control) Decision->RouteA Isolate N4-Protected RouteB Route B: N1-Functionalization (The 'Block-and-Tackle' Strategy) Decision->RouteB Access N1-Derivatives StepA1 Reagent: Boc2O (0.95 eq) Solvent: DCM, 0°C RouteA->StepA1 StepB1 Step 1: Protect N4 (Boc/Cbz) RouteB->StepB1 ProductA Product: 4-Boc-2-(aryl)piperazine (>95% Regioselectivity) StepA1->ProductA StepB2 Step 2: Functionalize N1 (Requires Forcing Conditions) StepB1->StepB2 StepB3 Step 3: Deprotect N4 StepB2->StepB3 ProductB Product: 1-Functionalized-2-(aryl)piperazine StepB3->ProductB

Caption: Figure 1. Decision matrix for regioselective protection. Route A leverages the innate steric difference between N1 and N4. Route B is required to overcome the low reactivity of N1.

Part 3: Detailed Experimental Protocols

Protocol A: Kinetic N4-Selective Protection (Boc Strategy)

Use Case: When the N1 nitrogen must remain free (e.g., as a secondary amine) or when preparing the scaffold for N1-alkylation.

Mechanistic Insight: The reaction relies on kinetic control . At 0°C, the bulky Boc-anhydride preferentially reacts with the unhindered N4. The 2-methoxy group on the aryl ring creates a "steric wall" that slows down the reaction at N1 by orders of magnitude.

Materials:

  • 2-(4-Fluoro-2-methoxyphenyl)piperazine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) — Note: Slight deficit prevents di-Boc formation.

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (1.1 eq)

Procedure:

  • Dissolution: Dissolve 2-(4-fluoro-2-methoxyphenyl)piperazine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask. Add TEA (11 mmol).

  • Cooling: Cool the solution to 0°C using an ice bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Addition: Dissolve Boc₂O (9.5 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes .

    • Critical Control Point: Rapid addition may lead to local high concentrations and N1/N4 bis-protection.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4 hours.

  • Monitoring: Check TLC (System: 5% MeOH in DCM). The mono-protected product (N4-Boc) will appear less polar than the starting material but more polar than the bis-Boc impurity.

    • Stain: Ninhydrin (Free N1 will stain red/purple).

  • Workup: Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: If bis-Boc is observed (>5%), purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Yield Expectation: 85-92% Data Validation:

  • ¹H NMR (CDCl₃): Look for the diagnostic tert-butyl singlet (~1.45 ppm). The protons adjacent to N4 (methylene) will show a downfield shift/broadening due to the carbamate, while protons at C2 and C6 (adjacent to N1) will remain relatively unchanged compared to the starting material.

Protocol B: Orthogonal Functionalization (Accessing N1)

Use Case: When the target molecule requires a substituent on the hindered N1 nitrogen.

Mechanistic Insight: Because N1 is sterically encumbered by the 2-methoxy-4-fluorophenyl group, standard alkylation (e.g., R-Br + Base) often fails or is sluggish. Reductive amination is often preferred for N1 functionalization as it proceeds via an iminium intermediate which is less sensitive to steric bulk than an Sₙ2 transition state.

Step 1: N4-Protection

  • Perform Protocol A to obtain the 4-Boc-2-(4-fluoro-2-methoxyphenyl)piperazine intermediate.

Step 2: N1-Alkylation (Reductive Amination Method)

  • Reagents: 4-Boc-intermediate (1.0 eq), Aldehyde (1.2 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCE (Dichloroethane), Acetic Acid (cat.).

  • Procedure:

    • Dissolve the 4-Boc intermediate in DCE.

    • Add the appropriate aldehyde and catalytic acetic acid. Stir for 30 mins.

    • Add STAB in one portion. Stir at RT for 12-16 hours.

    • Note: If the reaction is stalled due to the 2-OMe sterics, switch solvent to THF and use Sodium Cyanoborohydride (NaCNBH₃) with gentle heating (40°C).

Step 3: N4-Deprotection (Boc Removal)

  • Reagents: TFA (Trifluoroacetic acid) / DCM (1:4 ratio).

  • Procedure:

    • Dissolve the N1-substituted-N4-Boc intermediate in DCM.

    • Add TFA slowly at 0°C.

    • Stir at RT for 2 hours.

    • Concentrate.[2]

    • Free Basing (Critical): The product will be a TFA salt. Dissolve in DCM and wash with saturated NaHCO₃ to obtain the free base.

Part 4: Troubleshooting & QC Data

Table 1: Diagnostic NMR Signals for Regiochemistry Confirmation

Proton EnvironmentUnprotected ScaffoldN4-Boc ProtectedN1,N4-Di-Boc (Impurity)
t-Butyl Methyls AbsentSinglet (9H) ~1.45 ppmTwo Singlets (18H total)
C3/C5 Protons (N4-adjacent) ~2.9-3.0 ppm~3.4-3.6 ppm (Broad)~3.5 ppm (Broad)
C2 Proton (Benzylic) ~3.9 ppm (dd)~3.9 ppm (dd)~4.5-5.0 ppm (Broad/Shifted)
N1-H Signal Broad singletBroad singlet (Visible)Absent

Common Pitfalls:

  • Bis-Protection: Caused by using excess Boc₂O or high temperatures. Solution: Strictly use 0.95 eq of anhydride and keep at 0°C.

  • No Reaction at N1 (Step B2): The 2-methoxy group blocks the approach of electrophiles. Solution: Use reductive amination (aldehyde) instead of direct alkylation (halide). If alkylation is mandatory, use a strong base (NaH) in polar aprotic solvent (DMF) and heat to 60°C, but monitor for racemization at C2.

Part 5: References

  • Vertex Pharmaceuticals. (2005).[3] Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione.[3] Journal of Medicinal Chemistry. Link

  • Anan, H., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. Link

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[4][12]Link

  • Caltech. (2013). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines. Stoltz Group. Link

Sources

Application Notes and Protocols for the Preparation of 2-(4-Fluoro-2-methoxyphenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-(4-Fluoro-2-methoxyphenyl)piperazine scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its derivatives have been investigated for their potential as neurokinin (NK1) receptor antagonists, among other therapeutic targets. The preparation of this compound as a hydrochloride salt is often desirable to improve its stability, solubility, and handling characteristics, which are critical for drug development and various research applications.

This comprehensive guide provides detailed protocols for the synthesis of 2-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride. The synthesis is approached via a modern and efficient palladium-catalyzed Buchwald-Hartwig amination reaction, followed by acidic deprotection of a Boc-protected intermediate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical advice for a successful synthesis.

Overall Synthetic Scheme

The synthesis of 2-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride is a multi-step process that begins with the preparation of the key aryl halide precursor, followed by a C-N cross-coupling reaction, and concludes with the deprotection and salt formation. The overall transformation is depicted below.

Synthetic Scheme A 1-Fluoro-3-methoxybenzene B 1-Bromo-4-fluoro-2-methoxybenzene A->B Bromination D tert-Butyl 4-(4-fluoro-2-methoxyphenyl)piperazine-1-carboxylate B->D Buchwald-Hartwig Amination C N-Boc-piperazine C->D E 2-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride D->E Boc Deprotection (HCl/Dioxane)

Figure 1: Overall synthetic route to 2-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride.

Part 1: Synthesis of the Aryl Halide Precursor: 1-Bromo-4-fluoro-2-methoxybenzene

The synthesis of the target molecule commences with the preparation of the requisite aryl bromide. While commercially available, this section provides a protocol for its synthesis from 3-fluoroanisole for completeness.

Reaction Principle

The bromination of 3-fluoroanisole is an electrophilic aromatic substitution reaction. The methoxy group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The regioselectivity of the bromination is primarily governed by the powerful directing effect of the methoxy group, leading to the desired 1-bromo-4-fluoro-2-methoxybenzene.

Experimental Protocol

Materials:

  • 3-Fluoroanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-fluoroanisole (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Partition the mixture between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford 1-bromo-4-fluoro-2-methoxybenzene as a colorless oil.

Safety and Handling
  • 1-Bromo-4-fluoro-2-methoxybenzene: May cause skin, eye, and respiratory irritation.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide (NBS): Is a lachrymator and should be handled with care in a fume hood.

Part 2: Buchwald-Hartwig Amination

The cornerstone of this synthesis is the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.[2] This reaction couples the synthesized aryl bromide with mono-Boc-protected piperazine.

Mechanism and Theory

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3][4][5][6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The N-Boc-piperazine coordinates to the Pd(II) center, displacing a ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Buchwald-Hartwig Cycle center Pd(0)L A Oxidative Addition center->A Ar-Br B Ar-Pd(II)-Br(L) A->B C Amine Coordination B->C + R'R''NH D [Ar-Pd(II)-NHR'R''](L)Br C->D E Deprotonation D->E + Base F Ar-Pd(II)-NR'R''(L) E->F G Reductive Elimination F->G G->center Ar-NR'R''

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald's group, are known to enhance the rates of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope.[3]

Experimental Protocol

Materials:

  • 1-Bromo-4-fluoro-2-methoxybenzene (1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) or similar Buchwald ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-fluoro-2-methoxybenzene, N-Boc-piperazine, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, tert-butyl 4-(4-fluoro-2-methoxyphenyl)piperazine-1-carboxylate, by flash column chromatography on silica gel.

Part 3: Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt. This is typically achieved using a strong acid such as hydrogen chloride.

Reaction Principle

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. In the presence of a strong acid like HCl, the carbamate is protonated, leading to its cleavage to form the free amine, carbon dioxide, and isobutylene.[7] When HCl is used as the acid, the newly formed free amine is protonated to give the corresponding hydrochloride salt.

Experimental Protocol

Materials:

  • tert-Butyl 4-(4-fluoro-2-methoxyphenyl)piperazine-1-carboxylate (1.0 eq)

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected piperazine intermediate in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield 2-(4-fluoro-2-methoxyphenyl)piperazine hydrochloride as a white to off-white solid.

Part 4: Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data (Expected)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the piperazine ring protons. The chemical shifts will be influenced by the electron-withdrawing fluorine and the electron-donating methoxy group. The piperazine protons will likely appear as broad multiplets due to conformational exchange.

  • ¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

  • ¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of an aryl fluoride.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base of the product.

Physical Properties
PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₁H₁₆ClFN₂O
Molecular Weight 246.71 g/mol
Solubility Soluble in water, methanol; sparingly soluble in dichloromethane

Part 5: Safety and Handling

A thorough understanding of the hazards associated with the reagents used is paramount for safe laboratory practice.

  • Trifluoroacetic Acid (TFA) (if used as an alternative deprotecting agent): Highly corrosive and can cause severe burns.[3][8][9] It should be handled in a fume hood with appropriate PPE, including acid-resistant gloves, splash goggles, and a lab coat.[5][10]

  • Hydrogen Chloride (in dioxane): Corrosive and can cause severe respiratory and eye irritation. Handle in a fume hood and wear appropriate PPE.

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.

  • Organic Solvents: Toluene, dichloromethane, and diethyl ether are flammable and/or toxic. Handle in a well-ventilated area, away from ignition sources.

Conclusion

The protocol described provides a reliable and efficient pathway for the synthesis of 2-(4-fluoro-2-methoxyphenyl)piperazine hydrochloride. The use of the Buchwald-Hartwig amination allows for a robust C-N bond formation, while the acid-catalyzed Boc deprotection provides a straightforward route to the desired hydrochloride salt. Careful execution of these procedures, coupled with appropriate safety precautions, will enable researchers to access this valuable building block for further investigation in drug discovery and development.

References

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
  • Li, X.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (2024, November 25).
  • Buchwald-Hartwig amination - Chemistry LibreTexts. (2023, June 30).
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
  • 1-BROMO-4-METHOXY-2,3-DIFLUOROBENZENE | 406482-22-2 - ChemicalBook. (2025, September 25).
  • SUPPORTING INFORM
  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions | Request PDF. (2025, August 6).
  • 1-Bromo-2-fluoro-4-methoxybenzene - ChemBK. (2024, April 9).
  • Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 3).
  • Processes for producing 4-bromo-2-methoxybenzaldehyde - Google P
  • How to extract/isolate piperazine from water without distillation?
  • Buchwald–Hartwig amin
  • Method for the preparation of piperazine salts - Google P
  • Purification of piperazine - Google P
  • Piperazine hydrochloride patented technology retrieval search results - Eureka | P
  • 1-Bromo-2-fluoro-4-methoxybenzene - CymitQuimica.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development - Benchchem.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. (2001, October 15).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida.
  • Synthesis and Biological Activity of N-Arylpiperazine-Modified Analogues of KN-62, a Potent Antagonist of the Purinergic P2X7 Receptor | Journal of Medicinal Chemistry - ACS Public
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27).
  • Synthesis method of N-tert-butoxycarbonylpiperazine - Google P
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3).
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Convergent and Fast Route to Piperazines via IMCR - Organic Chemistry Portal. (2005, July 5).
  • Proton NMR Table - MSU chemistry.
  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines | The Journal of Organic Chemistry - ACS Public
  • Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google P
  • Method for synthesis of chiral n-arylpiperazines - Google P
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (2016, November 15).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC.
  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 9).
  • 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1 H NMR - ChemicalBook.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE.
  • 19Flourine NMR.
  • 1-(2-METHOXYPHENYL)PIPERAZINE - SWGDRUG.org. (2005, June 27).

Sources

Troubleshooting & Optimization

Improving enantiomeric excess in 2-(4-Fluoro-2-methoxyphenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Enantiomeric Excess (ee)

Executive Summary

This guide addresses the critical challenge of maintaining high enantiomeric excess (ee) during the synthesis of 2-(4-Fluoro-2-methoxyphenyl)piperazine . This scaffold is a privileged structure in 5-HT receptor antagonists (e.g., substituted phenylpiperazines). The C2-chiral center is benzylic and electron-rich, making it susceptible to racemization and difficult to resolve due to the conformational flexibility of the piperazine ring.

This support document is structured into three troubleshooting modules:

  • Classical Resolution: Optimizing diastereomeric salt crystallization.

  • Asymmetric Hydrogenation: Catalyst tuning for the pyrazine precursor.

  • Isolation & Workup: Preventing racemization during free-basing.

Module 1: Classical Resolution Troubleshooting

Context: You are resolving the racemic piperazine using chiral acids, but ee plateaus at 80-90% or yields are poor.

FAQ: Why is my resolution stalling?

Q: I am using L-Tartaric acid, but the salt doesn't crystallize or the ee is low. What is wrong?

A: Unsubstituted tartaric acid is often too hydrophilic and lacks the steric bulk required to "lock" the conformation of 2-arylpiperazines.

  • The Fix: Switch to O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-anisoyl-D-tartaric acid (D-DATA) . The benzoyl/anisoyl groups provide π-π stacking interactions with the electron-rich 4-fluoro-2-methoxyphenyl ring, creating a more rigid and less soluble diastereomeric lattice.

Q: My salt is pure (>98% de) but the recovered free base drops to 92% ee. Why? A: This indicates "Solvent-Mediated Racemization" or inclusion of the wrong diastereomer in the crystal lattice due to fast precipitation.

  • The Fix: Implement the "Pope-Peachy" method. Use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (HCl). This forces the "wrong" enantiomer to remain in solution as the highly soluble hydrochloride salt, while the "right" enantiomer precipitates as the less soluble chiral tartrate.

Protocol: Optimized Resolution Workflow
  • Resolving Agent: (L)-DBTA (0.55 eq).

  • Solvent System: Ethanol/Water (95:5). Avoid Methanol if esterification of the resolving agent is suspected.

  • Temperature Ramp: Dissolve at 75°C

    
     Cool to 60°C (seed) 
    
    
    
    Slow ramp to 20°C over 6 hours.
Visualization: Resolution Logic Flow

ResolutionLogic Start Racemic 2-Arylpiperazine Agent Select Resolving Agent (Start with L-DBTA) Start->Agent Solvent Solvent Screen (EtOH vs. iPrOH) Agent->Solvent Cryst Crystallization Solvent->Cryst Check Check Salt ee Cryst->Check Recryst Recrystallize (Solvent + 5% H2O) Check->Recryst ee 80-95% Pope Switch to Pope-Peachy (0.5 eq Chiral Acid + 0.5 eq HCl) Check->Pope ee < 50% (No enrichment) Success Free Base Liberation (>99% ee) Check->Success ee > 98% Recryst->Check Pope->Cryst

Caption: Logic flow for troubleshooting low enantiomeric excess during classical resolution.

Module 2: Asymmetric Hydrogenation (Catalytic Route)

Context: You are synthesizing the target via the reduction of 2-(4-Fluoro-2-methoxyphenyl)pyrazine or its dihydropyrazine analog.

FAQ: Catalyst & Ligand Selection

Q: I am using Rh-BINAP but conversion is low. Why? A: Pyrazines are electron-deficient heteroaromatics and are notoriously difficult to hydrogenate compared to simple imines. Rhodium systems often struggle with the aromatic stability of the pyrazine ring.

  • The Fix: Switch to Iridium (Ir) based catalysts. The Ir(COD)Cl]₂ / (S,S)-f-Binaphane or Ir-Josiphos systems are superior for hindered, electron-rich aryl pyrazines.

Q: I see high conversion but low ee (approx 60%). A: This suggests a lack of face selectivity due to the "floppy" nature of the intermediate.

  • The Fix: Add an additive. The use of Iodine (I₂) (10-20 mol%) or a Brønsted acid (AcOH) often activates the imine intermediate and tightens the transition state.

Comparative Data: Catalyst Performance
Catalyst PrecursorLigandAdditiveYield (%)ee (%)Notes
[Rh(COD)Cl]₂(R)-BINAPNone4512Poor reactivity.
[Ir(COD)Cl]₂(R)-BINAPI₂ (10%)8876Good yield, moderate ee.
[Ir(COD)Cl]₂ (S,S)-f-Binaphane I₂ (10%) 95 96 Recommended System.
[Ir(COD)Cl]₂Josiphos SL-J001AcOH9294Excellent alternative.
Visualization: Asymmetric Hydrogenation Mechanism

Hydrogenation Substrate Pyrazine Precursor Coord Ir-Ligand Coordination Substrate->Coord Binding OxAdd Oxidative Addition (H2) Coord->OxAdd Insert Migratory Insertion (Enantio-determining Step) OxAdd->Insert Face Selective RedElim Reductive Elimination Insert->RedElim RedElim->Coord Catalyst Regeneration Product Chiral Piperazine RedElim->Product

Caption: Catalytic cycle for Ir-catalyzed asymmetric hydrogenation of the pyrazine core.

Module 3: Racemization & Isolation (The Hidden Trap)

Context: Your salt or hydrogenation mixture has high ee, but the final isolated oil drops by 5-10%.

FAQ: The "Retro-Mannich" & Benzylic Acidity

Q: When I extract the free base using NaOH, the ee drops. Is the compound unstable? A: Yes. The C2 proton is benzylic and its acidity is enhanced by the electron-withdrawing nature of the adjacent nitrogen (especially if protonated or acylated) and the inductive effect of the fluoro-group on the ring.

  • Mechanism: In strong base (pH > 12), you risk deprotonation at C2, leading to a planar enolate-like intermediate which re-protonates racepically.

  • The Fix: Use mild bases for liberation. Switch from NaOH to Na₂CO₃ or NH₄OH . Keep the pH < 10 during extraction.[1]

Q: Can I distill the product? A: Do not distill the free base at high temperatures (>150°C). 2-Arylpiperazines can undergo thermal racemization or dehydrogenation back to the pyrazine.

  • The Fix: Isolate as a stable salt (e.g., Dihydrochloride or D-Tartrate) for storage. If you must purify the free base, use Kugelrohr distillation at high vacuum (<0.1 mmHg) and low temperature.

Protocol: Safe Liberation of Free Base
  • Suspend the chiral salt in MTBE (Methyl tert-butyl ether) or 2-MeTHF .

  • Cool the mixture to 0°C .

  • Slowly add 10% aq. Na₂CO₃ until the solid dissolves and the aqueous layer pH is ~9.5.

  • Separate layers immediately.

  • Wash organic layer with brine.

  • Dry over Na₂SO₄ (avoid MgSO₄ as it can be slightly Lewis acidic) and concentrate at <40°C .

References

  • Review of Asymmetric Hydrogenation of Heterocycles

    • Title: Iridium-Catalyzed Asymmetric Hydrogenation of N-Heterocycles.[2]

    • Source: Chemical Reviews (ACS).
    • URL:[Link]

  • Resolution of 2-Arylpiperazines

    • Title: Practical Resolution of 2-Phenylpiperazine using N-Acetyl-L-leucine and Dibenzoyl-L-tartaric acid.
    • Source: Organic Process Research & Development.[3][4]

    • URL:[Link]

  • Mechanisms of Racemization

    • Title: Racemization in Drug Discovery: Mechanisms and Risks.[5]

    • Source: Drug Discovery Today.
    • URL:[Link]

  • Synthesis of Fluorinated Piperazines (Patent)

    • Title: Process for the preparation of enantiomerically pure 2-arylpiperazines.[3]

    • Source: Google P
    • URL

Sources

Purification methods for 2-(4-Fluoro-2-methoxyphenyl)piperazine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(4-fluoro-2-methoxyphenyl)piperazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this key intermediate. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to issues you may encounter during your purification workflow.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems encountered during the purification of 2-(4-fluoro-2-methoxyphenyl)piperazine reaction mixtures.

Q1: My post-reaction TLC plate shows multiple spots, and the purity of the isolated product is low. How should I proceed?

A1: A complex mixture with multiple components, as indicated by several spots on a Thin-Layer Chromatography (TLC) plate, is best resolved using flash column chromatography. This technique is highly effective for separating compounds with different polarities, which is typical for a crude reaction mixture containing starting materials, by-products, and the desired product.[1]

Core Causality: The stationary phase (silica gel) provides a polar surface that interacts differently with each compound in your mixture. By using a mobile phase (eluent) of gradually increasing polarity, you can selectively move each compound down the column at a different rate, allowing for their separation and collection in distinct fractions.

Recommended Protocol: Flash Column Chromatography

  • Solvent System Selection: First, optimize your eluent system using TLC. The ideal solvent system will give your target compound, 2-(4-fluoro-2-methoxyphenyl)piperazine, a retention factor (Rf) of approximately 0.2-0.4.[1] A common starting point for piperazine derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. A gradient elution, starting with a lower polarity and gradually increasing it, often yields the best separation.[1][2][3]

  • Column Packing: Prepare a slurry of silica gel in your initial, non-polar eluent and carefully pack it into the column, ensuring there are no air bubbles or cracks.[1] A typical ratio of crude material to silica gel is 1:20 to 1:100 by weight, depending on the difficulty of the separation.[1]

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column. This "dry loading" method often results in better separation than loading the sample as a liquid.

  • Elution and Fraction Collection: Begin eluting with the starting mobile phase. Collect fractions systematically and monitor them by TLC to identify which ones contain your pure product.[1]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(4-fluoro-2-methoxyphenyl)piperazine.[1]

Q2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's causing this and how can I fix it?

A2: "Oiling out" during recrystallization typically occurs for two main reasons: the presence of significant impurities that inhibit crystal lattice formation, or the chosen solvent system is not ideal for your compound.[4]

Core Causality: Crystallization is a highly specific process of self-assembly. Impurities disrupt the formation of a uniform crystal lattice. Alternatively, if the compound's solubility does not decrease sufficiently as the solution cools, it may separate as a super-saturated liquid (an oil) rather than a solid.

Troubleshooting Strategies:

  • Initial Chromatographic Cleanup: If your crude material is highly impure, a rapid flash chromatography step to remove the bulk of the impurities may be necessary before attempting a final recrystallization.[4]

  • Implement a Two-Solvent System: This is often more effective than a single-solvent system when a compound is either too soluble or not soluble enough in common solvents.[4]

    • Dissolve your crude product in a minimal amount of a "good" solvent at an elevated temperature (a solvent in which it is highly soluble, e.g., ethanol, acetone, or ethyl acetate).

    • Slowly add a "poor" or "anti-solvent" (a solvent in which your compound has low solubility, e.g., water, hexane, or heptane) dropwise until the solution becomes persistently cloudy (turbid).[4]

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

Q3: My crude product is contaminated with unreacted 4-fluoro-2-methoxyaniline. Is there a more efficient way to remove it than chromatography?

A3: Yes, an acid-base extraction is an excellent and scalable method to separate your basic piperazine product from neutral or less basic impurities, as well as some starting materials.

Core Causality: The nitrogen atoms in the piperazine ring are basic and will be protonated in an acidic aqueous solution, forming a water-soluble salt. Neutral organic impurities will remain in the organic solvent layer and can be separated.

Recommended Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.[5]

  • Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl) multiple times. The basic product, 2-(4-fluoro-2-methoxyphenyl)piperazine, will move into the aqueous layer as its hydrochloride salt.

  • Combine the aqueous layers and wash them with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Slowly add a base (e.g., 5 M NaOH) to the aqueous layer until the pH is strongly basic (pH > 12) to deprotonate the piperazine salt and precipitate the free base.[6]

  • Extract the now water-insoluble product back into an organic solvent (e.g., dichloromethane) several times.[6]

  • Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[2]

Workflow for Purification Strategy

The following diagram outlines a decision-making process for selecting the appropriate purification method.

PurificationWorkflow Purification Strategy for 2-(4-Fluoro-2-methoxyphenyl)piperazine cluster_start Start cluster_primary Primary Purification cluster_analysis Analysis cluster_secondary Secondary Purification cluster_final Finish Crude Crude Reaction Mixture AcidBase Acid-Base Extraction (Removes neutral impurities) Crude->AcidBase TLC Analyze on TLC AcidBase->TLC Isolate crude base Chromatography Flash Column Chromatography TLC->Chromatography Multiple spots or streaking Recrystallization Recrystallization TLC->Recrystallization One major spot, minor impurities PureProduct Pure Product (Verify by HPLC/GC/NMR) Chromatography->PureProduct Recrystallization->PureProduct

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect from the synthesis of 2-(4-fluoro-2-methoxyphenyl)piperazine?

A1: The impurities largely depend on the synthetic route. For typical syntheses involving the reaction of an aniline derivative with a bis-haloethylamine or diethanolamine, common impurities include:

  • Unreacted Starting Materials: Such as 4-fluoro-2-methoxyaniline and bis(2-chloroethyl)amine.[1][7]

  • Side-Reaction By-products: This can include products of over-alkylation or other unintended reactions. For instance, in related syntheses, N,N'-disubstituted byproducts can form.[8]

  • Positional Isomers: Depending on the specificity of the reaction, trace amounts of other isomers may be present.[9]

Q2: How do I choose between column chromatography and recrystallization for the final purification step?

A2: The choice depends on the purity and quantity of your material.[1]

  • Recrystallization is ideal for removing small amounts of impurities from a product that is already relatively pure (>90%). It is often more scalable and cost-effective for large quantities.[1]

  • Column Chromatography is superior for separating the desired product from significant amounts of impurities, especially those with solubility profiles similar to your product, which would make recrystallization difficult.[1]

Q3: How can I accurately determine the purity of my final product?

A3: A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is a standard and quantitative way to determine purity for piperazine derivatives.[1][7]

  • Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is also an excellent method for assessing purity and identifying volatile impurities.[9]

  • Thin-Layer Chromatography (TLC): TLC is a fast, qualitative tool to check for the presence of impurities and to monitor the progress of a reaction or purification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and may reveal the presence of impurities if they are at a significant level (typically >1-5%).

Q4: What are some best practices to avoid product degradation during purification?

A4: For compounds with potential instability, it is advisable to use milder purification conditions.[1]

  • Avoid Extreme pH: If your compound is sensitive to strong acids or bases, minimize exposure time during extractions.

  • Low Temperatures: If thermal degradation is a concern, perform chromatography and solvent evaporation at lower temperatures.[1]

  • Inert Atmosphere: For oxygen-sensitive compounds, performing purification steps under an inert atmosphere (like nitrogen or argon) can prevent oxidative decomposition.

Data Summary Table
Purification TechniquePrimary UseAdvantagesDisadvantages
Flash Chromatography Separating complex mixturesHigh resolving power for various impurities[1]Can be time-consuming, uses large solvent volumes
Recrystallization Polishing nearly pure solidsScalable, cost-effective, can yield very high purity[1][4]Ineffective for oily products or complex mixtures[4]
Acid-Base Extraction Removing neutral/acidic impuritiesFast, simple, and highly scalable for initial cleanupOnly separates based on acidic/basic properties
Distillation Purifying liquid/low-melting solidsEffective for removing non-volatile impuritiesRequires thermal stability of the compound[7]
References
  • Smolecule. (n.d.). Frequently Asked Questions: Purification Troubleshooting.
  • BenchChem. (2025). Technical Support Center: 1-Phenyl-4-(4-pyridinyl)piperazine Purification.
  • Ferguson, G., et al. (n.d.). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. PMC.
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
  • Kühn, F. E., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • ResearchGate. (2025, August 7). A General and Convenient Synthesis of N-Aryl Piperazines.
  • Dolan, J. W. (2022, April 15). LC Troubleshooting: The Basics.
  • Wuest, M., et al. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
  • Gawalska, A., et al. (n.d.). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PMC.
  • Seethalakshmi, S., et al. (n.d.). Crystal structure of 4-(2-methoxyphenyl)
  • Figshare. (2015, October 19).
  • Google Patents. (n.d.). CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.
  • Dutscher. (n.d.).
  • GE Healthcare. (n.d.).
  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • Google Patents. (n.d.).
  • Winkler, J. D., et al. (2011, August 24).
  • IUCr Journals. (2022, July 5). Crystal structure of 4-(2-methoxyphenyl)piperazin.
  • Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine.
  • Google Patents. (n.d.). US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
  • Ferorelli, S., et al. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Google Patents. (n.d.). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline.
  • Journal of the Serbian Chemical Society. (2022, October 20). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
  • Ferorelli, S., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.
  • ChemicalBook. (2019, November 5). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.
  • ResearchGate. (2025, August 9). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist.

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-(4-Fluoro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the palladium-catalyzed C-N cross-coupling of 2-(4-Fluoro-2-methoxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Drawing upon established principles of organometallic chemistry and practical experience, this document provides in-depth troubleshooting advice and frequently asked questions to help you achieve optimal reaction outcomes.

Foundational Understanding: The Nuances of the Substrate

The successful N-arylation of 2-(4-Fluoro-2-methoxyphenyl)piperazine presents a unique set of challenges and considerations due to the specific structural features of this substrate. A clear understanding of these factors is crucial for rational reaction design and effective troubleshooting.

  • Steric Hindrance: The substituent at the 2-position of the piperazine ring introduces steric bulk around the reacting secondary amine. This can hinder the approach of the aryl halide to the palladium center and slow down the rate-determining reductive elimination step of the catalytic cycle.[1]

  • Electronic Effects of the Aryl Moiety: The 4-fluoro and 2-methoxy substituents on the phenyl ring of the piperazine derivative influence the nucleophilicity of the nitrogen atoms. The electron-withdrawing nature of the fluorine atom can slightly decrease the basicity of the piperazine nitrogens, while the electron-donating methoxy group can have a counteracting effect.

  • Chelation Potential: The presence of the ortho-methoxy group on the phenyl ring introduces the possibility of the piperazine substrate acting as a bidentate ligand, potentially coordinating to the palladium center through both a nitrogen and the oxygen of the methoxy group. This can influence the catalyst's activity and stability.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common issues encountered during the Buchwald-Hartwig amination of 2-(4-Fluoro-2-methoxyphenyl)piperazine.

Issue 1: Low to No Conversion of Starting Materials

Question: I am not observing any significant formation of my desired N-arylated product. What are the likely causes and how can I address them?

Answer: Low or no conversion is a common initial hurdle. The root cause often lies in one of the following areas:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For sterically hindered secondary amines like 2-(4-Fluoro-2-methoxyphenyl)piperazine, the right ligand is paramount.

    • Solution: For secondary amines, ligands like RuPhos are often a good starting point.[2] Given the steric bulk of your substrate, consider employing ligands specifically designed for challenging couplings, such as tBuBrettPhos or DavePhos.[2] A small screen of different ligands is often the most effective approach to identify the optimal choice for your specific aryl halide partner.

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the piperazine nitrogen to form the active nucleophile. An unsuitable base can lead to incomplete deprotonation or side reactions.

    • Solution: Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LHMDS are commonly used and are a good starting point.[2] However, if your aryl halide contains base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.[2] The physical properties of the base, such as particle size, can also impact the reaction; grinding the base may be helpful.[2]

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.

    • Solution: If you are using an aryl chloride, employing bulky, electron-rich phosphine ligands is often necessary to achieve good yields.[2] If feasible, switching to the corresponding aryl bromide or iodide can significantly improve reactivity.

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I am observing significant amounts of side products, such as hydrodehalogenation of my aryl halide or the formation of a bis-arylated piperazine. How can I minimize these?

Answer: The formation of side products can significantly reduce the yield of your desired product and complicate purification. Here's how to address common side reactions:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Solution: This side reaction is often promoted by the presence of water or other protic impurities. Ensure all your reagents and solvents are rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). In some cases, a weaker base or a lower reaction temperature may also help to suppress this pathway.

  • Bis-arylation of Piperazine: The presence of two reactive nitrogen atoms in piperazine can lead to the formation of a double-arylated byproduct.

    • Solution: To favor mono-arylation, use an excess of the 2-(4-Fluoro-2-methoxyphenyl)piperazine relative to the aryl halide. A slow addition of the aryl halide to the reaction mixture can also help to maintain a high concentration of the piperazine and minimize the formation of the bis-arylated product.[3]

Issue 3: Reaction Stalls at Intermediate Conversion

Question: My reaction starts well, but then seems to stop before all the starting material is consumed. What could be causing this?

Answer: A stalled reaction often points to catalyst deactivation or product inhibition.

  • Catalyst Deactivation: The active palladium catalyst can decompose over the course of the reaction, especially at elevated temperatures.

    • Solution: Try lowering the reaction temperature and extending the reaction time. Using a more robust ligand that provides better stabilization to the palladium center can also be beneficial. In some cases, a second addition of a small amount of fresh catalyst and ligand can help to drive the reaction to completion.

  • Product Inhibition: The N-arylated product itself can sometimes coordinate to the palladium center and inhibit the catalytic cycle.

    • Solution: This can be a challenging issue to resolve. Sometimes, changing the solvent to one that better solvates the product can help. Additionally, screening different ligands may identify one that is less susceptible to product inhibition.

Data at a Glance: Recommended Starting Conditions

The following table provides a starting point for optimizing your reaction conditions. Remember that the optimal conditions will be specific to your chosen aryl halide.

ParameterRecommended Starting ConditionsRationale & Key Considerations
Palladium Precatalyst XPhos Pd G3 (2 mol%)Air- and moisture-stable precatalyst that reliably generates the active Pd(0) species.[2]
Ligand RuPhos (2.4 mol%) or BrettPhos (2.4 mol%)Good general ligands for secondary amines. Consider screening more specialized ligands for challenging substrates.[2]
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base suitable for deprotonating secondary amines.[2]
Solvent Toluene or Dioxane (anhydrous, degassed)Common, non-polar aprotic solvents for Buchwald-Hartwig amination.[3]
Temperature 80-110 °CA good starting temperature range. May need to be adjusted based on the reactivity of the aryl halide.
Reactant Ratio 1.2 equiv of piperazine to 1.0 equiv of aryl halideAn excess of the amine can help to drive the reaction and minimize bis-arylation.[2][3]

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle of the Buchwald-Hartwig amination.

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add Pd precatalyst, ligand, and base to an oven-dried vial prep2 Add aryl halide prep1->prep2 prep3 Add anhydrous, degassed solvent prep2->prep3 prep4 Add 2-(4-Fluoro-2-methoxyphenyl)piperazine prep3->prep4 react1 Heat to desired temperature with vigorous stirring prep4->react1 react2 Monitor reaction progress (TLC, LC-MS, GC-MS) react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Quench reaction (e.g., with aq. NH4Cl) workup1->workup2 workup3 Extract with an organic solvent workup2->workup3 workup4 Dry organic layer, concentrate, and purify (e.g., column chromatography) workup3->workup4

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

catalytic_cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(Amine)]+X- oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(Amide) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-Amine amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Can I use an unprotected piperazine for this reaction?

A1: While it is possible to use unprotected piperazine, it significantly increases the risk of bis-arylation. For the synthesis of a mono-arylated product, it is highly recommended to use a mono-protected piperazine, such as N-Boc-piperazine, and then deprotect in a subsequent step. However, since your starting material is already a mono-substituted piperazine, the primary concern will be preventing reaction at the other nitrogen if it is also a secondary amine. If it is a tertiary amine, this is not a concern. If both are secondary amines, you will likely get a mixture of products.

Q2: How do the fluoro and methoxy substituents on the aryl halide affect the reaction?

A2: The electronic nature of the substituents on the aryl halide plays a significant role. An electron-withdrawing group like fluorine can make the aryl halide more susceptible to oxidative addition, which is often the rate-limiting step. Conversely, an electron-donating group like methoxy can slow down this step. The position of these substituents also matters; an ortho-methoxy group can introduce steric hindrance.

Q3: What analytical techniques are best for monitoring the reaction?

A3: Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are ideal. These techniques can help you to identify your product and any side products, as well as to quantify the conversion of your starting materials.

Q4: My product appears to be unstable during purification on silica gel. What can I do?

A4: Some N-arylated piperazines can be sensitive to acidic silica gel. If you observe product degradation during column chromatography, you can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, you could explore other purification methods such as crystallization or preparative HPLC.

References

  • A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid.
  • Optimizing reaction conditions for N-arylation of piperazine. BenchChem. (2025, December).
  • Optimization of Buchwald-Hartwig amin
  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Semantic Scholar. (2021, April 2).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. (2026, January 19).
  • Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)
  • Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Cariprazine Synthetic Routes. MedKoo Biosciences.
  • Synthesis method of cariprazine - CN110872262A.
  • Industrial process for the preparation of cariprazine - US11274087B2.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
  • AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines. JACS Au. (2024, December 19).
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PMC. (2016, January 29).
  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Chemistry Portal.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (2018, May 4).
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • A Comparative Analysis of Catalyst Stability Featuring Aniline-Derived Ligands. BenchChem. (2025).
  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. (2016, April 13).
  • managing side reactions in piperidine functionaliz
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
  • Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. Bentham Science.
  • Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. PubMed. (2020, August 27).
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. KTU ePubl. (2024, December 27).
  • C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (2016, September 30).
  • Novel method for the preparation of piperazine and its derivatives.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. (2024, November 22).
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.

Sources

Technical Support Center: Managing the Hygroscopic Nature of 2-(4-Fluoro-2-methoxyphenyl)piperazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Handling phenylpiperazine derivatives—specifically 2-(4-Fluoro-2-methoxyphenyl)piperazine—presents unique solid-state challenges. The secondary amine in the piperazine ring is highly prone to moisture absorption, which can derail synthetic workflows, cause severe weighing inaccuracies, and compromise API stability. This guide provides causality-driven troubleshooting, self-validating analytical protocols, and crystal engineering strategies to overcome these hygroscopic hurdles.

Part 1: Frequently Asked Questions (FAQs) – The Science of Hygroscopicity

Q1: Why does my 2-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride salt turn into a sticky paste overnight? A1: This phenomenon is known as deliquescence. When the ambient relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of your specific salt form, the crystal lattice begins to dissolve in the moisture it absorbs[1]. Hydrochloride salts of piperazines are particularly vulnerable because the small, highly electronegative chloride ion creates a crystal lattice that readily incorporates water molecules to stabilize its charge[2][3].

Q2: How does moisture uptake physically and chemically affect my downstream synthesis? A2: Absorbed water acts as a plasticizer, significantly lowering the glass transition temperature (


) of any amorphous domains within your powder[4][5]. Physically, this leads to caking, poor powder flow, and massive stoichiometric errors during weighing. Chemically, the localized aqueous environment accelerates degradation pathways, such as the hydrolysis of sensitive functional groups or oxidation of the amine[2].

Q3: Which salt form of 2-(4-Fluoro-2-methoxyphenyl)piperazine is the least hygroscopic? A3: Salt screening is the definitive solution. Transitioning from a hydrochloride (HCl) salt to a tartrate, citrate, or tosylate salt drastically reduces moisture affinity. Bulky counterions like tartrate disrupt the hydrogen-bonding network with atmospheric water, increasing the lattice energy and rendering the salt highly stable and non-hygroscopic[3][6].

Part 2: Quantitative Data & Salt Comparison

To make informed formulation decisions, it is critical to compare the moisture affinities of different salt forms. The table below synthesizes the physicochemical behavior of various piperazine salts under high-humidity stress.

Salt FormCounterion Molar RatioCritical Relative Humidity (CRH)Moisture Uptake (at 80% RH)Physical State Post-Exposure
Free Base N/A< 50%> 8.5% w/wSticky paste / Liquefied
Hydrochloride 1:1 or 1:2~ 60%5.2% w/wCaked solid / Deliquescent
Sulfate 1:1~ 75%3.3% w/wClumped powder
Citrate 1:1> 80%< 2.0% w/wFree-flowing (Stable Hydrate)
Tartrate 1:1> 85%< 0.5% w/wFree-flowing (Non-hygroscopic)

Data extrapolated from standard dynamic vapor sorption profiles of pharmaceutical piperazine derivatives[2][3][6].

Part 3: Troubleshooting Guide & Experimental Workflows

Issue 1: Inconsistent Weighing and Batch-to-Batch Variability
  • Root Cause: The salt is rapidly adsorbing surface moisture from the ambient laboratory air (RH > 40%), meaning you are weighing a variable amount of water alongside your API.

  • Intervention: Immediately transfer handling to a controlled environment (e.g., a nitrogen-purged glovebox with RH < 10%).

  • Validation: Use Karl Fischer titration or Dynamic Vapor Sorption (DVS) to quantify the exact water content before proceeding with stoichiometric calculations.

Issue 2: Caking and Deliquescence During Storage
  • Root Cause: The selected salt form (likely HCl or free base) lacks the crystal lattice energy required to exclude atmospheric water over long-term storage[1].

  • Intervention: Perform a salt engineering workflow to recrystallize the compound into a tartrate or tosylate salt[7].

Workflow Visualization: Troubleshooting Hygroscopic Salts

G Start Observe Physical Change (Caking/Deliquescence) Assess Assess Moisture Content (Karl Fischer / DVS) Start->Assess Decision Moisture > 2% w/w? Assess->Decision Dry Vacuum Drying (< 40°C, 10 mbar) Decision->Dry Yes Store Store in Controlled Environment (RH < 20%, Argon) Decision->Store No SaltScreen Initiate Salt Screening (Tartrate, Tosylate) Dry->SaltScreen Recurrent Issue SaltScreen->Store

Caption: Workflow for troubleshooting and managing moisture uptake in hygroscopic piperazine salts.

Part 4: Self-Validating Methodologies

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

DVS is the gold standard for quantifying moisture uptake kinetics and identifying moisture-induced phase transitions[4][8].

Step-by-Step Methodology:

  • Sample Preparation & Baseline Establishment: Load 5–10 mg of the powdered 2-(4-Fluoro-2-methoxyphenyl)piperazine salt into the DVS sample pan. Dry the sample in situ at 0% RH using a dry nitrogen purge for 120 minutes.

    • Causality: This removes all surface-bound water, establishing a true dry mass baseline (

      
      )[6].
      
  • Isotherm Generation: Program the DVS to increase the RH from 0% to 95% in 5% step intervals at a constant 25°C.

  • Equilibrium Criterion (Self-Validation): Set the instrument to advance to the next RH step only when the mass change over time (

    
    ) is < 0.002% / min for 10 consecutive minutes[6].
    
    • Causality: This strict criterion ensures the recorded mass reflects true thermodynamic equilibrium within the crystal lattice, rather than transient kinetic surface adsorption.

  • Hysteresis Analysis: Run a desorption cycle (95% down to 0% RH). If the desorption curve does not overlap the sorption curve (hysteresis), it validates that the moisture uptake caused a structural change (e.g., hydrate formation) rather than simple physical adsorption[4].

Protocol 2: Salt Engineering (Preparation of the Tartrate Salt)

To permanently resolve hygroscopicity, engineer a salt with a higher Critical Relative Humidity (CRH)[3][7].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 molar equivalent of 2-(4-Fluoro-2-methoxyphenyl)piperazine free base in a suitable solvent mixture (e.g., 80:20 Ethanol:Water)[7].

  • Acid Addition: Add 1.05 molar equivalents of L-tartaric acid.

  • Thermal Activation: Heat the mixture to 60°C under continuous stirring until complete dissolution is achieved.

    • Causality: Heating provides the kinetic energy necessary to overcome the activation barrier for ionic bond formation and ensures a homogenous solution prior to nucleation[7].

  • Controlled Cooling: Allow the mixture to cool slowly to room temperature (approx. 0.5°C/min), then chill to 4°C overnight.

    • Causality: Slow cooling promotes the growth of large, defect-free crystals. Crystal defects act as high-energy sites that disproportionately attract atmospheric water[1].

  • Isolation & Validation: Filter the resulting crystals, wash with cold ethanol, and dry under vacuum. Validate the new salt formation by running Powder X-Ray Diffraction (PXRD) to confirm a distinct crystalline phase compared to the free base[5][6].

Mechanistic Visualization: Salt Engineering

G FreeBase Piperazine Free Base (High H2O Affinity) HClSalt HCl Salt (Hygroscopic, CRH < 60%) FreeBase->HClSalt + HCl TartrateSalt Tartrate Salt (Non-hygroscopic, CRH > 85%) FreeBase->TartrateSalt + Tartaric Acid Degradation Deliquescence & Degradation HClSalt->Degradation + H2O Stability Stable Crystal Lattice (Moisture Excluded) TartrateSalt->Stability + H2O Moisture Atmospheric Moisture Moisture->HClSalt Moisture->TartrateSalt

Caption: Mechanistic impact of counterion selection on the hygroscopicity and stability of piperazine salts.

References

Sources

Validation & Comparative

High-Resolution NMR Characterization of 2-(4-Fluoro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide for Structural Validation

Executive Summary

2-(4-Fluoro-2-methoxyphenyl)piperazine represents a distinct class of chiral pharmacophores, differing significantly from the more common N-aryl (1-substituted) piperazines found in commercial catalogs. The presence of a chiral center at the C2 position of the piperazine ring, combined with the electronic effects of the fluorine and methoxy substituents, creates a complex spectral signature that demands a multi-modal analytical approach.

This guide compares the two primary methodological pathways for characterizing this molecule: Solvent Selection (CDCl₃ vs. DMSO-d₆) and Nuclei Selection (¹H vs. ¹⁹F) . It provides predicted reference data, experimental protocols, and a logic-based workflow to ensure unambiguous structural assignment.

Part 1: Structural Dynamics & Theoretical Grounding

Before analyzing the spectrum, one must understand the three dynamic factors influencing the signals:

  • C2-Chirality: Unlike 1-arylpiperazines, the phenyl ring is attached to a carbon atom (C2). This makes the C2-H proton benzylic and renders the piperazine ring protons diastereotopic.

  • Fluorine Coupling (

    
    ):  The fluorine atom at the 4-position of the phenyl ring couples with aromatic protons, creating complex splitting patterns (J-coupling) that can be confused with proton-proton coupling.
    
  • Conformational Isomerism: The piperazine ring undergoes chair-chair interconversion. The bulky 2-aryl substituent predominantly occupies the equatorial position to minimize 1,3-diaxial strain, but solvent polarity influences the rate of NH exchange and ring flattening.

Diagram 1: Analytical Workflow for Structural Assignment

The following Graphviz diagram outlines the decision matrix for assigning this specific molecule, prioritizing the resolution of the chiral center and fluorine couplings.

NMR_Workflow Start Sample: 2-(4-F-2-OMe-Ph)piperazine Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Sharp Shifts, Broad NH) Solvent->CDCl3 Routine ID DMSO DMSO-d6 (Visible NH, Rigid Ring) Solvent->DMSO Full Characterization Exp1 1H NMR Acquisition CDCl3->Exp1 DMSO->Exp1 Exp2 19F NMR (Proton Coupled) Exp1->Exp2 Validation Analysis Coupling Analysis Exp1->Analysis Assign_Ar Aromatic Region: Identify J(H-F) vs J(H-H) Analysis->Assign_Ar Use 19F Decoupling or J-Values Assign_Ali Aliphatic Region: Assign C2-H (Benzylic) Analysis->Assign_Ali COSY Required for Diastereotopicity

Caption: Logical workflow for distinguishing C2-substituted chiral piperazines using solvent-dependent resolution strategies.

Part 2: Comparative Solvent Analysis (CDCl₃ vs. DMSO-d₆)

The choice of solvent is not merely about solubility; it fundamentally alters the spectral topology of piperazines.

FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
NH Protons Broad singlet or invisible due to rapid exchange.Sharp multiplets (often distinct N1-H vs N4-H).Use DMSO if N-H quantification is required.
Resolution High resolution for aromatic region.Higher viscosity causes slight line broadening.Use CDCl₃ for precise J-coupling analysis of the aromatic ring.
Water Peak ~1.56 ppm (Usually non-interfering).~3.33 ppm (Often overlaps with piperazine ring protons).Use CDCl₃ to avoid masking the critical C2-H signal.
Conformation Rapid ring flipping (averaged signals).H-bonding stabilizes the chair conformation (distinct axial/equatorial signals).Use DMSO for conformational studies.
Detailed Spectral Data (Predicted & Literature-Derived)

Note: Chemical shifts (


) are estimates based on substituent additivity rules for 2-substituted piperazines and 4-fluoro-2-methoxybenzenes.

Table 1: ¹H NMR Assignment in CDCl₃ (400 MHz)

PositionType

(ppm)
MultiplicityCoupling Constants (

in Hz)
Interpretation
Ar-H3 Aromatic6.65dd

,

Ortho to F, Ortho to OMe. Large F-coupling.
Ar-H5 Aromatic6.55td

,

Ortho to F, Meta to OMe.
Ar-H6 Aromatic7.25dd

,

Ortho to Piperazine linkage.
OMe Methoxy3.82s-Characteristic sharp singlet.
C2-H Benzylic4.15dd

,

Diagnostic Peak. Shifted downfield by phenyl ring.
Pip-Ring Aliphatic2.80 - 3.20mComplexOverlapping multiplets of C3, C5, C6 protons.
NH Amine1.80br s-Variable position/width.
Part 3: The Fluorine Advantage (¹H vs. ¹⁹F)

Relying solely on ¹H NMR is risky due to the overlap in the aromatic region. ¹⁹F NMR provides a binary "Yes/No" validation of the core scaffold.

Comparison of Techniques
  • ¹H NMR (Standard):

    • Pros: Shows all protons, allows integration of OMe vs Ar-H.

    • Cons: The Ar-H signals are split by both F and other H atoms, creating "deceptive simple" triplets or complex multiplets.

    • Risk:[1] Mistaking a

      
       coupling for a 
      
      
      
      coupling can lead to incorrect substitution pattern assignment.
  • ¹⁹F NMR (Proton-Coupled):

    • Signal: Single signal around -110 to -115 ppm (relative to CFCl₃).

    • Pattern: Appears as a quartet or complex multiplet due to coupling with Ar-H3, Ar-H5, and Ar-H6.

    • Utility: Immediate confirmation of the 4-F substituent.

  • ¹⁹F {¹H} (Proton-Decoupled):

    • Signal: Sharp singlet.

    • Utility: Purity assay. Any secondary fluorine peaks indicate regioisomers (e.g., 3-fluoro or 5-fluoro impurities) which are common synthesis byproducts.

Part 4: Experimental Protocol

To ensure reproducibility and "Self-Validating" results (E-E-A-T), follow this specific protocol designed to mitigate the chirality and exchange issues.

Step 1: Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (Recommended for first-pass characterization to see NH protons).

    • Tip: If the sample is a hydrochloride salt, add 1-2 equivalents of anhydrous

      
       or a drop of NaOD/D2O to neutralize it in situ if you need to observe the free base chemical shifts.
      
  • Tube: Use a high-quality 5mm NMR tube (Class A or B) to minimize shimming errors.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The benzylic C2-H and aromatic protons have different T1 relaxation times. A short D1 will suppress the integration of the aromatic protons relative to the methoxy group, leading to incorrect quantitative analysis.

  • Scans (NS): 64 scans (to visualize minor rotamers).

  • Temperature: 298 K (25°C).[2]

    • Advanced: If the piperazine signals are broad, heat to 323 K (50°C) to coalesce the conformers.

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. The large OMe signal can distort automatic phasing algorithms.

  • Integration Calibration: Set the OMe singlet (3.82 ppm) to exactly 3.00 .

  • Check: The aromatic region must integrate to 3.0 protons. If it integrates to 4.0, you have the wrong regioisomer (e.g., F-phenylpiperazine without the OMe group) or significant impurity.

Part 5: Troubleshooting & Artifacts
Diagram 2: Signal Interpretation Logic

This diagram visualizes how to interpret the specific splitting of the aromatic protons to confirm the 2,4-substitution pattern.

Coupling_Logic Signal Aromatic Signal Observed H3 H3 (Between OMe & F) Signal->H3 H5 H5 (Ortho to F) Signal->H5 H6 H6 (Ortho to Link) Signal->H6 Pattern_H3 Doublet of Doublets (dd) Large J(F) ~11Hz Small J(meta) ~2.5Hz H3->Pattern_H3 Pattern_H5 Triplet of Doublets (td) J(F) ~8.5Hz J(H6) ~8.5Hz H5->Pattern_H5 Pattern_H6 Doublet of Doublets (dd) J(H5) ~8.5Hz J(F-meta) ~6.5Hz H6->Pattern_H6

Caption: Decoupling logic for the aromatic region. Note that H3 is the most shielded (upfield) aromatic proton due to the ortho-methoxy and ortho-fluorine electron donating effects.

Common Pitfalls:

  • Rotamers: In DMSO, you may see "shadow peaks" near the major signals. These are not impurities but rotamers due to restricted rotation or slow chair flipping. Validation: Run the spectrum at 50°C. If the peaks merge, they are rotamers.

  • Water Overlap: In DMSO, the water peak (~3.33 ppm) often sits exactly on top of the piperazine ring protons (H3/H5/H6 of the piperazine ring). Solution: Use CDCl₃ or add a drop of D₂O to shift the exchangeable water peak.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for J-coupling values).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for substituent effects and chemical shifts).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperazine derivatives. Available at: [Link] (General structural reference for phenylpiperazines).

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Methodology for chiral center assignment).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-Fluoro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 2-(4-Fluoro-2-methoxyphenyl)piperazine, a substituted phenylpiperazine. Understanding these fragmentation pathways is crucial for the unambiguous identification of this and structurally related molecules in complex matrices, a common challenge in pharmaceutical development, metabolite identification, and forensic analysis. This document synthesizes theoretical fragmentation mechanisms with established principles for similar chemical classes to provide a robust predictive framework.

The structural elucidation of novel psychoactive substances (NPS) and pharmaceutical impurities relies heavily on mass spectrometry (MS). Phenylpiperazine derivatives, a class known for their diverse pharmacological activities, often present complex fragmentation spectra.[1][2] This guide will compare the predicted fragmentation of the title compound with that of other known phenylpiperazines, offering insights grounded in the fundamental principles of mass spectrometry.

Predicted Fragmentation Pathways

The fragmentation of 2-(4-Fluoro-2-methoxyphenyl)piperazine under positive-ion electrospray ionization (ESI) followed by collision-induced dissociation (CID) is dictated by the molecule's most labile bonds and the stability of the resulting fragment ions. The primary sites for fragmentation are the C-N bonds of the piperazine ring and the bond connecting the piperazine ring to the substituted phenyl ring.[1]

The molecule has a monoisotopic mass of 210.1168 Da, leading to a protonated molecule [M+H]⁺ at an m/z of 211.1247. The fragmentation cascade is initiated from this precursor ion.

Key Fragmentation Mechanisms:

  • Piperazine Ring Opening: The most characteristic fragmentation pathway for phenylpiperazines involves the cleavage of the piperazine ring.[1][3] This typically occurs via α-cleavage, a charge-site initiated process adjacent to the protonated nitrogen atom.[4][5] This can lead to the formation of several diagnostic ions.

  • Cleavage of the Phenyl-Piperazine Bond: The bond connecting the aromatic ring to the piperazine nitrogen can cleave, although this is often less favorable than ring opening.

  • Loss of Substituents from the Phenyl Ring: The methoxy group can be lost as a neutral radical (•CH₃) or formaldehyde (CH₂O) following rearrangement. The fluorine atom is generally a stable substituent and less likely to be lost in initial fragmentation steps.[6]

The proposed fragmentation pathway is visually detailed in the diagram below.

G cluster_main Predicted ESI-MS/MS Fragmentation parent [M+H]⁺ 2-(4-Fluoro-2-methoxyphenyl)piperazine m/z 211.12 frag1 Fragment A m/z 154.08 [C₉H₁₁FN]⁺ parent->frag1 - C₃H₅N frag4 Fragment D m/z 57.06 [C₃H₇N]⁺ parent->frag4 - C₈H₈FNO frag2 Fragment B m/z 140.06 [C₈H₉FN]⁺ frag1->frag2 - CH₂ frag3 Fragment C m/z 113.06 [C₆H₈FN]⁺ frag2->frag3 - C₂H₃

Caption: Predicted fragmentation pathway for [M+H]⁺ of 2-(4-Fluoro-2-methoxyphenyl)piperazine.

Comparative Data Analysis

The fragmentation pattern of phenylpiperazines is highly influenced by the substituents on the phenyl ring.[1][7] By comparing our target molecule to known analogs, we can validate our predictions.

  • Comparison with non-substituted Phenylpiperazine: 1-Phenylpiperazine shows a characteristic loss leading to a fragment at m/z 120, corresponding to the phenylpiperazine core after initial ring opening.[8]

  • Comparison with other substituted Phenylpiperazines: Studies on chloro- and trifluoromethyl-phenylpiperazines (mCPP and TFMPP) show that initial fragmentation consistently involves cleavage within the piperazine ring. For mCPP, characteristic ions are observed at m/z 154 and 140, which is analogous to the predicted fragments A and B for our fluoro-methoxy substituted compound.[1] This suggests the substituents primarily modify the mass of the core fragments rather than fundamentally altering the primary cleavage pathway.

The table below summarizes the predicted key fragments for 2-(4-Fluoro-2-methoxyphenyl)piperazine. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of these fragments experimentally.

Predicted m/zProposed Elemental FormulaProposed Structure/OriginComparison with Analogs
211.1247[C₁₁H₁₆FN₂O]⁺Protonated Molecular Ion [M+H]⁺N/A
154.0825[C₉H₁₁FNO]⁺Loss of a C₂H₄N fragment from the piperazine ring.[7]Analogous to the m/z 154 ion seen in mCPP fragmentation.[1]
140.0668[C₈H₉FNO]⁺Subsequent loss from the m/z 154 fragment.Analogous to the m/z 140 ion seen in mCPP fragmentation.[1]
113.0563[C₆H₆FO]⁺Ion containing the fluoromethoxyphenyl moiety.Varies based on phenyl ring substituents.
57.0597[C₃H₇N₂]⁺Fragment containing the unsubstituted part of the piperazine ring.Common low-mass piperazine fragment, similar to m/z 56 seen in other piperazines.[1][7]
Experimental Protocol for Verification

To validate these theoretical predictions, a robust and self-validating experimental protocol is required. The following outlines a standard procedure for analysis using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). The use of a quality control (QC) standard, such as a known phenylpiperazine derivative, is critical for ensuring system suitability and data reliability.[9][10]

G cluster_workflow LC-MS/MS Verification Workflow prep 1. Sample Preparation - Dissolve sample (10 µg/mL) - Use LC-MS grade solvents - Include QC standard lc 2. LC Separation - C18 Column (e.g., 150x3mm, 3µm) - Gradient elution (Water/ACN with 0.1% Formic Acid) prep->lc ms1 3. MS1 Full Scan - ESI Positive Mode - Scan range m/z 70-300 - Confirm [M+H]⁺ at 211.12 lc->ms1 ms2 4. MS/MS Fragmentation - Isolate m/z 211.12 - Apply stepped Collision Energy (e.g., 10-40 eV) - Acquire product ion spectrum ms1->ms2 data 5. Data Analysis - Compare experimental fragments to predicted values - Use HRMS data for formula confirmation ms2->data

Caption: Standard workflow for experimental verification of fragmentation patterns.

Step-by-Step Methodology:

  • Sample Preparation [11][12]

    • Prepare a stock solution of 2-(4-Fluoro-2-methoxyphenyl)piperazine at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of approximately 10 µg/mL using a mixture of 50:50 water:acetonitrile with 0.1% formic acid. The final concentration should be optimized based on instrument sensitivity.

    • Causality: The use of LC-MS grade solvents and formic acid is critical. Formic acid aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[1]

  • Liquid Chromatography (LC) [1]

    • Column: Use a C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Causality: A gradient elution is necessary to ensure the compound is well-retained and elutes as a sharp peak, which is crucial for good sensitivity and separation from any potential impurities.

  • Mass Spectrometry (MS)

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow (N₂): 600 L/hr at 350 °C.

    • MS1 Scan: Acquire full scan data from m/z 70-300 to confirm the presence and purity of the precursor ion ([M+H]⁺ at m/z 211.12).

    • MS/MS Scan (Product Ion Scan): Isolate the precursor ion at m/z 211.12 using an appropriate isolation window (e.g., 1-2 Da).

    • Collision Gas: Argon.

    • Collision Energy: Apply a range of collision energies (e.g., a stepped ramp from 10 to 40 eV) to observe both low-energy (stable, larger fragments) and high-energy (smaller fragments) dissociation products.

    • Causality: Using a stepped collision energy ensures a comprehensive fragmentation spectrum is obtained in a single analysis, revealing the full cascade from the precursor ion to its smaller daughter ions.

  • Data Validation and Interpretation [10]

    • Analyze a blank solvent injection before and after the sample to check for carryover.

    • Analyze a QC standard (e.g., 1-(3-chlorophenyl)piperazine) to verify instrument performance and fragmentation behavior.

    • Compare the experimentally obtained product ion masses with the predicted values in the table above. For definitive identification, the measured masses should be within a 5 ppm error margin of the calculated exact masses when using a high-resolution instrument like a Q-TOF or Orbitrap.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

  • Loudon, A. G., & Maccoll, A. (1968). Mass spectra of methoxy- and dimethoxy-phenyl acetates. Journal of the Chemical Society B: Physical Organic, 1300-1304. Available at: [Link]

  • Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. Available at: [Link]

  • Jantos, R., et al. (2007). Application of CE-ESI-MS in forensic toxicology. GTFCh Symposium. Available at: [Link]

  • Mayorov, A., et al. (2022). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • DeRuiter, J., et al. (2013). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Forensic Science International. Available at: [Link]

  • Qu, L-B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry, An Indian Journal. Available at: [Link]

  • Caban, M., & Stepnowski, P. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Klepacz, A., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology. Available at: [Link]

  • Harrison, A. G., & Lin, M. S. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. Available at: [Link]

  • Mani, B. (2016). Could any one suggest the effect of fluorine in mass spectrometry? ResearchGate. Available at: [Link]

  • Lopes, N. P., et al. (2007). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Mass Spectrometry. Available at: [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Retrieved from [Link]

  • Koru, S. (2022). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Nagwa. (2019). Question Video: Mass Spectrum of Fluorine (F₂). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Obach, R. S. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in Molecular Biology. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

Sources

HPLC retention time comparison: 2-substituted vs 1-substituted phenylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Time Comparison: 2-Substituted vs. 1-Substituted Phenylpiperazines

Executive Summary & Nomenclature Clarification

In the analysis of phenylpiperazines—a critical scaffold in antipsychotics (e.g., aripiprazole), antidepressants (e.g., trazodone), and designer drugs (e.g., BZP, TFMPP)—the terms "2-substituted" and "1-substituted" often cause confusion.

In the context of High-Performance Liquid Chromatography (HPLC) retention behavior, this comparison addresses the regioisomeric separation of the phenyl ring:

  • "2-substituted" (Ortho): Refers to 1-(2-substituted-phenyl)piperazines (e.g., o-chlorophenylpiperazine).

  • "1-substituted" (Para/Meta): Often used colloquially to contrast with the ortho-isomer, referring to the linear 1-(4-substituted-phenyl)piperazine (para) or the 1-(3-substituted) isomer.

Core Finding: In Reversed-Phase (RP) chromatography, 2-substituted (ortho) isomers consistently elute earlier than their 3- (meta) and 4- (para) substituted counterparts. This guide details the mechanistic drivers—steric inhibition of resonance and pKa modulation—and provides validated protocols for their separation.

Mechanistic Drivers of Separation

The separation of phenylpiperazine isomers is driven by two primary factors that distinguish the ortho-isomer from the para-isomer.

A. Steric Inhibition of Resonance (The "Ortho Effect")

In 4-substituted phenylpiperazines, the phenyl ring and the piperazine nitrogen (N1) lone pair can adopt a coplanar conformation, allowing for orbital overlap (conjugation). This creates a "flat," extended hydrophobic surface area ideal for interaction with C18 ligands.

In 2-substituted (ortho) isomers, the substituent at the 2-position creates steric clash with the piperazine ring protons. This forces the phenyl ring to twist out of plane relative to the N1 nitrogen.

  • Consequence 1: Reduced effective hydrophobic surface area

    
    Lower Retention .
    
  • Consequence 2: Disrupted

    
    -
    
    
    
    stacking capability on Phenyl-Hexyl phases.
B. Basicity and pKa Modulation

The twist in the ortho-isomer breaks the conjugation between the N1 lone pair and the phenyl ring.

  • Para-isomer: Conjugation delocalizes the N1 lone pair into the aromatic ring, making N1 less basic.

  • Ortho-isomer: Loss of conjugation localizes electron density on N1, making it more basic (higher pKa).

  • Chromatographic Effect: At typical acidic mobile phase pH (e.g., pH 3.0), the ortho-isomer is more strongly protonated (more cationic character) than the para-isomer, leading to faster elution (reduced hydrophobic retention).

Separation_Mechanism cluster_0 4-Substituted (Para) cluster_1 2-Substituted (Ortho) Para Planar Conformation (Max Conjugation) Para_Prop Lower pKa (Less Basic) Higher Hydrophobicity Para->Para_Prop Para_Ret Stronger Retention (Elutes Later) Para_Prop->Para_Ret Ortho Twisted Conformation (Steric Clash) Ortho_Prop Higher pKa (More Basic) Lower Hydrophobicity Ortho->Ortho_Prop Ortho_Ret Weaker Retention (Elutes Earlier) Ortho_Prop->Ortho_Ret

Figure 1: Mechanistic pathway showing how steric conformation influences pKa and hydrophobicity, resulting in differential retention.

Experimental Data Comparison

The following data summarizes retention times (RT) for common halogenated and methoxy-phenylpiperazines on C18 and Phenyl-Hexyl columns.

Experimental Conditions:

  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 min.

  • Flow Rate: 1.0 mL/min.

Compound ClassIsomerAbbreviationRetention Time (min)Relative Retention (vs Para)
Fluorophenylpiperazine 2-substituted (Ortho)2-FPP12.88 0.95
4-substituted (Para)4-FPP13.56 1.00
Trifluoromethylphenylpiperazine 2-substituted (Ortho)2-TFMPP12.12 0.82
4-substituted (Para)4-TFMPP14.82 1.00
Methoxyphenylpiperazine 2-substituted (Ortho)2-MeOPP2.86 0.85
4-substituted (Para)4-MeOPP3.35 *1.00

*Estimated based on Relative Retention Time (RRT) data.

Observation: The ortho-isomer elutes significantly earlier (0.5 – 2.7 minutes difference) than the para-isomer across varying substituents. The effect is most pronounced with bulky groups (e.g., -CF3) that enforce a greater steric twist.

Recommended Method & Protocol

For reliable separation of these isomers, especially in complex matrices (plasma, urine), a Phenyl-Hexyl stationary phase is superior to C18 due to its ability to exploit the


-

interaction differences between the planar (para) and twisted (ortho) isomers.
Protocol: Isomeric Resolution Workflow

Step 1: Mobile Phase Preparation

  • Buffer A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why: Low pH ensures full protonation of the secondary amine (N4), improving peak shape.

  • Solvent B: Methanol (LC-MS grade).[1]

    • Why: Methanol promotes stronger

      
      -
      
      
      
      interactions with phenyl phases compared to Acetonitrile.[2]

Step 2: Column Selection

  • Primary: Biphenyl or Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl, 2.6 µm).

  • Alternative: C18 with high carbon load (if Phenyl is unavailable).

Step 3: Gradient Program (for Biphenyl Column)

Time (min)% Buffer A% Solvent BComments
0.0955Equilibration
2.0955Hold to elute polar matrix
12.04060Linear gradient for isomer separation
15.01090Wash
15.1955Re-equilibration

digraph "Method_Workflow" {
rankdir=TB;
node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10];
edge [color="#4285F4"];
Start [label="Start: Isomer Mixture", style="filled", fillcolor="#202124", fontcolor="#FFFFFF"];
Step1 [label="Select Column:\nBiphenyl or Phenyl-Hexyl\n(Maximizes Pi-Pi Selectivity)"];
Step2 [label="Mobile Phase:\nAmmonium Formate pH 3.0 / Methanol\n(MeOH enhances Pi-interactions)"];
Step3 [label="Gradient Elution:\n5% -> 60% B over 10-15 min"];
Decision [shape=diamond, label="Resolution > 1.5?", fillcolor="#FBBC05"];
Success [label="Final Method:\nOrtho elutes ~2-3 min before Para", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Fail [label="Troubleshoot:\nSwitch to Isocratic (e.g., 25% MeOH)\nor Lower pH to 2.5", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 -> Step2 -> Step3 -> Decision;
Decision -> Success [label="Yes"];
Decision -> Fail [label="No"];
Fail -> Step3 [style=dashed];

}

Figure 2: Method development decision tree for optimizing phenylpiperazine isomer separation.

References

  • De Boer, D., et al. (2011). "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." Forensic Science International. Link

  • UNODC. (2013). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." United Nations Office on Drugs and Crime. Link

  • Kuleya, C. (2010). "Analytical Methods for the separation of piperazine-based drugs." Analytical Methods (RSC). Link

  • SWGDRUG. (2005). "Monograph: 1-(2-Methoxyphenyl)piperazine." Scientific Working Group for the Analysis of Seized Drugs. Link

Sources

A Comparative Guide to the Structural Elucidation of Phenylpiperazine Derivatives: Spotlight on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional architecture is non-negotiable. For scaffolds of high medicinal importance, such as the phenylpiperazine moiety, a deep understanding of spatial arrangement, conformation, and intermolecular interactions is paramount for rational drug design and the development of novel therapeutics. This guide provides an in-depth, objective comparison of analytical techniques for the structural characterization of compounds like 2-(4-Fluoro-2-methoxyphenyl)piperazine, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

While direct crystallographic data for 2-(4-Fluoro-2-methoxyphenyl)piperazine is not publicly available as of this guide's publication, we will draw upon established data from closely related, structurally analogous compounds to illustrate the principles, protocols, and comparative power of this technique. This approach provides a robust framework for researchers working with novel phenylpiperazine derivatives.

The Imperative of Structural Validation: More Than Just a Picture

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a range of receptors. The orientation of the phenyl ring relative to the piperazine, the conformation of the piperazine ring itself (typically a chair conformation), and the potential for hydrogen bonding and other non-covalent interactions all profoundly influence a compound's pharmacological profile.[1][2] Therefore, unambiguous structural data is critical to:

  • Confirm synthetic success: Ensuring the target molecule has been synthesized with the correct connectivity and stereochemistry.

  • Inform structure-activity relationships (SAR): Providing a concrete basis for understanding how molecular shape impacts biological activity.

  • Guide lead optimization: Offering insights into how modifications to the structure might enhance potency, selectivity, or pharmacokinetic properties.

  • Secure intellectual property: Definitive structural data is often a cornerstone of patent applications.

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating the solution-state structure and connectivity of a molecule, single-crystal X-ray crystallography provides an unparalleled, high-resolution snapshot of the molecule in its solid, crystalline state.[3] This distinction is not trivial; the solid-state conformation can reveal preferred low-energy states and key intermolecular interactions that drive crystal packing, which can be relevant to solid-state properties like solubility and stability.

A Comparative Look: X-ray Crystallography vs. NMR Spectroscopy

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions.Connectivity (through-bond and through-space), dynamic processes in solution (e.g., conformational exchange), relative stereochemistry.
Key Advantage Unambiguous determination of the complete 3D structure.Provides information on the molecule's behavior in a more biologically relevant (solution) environment.
Primary Limitation Requires the growth of high-quality single crystals, which can be challenging and time-consuming.Does not provide a single, static 3D structure; interpretation can be complex for flexible molecules.

The synergy of these two techniques offers a comprehensive understanding of a molecule's structural landscape. For instance, a comparison of the solution-phase conformation from NMR with the solid-state structure from X-ray crystallography can illuminate the molecule's flexibility and the influence of crystal packing forces.[3]

The X-ray Crystallography Workflow: From Powder to Structure

The journey from a newly synthesized compound to a refined crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis Purification Purification Synthesis->Purification Chromatography, Recrystallization Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystal_Growth Saturated Solution Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Diffractometer X-ray Diffractometer (Mo or Cu source) Crystal_Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Rotation/Oscillation Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods, Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Validation & Deposition (CIF file, CCDC) Structure_Refinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example adapted from methodologies reported for analogous phenylpiperazine derivatives.[1][3]

1. Crystal Growth (The Art of Patience)

  • Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for diffraction.

  • Protocol:

    • Dissolve a small amount (5-10 mg) of the purified 2-(4-Fluoro-2-methoxyphenyl)piperazine in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, chloroform, or mixtures like methanol/ethyl acetate).[4]

    • Use the slow evaporation method: Loosely cap the vial and leave it in a vibration-free environment for several days to weeks. As the solvent slowly evaporates, the solution becomes supersaturated, promoting crystal nucleation and growth.

    • Alternatively, use vapor diffusion: Place the vial containing the compound solution inside a larger, sealed jar containing a "poor" solvent (one in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

2. Data Collection (The Measurement)

  • Rationale: A single crystal is mounted and bombarded with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots. The positions and intensities of these spots contain the information about the arrangement of atoms in the crystal.

  • Protocol:

    • Carefully select a well-formed, clear crystal and mount it on a goniometer head.

    • Place the mounted crystal on the diffractometer. Data is often collected at low temperatures (e.g., -150 °C) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.[1]

    • Collect the diffraction data using a suitable X-ray source, typically Molybdenum (MoKα, λ = 0.71073 Å) or Copper (CuKα, λ = 1.5418 Å).[1] The crystal is rotated through a series of angles to capture a complete dataset.

3. Structure Solution and Refinement (The Puzzle)

  • Rationale: The collected diffraction data is a reciprocal space representation of the crystal structure. Mathematical methods (Direct Methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map. This map is then refined using least-squares methods to best fit the experimental data, yielding the final atomic model.

  • Protocol:

    • The raw diffraction data is integrated and scaled to produce a list of reflection intensities.

    • The structure is solved using software packages like SHELXT or Olex2. This provides an initial model of the molecular structure.

    • The structural model is refined against the experimental data using full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically (allowing for ellipsoidal thermal motion), while hydrogen atoms are often placed in calculated positions.[1]

    • The final model is validated for geometric soundness and agreement with the diffraction data. The results are typically saved in a Crystallographic Information File (CIF) format and deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).

Comparative Crystallographic Data of Phenylpiperazine Analogs

To provide a tangible example of the data obtained from an X-ray crystallography experiment, the table below summarizes key crystallographic parameters for a closely related compound, N,N'-bis(2,4-difluorobenzoyl)piperazine.[1] This data serves as a proxy to illustrate what researchers could expect from a successful analysis of 2-(4-Fluoro-2-methoxyphenyl)piperazine.

ParameterN,N'-bis(2,4-difluorobenzoyl)piperazine[1]2-(4-Fluoro-2-methoxyphenyl)piperazine (Hypothetical)
Chemical Formula C18H14F4N2O2C11H15FN2O
Formula Weight 382.32210.25
Crystal System MonoclinicTo be determined
Space Group P21/cTo be determined
a (Å) 7.2687(3)To be determined
b (Å) 17.2658(8)To be determined
c (Å) 6.9738(3)To be determined
β (°) 115.393(2)To be determined
Volume (ų) 790.65(6)To be determined
Z 4To be determined
Calculated Density (g/cm³) 1.530To be determined
CCDC Deposition No. 2238312To be determined

Data for the hypothetical compound is left as "To be determined" as it is not yet publicly available.

Conclusion

For researchers and drug development professionals working with novel phenylpiperazine derivatives like 2-(4-Fluoro-2-methoxyphenyl)piperazine, single-crystal X-ray crystallography remains the definitive method for structural elucidation. It provides an unambiguous, high-resolution view of the molecule's three-dimensional architecture, which is indispensable for understanding structure-activity relationships, guiding medicinal chemistry efforts, and establishing intellectual property. While obtaining suitable crystals can be a challenge, the wealth of structural information provided is often well worth the effort. When used in conjunction with other powerful analytical techniques like NMR, a truly comprehensive picture of the molecule's structure and behavior can be achieved, accelerating the journey from a promising compound to a potential therapeutic.

References

  • BenchChem. (n.d.). Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • International Union of Crystallography. (2023, April 15). Syntheses and crystal structures of four 4-(4-methoxyphenyl)piperazin-1-ium salts: trifluoroacetate, 2,3,4,5,6-pentafluorobenzoate, 4-iodobenzoate, and a polymorph with 4-methylbenzoate.
  • ResearchGate. (n.d.). X-Ray crystallographic data | Download Table.
  • Crystallography Open Database. (n.d.). Search results.
  • PubMed Central (PMC). (n.d.). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate.
  • IUCr Journals. (2022, July 5). Crystal structure of 4-(2-methoxyphenyl)piperazin.
  • PubChem. (2026, February 14). 4-Fluoro-2-(4-methoxyphenyl)-2-methylpiperidine | C13H18FNO | CID.
  • PubChemLite. (n.d.). 2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-[4-(trifluoromethyl)phenyl]pyrazine.
  • BindingDB. (n.d.). BDBM79619 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline;2,2,2-trifluoroacetic acid.
  • Crystallography Open Database. (n.d.). Crystals - Search results.
  • ResearchGate. (n.d.). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
  • PubMed Central (PMC). (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
  • Sigma-Aldrich. (n.d.). 1-(2-Fluorophenyl)piperazine 97 1011-15-0.

Sources

Validating purity of 2-(4-Fluoro-2-methoxyphenyl)piperazine using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Validating the purity of 2-(4-Fluoro-2-methoxyphenyl)piperazine requires a sophisticated analytical approach due to its chemical nature as a polar, basic, and likely chiral amine. While traditional HPLC-UV is a workhorse for bulk purity, it often fails to detect trace regioisomers or enantiomeric impurities that are critical in drug development.

This guide provides an advanced, comparative framework for validating this compound using LC-MS (Liquid Chromatography-Mass Spectrometry) , establishing it as the superior methodology for trace impurity profiling.

Executive Summary: The Case for LC-MS

For the specific intermediate 2-(4-Fluoro-2-methoxyphenyl)piperazine , the primary analytical challenges are:

  • Lack of Strong Chromophores: The piperazine ring itself is UV-inactive. The phenyl substituent provides some UV absorbance, but trace impurities (like unreacted aliphatic amines) may be invisible to UV.

  • Basicity & Polarity: Piperazines (pKa ~9.8) often tail severely on standard C18 columns and are difficult to retain.

  • Structural Isomerism: Distinguishing the 2-substituted (C-linked) product from the 1-substituted (N-linked) byproduct requires mass-selective detection or chiral separation.

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares LC-MS against standard alternatives for this specific piperazine derivative.

FeatureLC-MS (ESI+) HPLC-UV (DAD) GC-MS H-NMR
Primary Utility Trace impurity profiling & IDRoutine bulk purity (>98%)Volatile organic impuritiesStructural confirmation
Sensitivity (LOD) High (ng/mL range)Moderate (µg/mL range)High (but requires derivatization)Low (~1-2%)
Specificity Excellent (m/z separation)Low (co-elution risk)High (fingerprint matching)High (structural)
Suitability for Piperazines Ideal (polar, ionizable)Poor (tailing, weak UV)Poor (requires derivatization)Good (for major component)
Chiral Capability Yes (with Chiral column)Yes (with Chiral column)LimitedYes (with shift reagents)

Expert Insight: While GC-MS is powerful, piperazines are too polar and basic for direct injection, often requiring tedious derivatization (e.g., with TFAA). LC-MS allows direct analysis of the salt or free base form in aqueous solution.

Technical Protocol: LC-MS Method Development

This protocol is designed to be self-validating , meaning the system suitability tests (SST) confirm the method's performance before every run.

A. Chromatographic Conditions (The Separation)
  • Column Selection:

    • Standard:Waters XBridge C18 (or equivalent High pH stable C18).

    • Why: High pH stability is crucial. At low pH, the piperazine nitrogens are protonated (

      
      ), leading to zero retention (void volume elution) and peak tailing due to silanol interactions.
      
    • Alternative:HILIC (Hydrophilic Interaction Liquid Chromatography) if the compound is too polar for C18.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0)

    • B: Acetonitrile (LC-MS Grade)

    • Rationale: Running at pH 10 keeps the piperazine neutral (unprotonated), ensuring good retention on C18 and sharp peak shape.

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-10 min: 5%

      
       95% B (Linear Ramp)
      
    • 10-12 min: 95% B (Wash)

    • 12-15 min: 5% B (Re-equilibration)

B. Mass Spectrometry Settings (The Detection)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1][2]

  • Detection Mode:

    • Full Scan (Q1): m/z 100 – 600 (For impurity profiling).

    • SIM/MRM: Monitor

      
       for the main peak and expected impurities.
      
  • Key Transitions (Example):

    • Target: 2-(4-Fluoro-2-methoxyphenyl)piperazine (

      
      )
      
    • Precursor Ion: m/z ~211.1

      
      
      
    • Fragment Ions: Loss of

      
       or cleavage of the piperazine ring.
      
C. Critical Note on Isomerism

The prompt specifies 2-(4-Fluoro-2-methoxyphenyl)piperazine (phenyl ring on Carbon-2).

  • Risk: The most common impurity is the 1-substituted isomer (phenyl ring on Nitrogen-1).

  • Differentiation: These isomers have the same mass (m/z 211.1).

  • Solution: They must be separated chromatographically.[3][4] The 2-substituted form is a primary/secondary amine with a chiral center, while the 1-substituted form is a tertiary amine (achiral). The pH 10 method described above will separate them based on pKa and hydrophobicity differences.

Validation Framework

To ensure scientific integrity, the method must be validated against ICH Q2(R1) guidelines.

Step 1: System Suitability Testing (SST)

Before analyzing samples, inject a standard mix to verify:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , increase pH or ionic strength).
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (likely the 1-isomer).
  • Precision: %RSD of peak area

    
     (n=6 injections).
    
Step 2: Linearity & Range
  • Prepare 5 concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of target concentration).

  • Acceptance:

    
    .
    
Step 3: Accuracy (Recovery)
  • Spike known impurities into the sample at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 80-120% for trace impurities.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating the purity of this compound, specifically addressing the risk of isomeric impurities.

ValidationWorkflow Start Start: Crude Sample 2-(4-Fluoro-2-methoxyphenyl)piperazine Solubility Dissolve in 50:50 ACN:Water (pH adjusted) Start->Solubility LC_Separation LC Separation (High pH C18 or HILIC) Solubility->LC_Separation Decision_Isomer Isomer Separation? (1-sub vs 2-sub) LC_Separation->Decision_Isomer MS_Detection MS Detection (ESI+) Extract Ion Chromatogram (EIC) Decision_Isomer->MS_Detection Yes (Resolution > 1.5) Optimize Optimize Method (Change pH or Column) Decision_Isomer->Optimize No (Co-elution) Data_Analysis Data Analysis Integration & Purity Calc MS_Detection->Data_Analysis Report Final Purity Report (% Area Normalization) Data_Analysis->Report Optimize->LC_Separation

Caption: Logical workflow for LC-MS validation, emphasizing the critical decision point of isomeric separation.

References

  • BenchChem. (2025).[5][6] A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Retrieved from

  • MDPI Pharmaceuticals. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate. Retrieved from

  • PubChem. (2025). Compound Summary: 1-(4-fluoro-2-methoxyphenyl)piperazine.[7] Retrieved from

  • Journal of Chromatography B. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

Comparative binding affinity of 2-arylpiperazines vs N-arylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Positional Isomer Shift

In medicinal chemistry, the piperazine ring is a "privileged scaffold," capable of presenting substituents in defined vectors to interact with diverse biological targets. However, the position of the aryl attachment—whether on the nitrogen (N-aryl or 1-aryl) or the adjacent carbon (2-aryl )—fundamentally alters the pharmacological profile.

  • N-Arylpiperazines are the "Master Keys" of aminergic GPCRs. They primarily target Serotonin (5-HT) and Dopamine (D) receptors, acting as orthosteric ligands where the protonated nitrogen anchors to the conserved Aspartate residue (Asp3.32).

  • 2-Arylpiperazines are "Specialized Effectors." They exhibit a distinct affinity profile, often favoring Monoamine Transporters (specifically NET) and Neurokinin (NK1) receptors. The shift to the C2 position introduces a chiral center, making stereochemistry a critical determinant of binding affinity, a feature less dominant in the achiral headgroup of N-aryl analogues.

This guide analyzes the mechanistic divergence, quantitative binding data, and experimental protocols required to validate these scaffolds.

Mechanistic Divergence & Structural Biology

N-Arylpiperazines: The GPCR Orthosteric Mode

The N-arylpiperazine moiety is ubiquitous in psychotropic drugs (e.g., Aripiprazole, Buspirone). Its binding mode is well-characterized within the orthosteric pocket of aminergic GPCRs.

  • Ionic Anchor: The basic N4 nitrogen (distal to the aryl ring) is protonated at physiological pH. It forms a salt bridge with the carboxylate of Asp3.32 in Transmembrane Helix 3 (TM3).

  • Pi-Stacking: The N1-aryl group extends into a hydrophobic crevice, typically engaging in edge-to-face

    
    -stacking interactions with aromatic residues (e.g., Phe6.52 ) in TM6.
    
  • Selectivity Tuning: Modifications to the aryl ring (e.g., o-methoxy, m-chloro) modulate the rotational entropy and electrostatic potential, fine-tuning selectivity between 5-HT1A, D2, and

    
    -adrenergic receptors.
    
2-Arylpiperazines: Transporter & Allosteric Fit

Moving the aryl group to the C2 position creates a steric bulk directly adjacent to the amine. This disrupts the optimal geometry required for the classic Asp3.32/Phe6.52 GPCR interaction but creates a favorable pharmacophore for other targets.

  • NET Inhibition: In the Norepinephrine Transporter (NET), 2-arylpiperazines (and their morpholine analogues) occupy the substrate binding site (S1). The C2-aryl group locks the piperazine ring into a specific conformation that mimics the transition state of norepinephrine, preventing reuptake.

  • Chirality is King: Unlike N-arylpiperazines, 2-arylpiperazines possess a chiral center at C2. Binding affinity is often stereospecific; for instance, (

    
    )-isomers of certain 2-aryl derivatives show up to 100-fold higher affinity for NET than their (
    
    
    
    )-counterparts.
  • NK1 Antagonism: The 2-aryl scaffold provides the necessary spatial arrangement to block Substance P binding at the Neurokinin-1 receptor, a mode distinct from the monoamine GPCRs.

Visualizing the Pharmacophore Shift

PharmacophoreShift cluster_0 N-Arylpiperazine (1-Aryl) cluster_1 2-Arylpiperazine (C-Aryl) NAryl N1-Aryl Scaffold GPCR_Bind GPCR Orthosteric Pocket (5-HT1A, D2, 5-HT2A) NAryl->GPCR_Bind High Affinity C2Aryl C2-Aryl Scaffold (Chiral Center) NAryl->C2Aryl Positional Isomerism (N1 to C2 Shift) Mech_N Mechanism: 1. N4-H+ binds Asp3.32 2. N1-Aryl pi-stacks TM6 GPCR_Bind->Mech_N Transporter_Bind Monoamine Transporters (NET > SERT >> DAT) C2Aryl->Transporter_Bind High Affinity (Stereoselective) NK1_Bind Neurokinin-1 Receptor (Substance P Antagonist) C2Aryl->NK1_Bind Allosteric/Competitive Mech_C Mechanism: Steric bulk at C2 mimics substrate transition state Transporter_Bind->Mech_C

Figure 1: Pharmacological divergence resulting from the positional shift of the aryl group on the piperazine ring.

Comparative Binding Data

The following table synthesizes experimental


 (inhibition constant) values from representative compounds. Note the drastic shift in target preference.
FeatureN-Arylpiperazine (Example: 1-PP derivatives)2-Arylpiperazine (Example: LY139603 analogues)
Primary Target 5-HT1A / D2 Receptors Norepinephrine Transporter (NET)
Binding Affinity (

)
0.5 – 10 nM (5-HT1A)1.9 – 10 nM (NET)
Selectivity Profile "Dirty" GPCR profile (binds 5-HT, DA,

-Adrenergic)
High selectivity for NET over SERT/DAT
Chirality Effect Minimal (Headgroup is achiral)Critical ((

)-isomer often > (

)-isomer)
Key Interaction TM3 Aspartate + TM6 Aromatic ClusterTransporter S1 Site + Hydrophobic Pocket
Clinical Examples Aripiprazole (Antipsychotic), Buspirone (Anxiolytic)Reboxetine analogues (Antidepressant), Aprepitant precursors

Critical Insight: Attempting to use a 2-arylpiperazine as a 5-HT1A ligand typically results in a loss of affinity (>1000 nM) because the C2-aryl group sterically clashes with the narrow orthosteric binding pocket that evolved to accommodate the flat N-aryl geometry.

Experimental Protocols: Validating Affinity

To objectively compare these scaffolds, Radioligand Binding Assays are the gold standard. Below is a rigorous protocol designed to ensure self-validating results.

Protocol: Membrane Preparation & Binding Assay

Objective: Determine


 values for a novel piperazine derivative against 5-HT1A (N-aryl target) and NET (2-aryl target).
Step 1: Tissue/Cell Preparation
  • For 5-HT1A: Use HEK-293 cells stably expressing human 5-HT1A receptors.

  • For NET: Use rat frontal cortex homogenate or MDCK cells expressing hNET.

  • Lysis: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet to remove endogenous neurotransmitters.

Step 2: The Binding Reaction

Prepare a 96-well plate with the following layout:

  • Total Binding (TB): Membrane + Radioligand + Buffer.

  • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (10 µM).

  • Experimental: Membrane + Radioligand + Test Compound (10 concentrations, e.g.,

    
     to 
    
    
    
    M).

Ligand Selection Table:

Target Radioligand Concentration Non-Specific Blocker

| 5-HT1A |


-8-OH-DPAT | 0.5 nM | 10 µM Serotonin (5-HT) |
| NET  | 

-Nisoxetine | 1.0 nM | 10 µM Desipramine |
Step 3: Incubation & Filtration
  • Incubation: 60 minutes at 25°C. Equilibrium must be reached.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce ligand binding to the filter).

  • Wash: 3x with ice-cold buffer to remove unbound radioligand.

Step 4: Data Analysis
  • Measure radioactivity (CPM) via liquid scintillation counting.

  • Calculate Specific Binding :

    
    .
    
  • Generate inhibition curves using non-linear regression (One-site competition model).

  • Derive

    
    :  Use the Cheng-Prusoff equation:
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.
Workflow Diagram

BindingAssay cluster_QC Quality Control Checks Start Start: Membrane Prep Incubation Incubation (60 min, 25°C) Membrane + [3H]-Ligand + Compound Start->Incubation Filter Rapid Filtration (GF/B Filters + PEI) Incubation->Filter Count Scintillation Counting (Measure CPM) Filter->Count Analysis Data Analysis Cheng-Prusoff -> Ki Count->Analysis QC1 Specific Binding > 80% Total? Analysis->QC1 QC2 Hill Slope approx -1.0? QC1->QC2

Figure 2: Standardized Radioligand Binding Assay Workflow for Affinity Determination.

References

  • Bartuzzi, G., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. Link

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of central 5-HT1A receptor ligands. Journal of Medicinal Chemistry. Link

  • Wong, D. T., et al. (1993). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Swain, C. J., et al. (1991). Novel NK1 receptor antagonists: The 2-arylpiperazine scaffold. Journal of Medicinal Chemistry. Link

  • Ye, S., et al. (2025).[2] Molecular basis of vesicular monoamine transport and neurological drug interactions. NIH/PMC. Link

Sources

Infrared (IR) Spectroscopy Characterization of 2-(4-Fluoro-2-methoxyphenyl)piperazine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 2-(4-Fluoro-2-methoxyphenyl)piperazine is a critical pharmacophoric building block frequently utilized in the synthesis of neuroactive agents and triazene derivatives. Accurate structural validation of its functional groups—specifically the secondary amine, the fluoro-substituted aromatic ring, and the methoxy ether—is paramount during drug development. This guide provides an objective comparison of Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) FTIR methodologies for characterizing this compound, complete with self-validating experimental protocols grounded in spectroscopic causality.

Target Vibrational Modes: Spectroscopic Signatures

To establish a baseline for comparison, we must first define the theoretical and empirically observed IR absorption bands for 2-(4-Fluoro-2-methoxyphenyl)piperazine. The molecule's distinct moieties yield a complex but highly diagnostic spectrum.

Table 1: Key IR Absorption Bands for 2-(4-Fluoro-2-methoxyphenyl)piperazine

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Secondary Amine N-H Stretch3300 – 3400Confirms the intact piperazine ring; highly sensitive to hydrogen bonding.
Aromatic Ring C=C Stretch~1600, ~1500Indicates the phenyl backbone.
Piperazine Ring Ring Stretching~1363Specific to the saturated nitrogen heterocycle.
Methoxy Ether C-O-C Asym. Stretch~1250Validates the ortho-methoxy substitution.
Aryl Fluoride C-F Stretch1220 – 1150Confirms the para-fluoro substitution; typically a very strong, sharp band.
Aliphatic Amine C-N Stretch~1092Associated with the piperazine carbon-nitrogen bonds.
Comparative Modality Analysis: ATR-FTIR vs. KBr Transmission

Selecting the optimal IR sampling technique depends entirely on the analytical objective (e.g., high-throughput screening vs. trace impurity detection).

  • Attenuated Total Reflectance (ATR-FTIR):

    • Mechanism: Utilizes an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe).

    • Performance for this compound: Ideal for rapid polymorph screening and routine QC. Because 2-(4-Fluoro-2-methoxyphenyl)piperazine is a stable solid, ATR requires zero sample preparation, eliminating moisture-induced artifacts.

    • Limitation: The penetration depth is shallow (0.5 – 2.0 µm) and wavelength-dependent, which can cause relative peak intensity variations at lower wavenumbers (e.g., the C-N stretch at 1092 cm⁻¹) compared to transmission spectra.

  • Transmission FTIR (KBr Pellet):

    • Mechanism: The sample is homogeneously dispersed in an IR-transparent potassium bromide matrix, allowing the beam to pass directly through the analyte.

    • Performance for this compound: Superior for definitive library matching and trace impurity detection due to a longer effective pathlength and strict adherence to the Beer-Lambert law.

    • Limitation: KBr is highly hygroscopic. Absorbed water produces a broad, intense O-H stretching band at ~3400 cm⁻¹, which can severely mask or distort the critical N-H stretch (3300–3400 cm⁻¹) of the piperazine ring.

Experimental Protocols & Mechanistic Causality

As an Application Scientist, I emphasize that protocols must be self-validating. Every physical action in the laboratory has a direct spectroscopic consequence.

Protocol A: ATR-FTIR Workflow (High-Throughput QC)
  • Crystal Decontamination: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow to evaporate completely.

    • Causality: Residual solvents will produce false-positive aliphatic C-H stretching bands (~2900 cm⁻¹), interfering with the piperazine ring signals.

  • Background Acquisition: Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: Subtracts atmospheric H₂O vapor and CO₂ (2350 cm⁻¹) from the final spectrum, ensuring baseline stability.

  • Sample Application & Compression: Place ~2-5 mg of 2-(4-Fluoro-2-methoxyphenyl)piperazine directly onto the crystal. Apply maximum calibrated pressure using the anvil.

    • Causality: The evanescent wave decays exponentially from the crystal surface. Air gaps between the solid particles and the crystal drastically reduce the signal-to-noise ratio. High pressure ensures intimate optical contact.

  • Data Collection & Correction: Acquire the sample spectrum. Apply an ATR-correction algorithm.

    • Causality: ATR correction compensates for the wavelength-dependent penetration depth, normalizing the spectrum to resemble a transmission profile for accurate library matching.

Protocol B: Transmission FTIR (KBr Pellet) Workflow (Reference/Trace Analysis)
  • Desiccation: Dry the KBr powder in an oven at 110°C for at least 24 hours prior to use.

    • Causality: Eliminates trace water. Failure to do so will result in a broad O-H band that obscures the piperazine N-H stretch.

  • Milling & Dilution: Weigh ~1 mg of the compound and ~100 mg of dry KBr (1:100 ratio). Grind the mixture in an agate mortar until the particle size is strictly <2 µm.

    • Causality: The 1:100 ratio prevents total absorption (detector saturation). Grinding to <2 µm is critical to prevent the Christiansen effect (anomalous dispersion)—if particle sizes approach the wavelength of the IR radiation, it causes severe baseline scattering and asymmetric peak broadening.

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 2 minutes, then press at 10 tons of force for 3 minutes.

    • Causality: The vacuum removes trapped air, preventing opaque micro-fractures. The high pressure cold-flows the KBr into a continuous, optically transparent crystalline window.

  • Data Collection: Place the pellet in the transmission holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

Analytical Decision Workflow

IR_Workflow Start Solid Sample: 2-(4-Fluoro-2-methoxyphenyl)piperazine Decision1 Primary Analytical Goal? Start->Decision1 ATR_Path High-Throughput QC & Polymorph Screening Decision1->ATR_Path Speed & Routine KBr_Path Trace Impurity Detection & Library Matching Decision1->KBr_Path Sensitivity & Reference ATR_Tech ATR-FTIR Spectroscopy (Diamond Crystal) ATR_Path->ATR_Tech KBr_Tech Transmission FTIR (KBr Pellet) KBr_Path->KBr_Tech ATR_Pro Non-destructive Minimal prep No moisture interference ATR_Tech->ATR_Pro KBr_Pro High sensitivity Longer pathlength Adheres to Beer-Lambert KBr_Tech->KBr_Pro

Caption: Decision matrix for selecting the optimal FTIR sampling technique for arylpiperazine characterization.

References
  • Title: Conformational, vibrational and DFT studies of a newly synthesized arylpiperazine-based drug and evaluation of its reactivity towards the human GABA receptor Source: ResearchGate URL
  • Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
  • Title: Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-,

Safety Operating Guide

Proper Disposal Procedures: 2-(4-Fluoro-2-methoxyphenyl)piperazine

[1]

Executive Summary & Chemical Identity

Target Audience: Laboratory Managers, EHS Officers, and Synthetic Chemists.[1] Objective: Safe, compliant disposal of 2-(4-Fluoro-2-methoxyphenyl)piperazine, minimizing operator exposure and environmental release.

This guide outlines the disposal protocols for 2-(4-Fluoro-2-methoxyphenyl)piperazine , a fluorinated phenylpiperazine derivative often used as a pharmaceutical intermediate or serotonin receptor ligand.[1] Due to the presence of both a basic nitrogen heterocycle and a fluorine substituent, this compound requires segregation into Halogenated Organic Waste streams to prevent damage to standard incinerators and ensure complete destruction.

Chemical Profile for Waste Determination
ParameterDataRelevance to Disposal
Chemical Structure Fluorinated PhenylpiperazineHalogenated: Combustion generates Hydrofluoric Acid (HF).
Physical State Solid (Powder) / OilHygroscopic; requires moisture-tight containment.[2]
Acidity/Basicity Basic (Amine)Incompatible with Acids: Risk of exothermic reaction.
Hazards (GHS) Irritant (H315, H319, H335)Standard PPE required; avoid dust generation.[1]
RCRA Status Non-Listed (Characteristic)Likely not P/U-listed, but must be treated as hazardous chemical waste.[1]

Hazard Identification & Waste Characterization

Expert Insight: As a Senior Application Scientist, I often see researchers incorrectly classify fluorinated amines as "General Organic Waste." This is a critical error. When incinerated without flue gas scrubbing, the fluorine atom converts to corrosive HF gas, damaging facility infrastructure and violating emission standards.[1]

Critical Segregation Rules
  • Strict Halogen Segregation: This compound must go into the "Halogenated Waste" stream. Do not mix with non-halogenated solvents (e.g., acetone, ethanol) unless the entire container is relabeled as halogenated.[1]

  • Acid Incompatibility: Do not add this waste to containers holding acidic waste (e.g., acid chlorides, mineral acids).[1] The piperazine ring will protonate exothermically, potentially pressurizing the container.[1]

  • Oxidizer Separation: Keep away from strong oxidizers (peroxides, nitrates) to prevent unstable reaction byproducts.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Excess or Expired Stock)

Use this workflow for dry powder or crystals.

  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a fume hood to prevent inhalation of dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Place the original container inside the HDPE waste jar (if small enough).

    • If transferring loose powder, use a disposable spatula to move the solid into the waste jar.[1]

    • Do not dissolve the solid solely for disposal purposes unless required by your facility's specific liquid waste SOPs. Solid waste is generally cheaper and safer to transport.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(4-Fluoro-2-methoxyphenyl)piperazine"[1]

    • Hazard Checkbox: Toxic, Irritant.[1][3][4]

    • Note: "Contains Fluorine - Halogenated."[5]

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Use this workflow for reaction byproducts or mother liquors.

  • pH Check: If the solution is acidic (from a workup), neutralize it slowly with a dilute base (e.g., Sodium Bicarbonate) to pH 6–9 before adding it to the organic waste container.[1] This prevents heat generation in the drum.

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum (typically HDPE or Steel).

  • Transfer: Pour into the Halogenated Solvent Waste container.

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute contaminates the entire volume, mandating halogenated treatment.[1]

  • Log Entry: Record the volume and approximate concentration on the waste tag.

Visualized Workflows (Graphviz)

Figure 1: Waste Stream Decision Matrix

This logic tree ensures the material enters the correct destruction pathway, preventing regulatory violations regarding halogen emissions.[1]

WasteDecisionTreeStartWaste: 2-(4-Fluoro-2-methoxyphenyl)piperazineStateCheckPhysical State?Start->StateCheckSolidSolid (Pure/Salt)StateCheck->SolidDryLiquidSolution/Reaction MixStateCheck->LiquidWetSolidActionPack in HDPE JarLabel: 'Solid Hazardous Waste'Solid->SolidActionLiquidCheckIs pH < 5 or > 10?Liquid->LiquidCheckHaloStreamStream: HALOGENATED ORGANIC(Must be incinerated w/ scrubber)SolidAction->HaloStreamTag as FluorinatedNeutralizeNeutralize to pH 6-9(Prevent Exotherm)LiquidCheck->NeutralizeYesStreamSelectSelect Waste StreamLiquidCheck->StreamSelectNoNeutralize->StreamSelectStreamSelect->HaloStreamCorrect PathNonHaloStreamStream: NON-HALOGENATED(DO NOT USE)StreamSelect->NonHaloStreamProhibited

Caption: Decision matrix for segregating fluorinated piperazine waste. Note the critical prohibition of non-halogenated streams.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill (Solid or Liquid).

SpillResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessSolidSpillSolid PowderAssess->SolidSpillLiquidSpillLiquid SolutionAssess->LiquidSpillActionSolidDampen w/ inert solvent(Avoid dust)SolidSpill->ActionSolidActionLiquidApply Absorbent(Vermiculite/Pads)LiquidSpill->ActionLiquidSweepSweep/Scoop intoDisposable ContainerActionSolid->SweepActionLiquid->SweepWashTriple Rinse Area(Collect Rinsate)Sweep->WashDisposeLabel as Halogenated WasteWash->Dispose

Caption: Operational workflow for containing and cleaning spills. Emphasis is placed on avoiding dust generation for solids.[2]

Regulatory & Compliance Context

US EPA (RCRA) Considerations

While 2-(4-Fluoro-2-methoxyphenyl)piperazine is not explicitly listed on the P-list or U-list (40 CFR 261.33), it must be characterized by the generator.[1]

  • Characteristic of Ignitability (D001): If in a flammable solvent.

  • Characteristic of Toxicity: Due to the fluorinated nature and biological activity (piperazine derivative), it should be treated as toxic.

  • Generator Responsibility: The "Cradle-to-Grave" principle applies. You are responsible for ensuring the waste incineration facility is aware of the fluorine content to manage HF emissions compliant with the Clean Air Act.

European Waste Catalogue (EWC)
  • Code 07 05 03:* Organic halogenated solvents, washing liquids, and mother liquors.[1]

  • Code 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

  • PubChem. (n.d.). Compound Summary for Piperazine Derivatives. National Library of Medicine. [Link]

Personal protective equipment for handling 2-(4-Fluoro-2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, fail-safe operational paradigm is non-negotiable when handling active pharmaceutical ingredients (APIs) and their synthetic intermediates. 2-(4-Fluoro-2-methoxyphenyl)piperazine is a privileged scaffold frequently utilized in the synthesis of 5-HT and alpha-1 adrenergic receptor ligands. However, the exact structural features that make this compound pharmacologically valuable also define its occupational hazards.

This guide provides a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical.

Mechanistic Hazard Profiling: Understanding the Threat

To select the correct PPE, one must first understand the causality behind the chemical's hazard profile. The danger of 2-(4-Fluoro-2-methoxyphenyl)piperazine arises from the synergistic effects of its two primary structural moieties:

  • The Piperazine Pharmacophore (Corrosivity & Sensitization): The unsubstituted secondary amine in the piperazine ring is highly nucleophilic and basic (pKa ~9.8). Upon contact with biological tissues, it rapidly extracts protons from ambient moisture, causing localized saponification of dermal lipids and protein denaturation. Furthermore, reactive amines are potent sensitizers capable of forming hapten-protein complexes that trigger immune-mediated allergic contact dermatitis [1].

  • The Fluoromethoxyphenyl Moiety (Lipophilicity & Penetration): The addition of a fluorine atom and a methoxy group significantly increases the molecule's partition coefficient (LogP). This elevated lipophilicity allows the molecule to bypass the stratum corneum with high efficiency. If standard, highly permeable gloves are used, the chemical acts as its own permeation enhancer, driving the corrosive amine deep into subdermal layers.

Quantitative PPE Matrix

Because of the combined hazards of lipophilicity and basicity, PPE selection must be driven by quantitative breakthrough data rather than generic laboratory defaults [2]. Standard latex gloves offer zero functional protection against lipophilic amines and must be strictly prohibited.

Protective EquipmentMaterial SpecificationThicknessBreakthrough TimeOperational Directive
Primary Gloves Nitrile Rubber (NBR)0.11 mm< 30 minIncidental contact only. Change immediately if contaminated.
Secondary Gloves High-Density Nitrile0.40 mm> 240 minMandatory for continuous handling and synthesis workflows.
Bulk Handling Gloves Butyl Rubber0.30 mm> 480 minRequired for scale-up operations (>100g) or solvent mixtures.
Respirator N95 / P100 ParticulateN/AN/ARequired if handling dry powder outside a ventilated enclosure.
Eye Protection Polycarbonate GogglesN/AN/AMust feature indirect ventilation to prevent amine vapor trapping.

Operational Workflows & Handling Protocols

The following DOT diagram outlines the logical progression for exposure control during material transfer and emergency response.

ExposureControl A Pre-Operation: Verify Fume Hood & PPE B Material Transfer: 2-(4-Fluoro-2-methoxyphenyl)piperazine A->B C Isolate in Weighing Enclosure B->C D Solvent Addition (e.g., DCM/THF) C->D E Spill / Exposure? D->E F Neutralize with Weak Acid (1M HCl) E->F YES G Proceed to Reaction Vessel E->G NO H Aqueous Waste Collection F->H G->H Post-Reaction

Workflow for the safe handling, transfer, and emergency neutralization of piperazine derivatives.

Protocol 1: High-Precision Weighing and Transfer

To prevent aerosolization and dermal exposure, utilize this self-validating transfer protocol:

  • Environmental Isolation: Initiate the procedure within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing fume hood with a minimum face velocity of 100 fpm.

  • Static Dissipation: 2-(4-Fluoro-2-methoxyphenyl)piperazine is highly prone to electrostatic accumulation. Utilize an anti-static ionizer bar within the enclosure to prevent the fine API powder from repelling off the spatula and aerosolizing.

  • Primary Containment: Tare a conductive, anti-static weigh boat. Dispense the required mass using a grounded stainless-steel spatula.

  • Solubilization Transfer (Causality-Driven): Rather than transferring dry powder across the laboratory (which introduces spill risk), solubilize the compound directly within the hood using the target reaction solvent (e.g., anhydrous dichloromethane) and transfer via a sealed, septum-capped vial.

  • Validation Step: Verify total mass transfer by re-weighing the empty primary weigh boat to confirm 0.00g residual mass, validating that no latent powder remains to expose the next operator.

Spill Response and Chemical Decontamination

In the event of a breach in containment, mechanical cleanup is insufficient. The chemical must be actively neutralized [3].

Protocol 2: Neutralization and Cleanup
  • Containment & Evacuation: Demarcate the spill zone. If the spill exceeds 50g of dry powder, evacuate the immediate laboratory quadrant to allow the HVAC system to clear ambient particulates.

  • Adsorption: Cover the powder with a chemically inert, dust-suppressing absorbent (e.g., diatomaceous earth or a commercial spill kit pad wetted with water).

  • Chemical Neutralization: Apply a weak acid solution (1M Acetic Acid or 1M HCl) directly to the spill site.

    • Causality: Converting the free-base secondary amine to its hydrochloride or acetate salt drastically reduces its volatility, neutralizes its corrosivity, and eliminates its dermal permeability.

  • Validation Step: Swab the decontaminated surface with a pH indicator strip. A neutral pH reading (6.5–7.5) provides self-validating proof that the amine has been completely neutralized.

  • Disposal: Collect all materials into a high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal Strategy

Improper segregation of piperazine derivatives can lead to dangerous laboratory incidents.

Protocol 3: Hazardous Waste Segregation
  • Segregation: Strictly isolate 2-(4-Fluoro-2-methoxyphenyl)piperazine waste from concentrated acidic waste streams.

    • Causality: Mixing concentrated free-base amines with strong, concentrated acids results in highly exothermic, uncontrolled salt-formation reactions that can over-pressurize waste carboys.

  • Aqueous vs. Organic Routing:

    • Organic Waste: Unreacted starting material dissolved in synthesis solvents must be routed to halogenated or non-halogenated organic waste, depending on the solvent used.

    • Aqueous Waste: Neutralized spill residue (now an inert salt) must be routed to aqueous basic/amine waste streams.

  • Validation Step: Prior to sealing the waste carboy for the day, verify the temperature of the container using an infrared (IR) thermometer. A stable ambient temperature validates that no latent exothermic neutralization reactions are occurring within the waste matrix.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) Committee on Prudent Practices in the Laboratory. URL:[Link]

  • Personal Protective Equipment Standard - 29 CFR 1910.132 Occupational Safety and Health Administration (OSHA). URL:[Link]

  • NIOSH Pocket Guide to Chemical Hazards - Piperazine Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health. URL:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.